Pyridine methanesulfonate
Description
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Properties
IUPAC Name |
methanesulfonic acid;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CH4O3S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTAPEIEHGWKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466458 | |
| Record name | Pyridine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39879-60-2 | |
| Record name | Pyridine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Pyridine Methanesulfonate Derivatives
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of compounds referred to as "pyridine methanesulfonate." It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of these versatile reagents. We will clarify the distinct nature of two primary compounds that fall under this name, providing field-proven insights into their handling, characterization, and application.
Introduction: Distinguishing the Two "Pyridine Methanesulfonates"
The term "this compound" can be ambiguous and typically refers to one of two distinct ionic compounds derived from pyridine. The first, Pyridinium Methanesulfonate , is a simple acid-base salt. The second, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate , is a highly reactive O-sulfonylated derivative of pyridine N-oxide. Their divergent synthesis routes and resulting chemical reactivity profiles make a clear distinction essential for any practical application.
This guide will dissect each compound individually, exploring the causality behind their synthesis, their structural and spectroscopic properties, and their utility in modern organic synthesis and drug discovery.
Caption: Divergent synthesis pathways for two classes of this compound salts.
Pyridinium Methanesulfonate: The Protic Salt
Pyridinium Methanesulfonate (CAS 39879-60-2), also known as pyridinium mesylate, is the product of a straightforward acid-base reaction between pyridine and methanesulfonic acid.[1][2] Its properties are characteristic of a pyridinium salt, where the pyridine nitrogen is protonated.
Synthesis and Physicochemical Properties
The formation of this salt is an exothermic neutralization reaction. The primary experimental consideration is controlling this exotherm and ensuring the removal of any residual solvent to obtain a pure, crystalline product.
Experimental Protocol: Synthesis of Pyridinium Methanesulfonate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere.
-
Reaction: Cool the solution in an ice bath (0°C). Add methanesulfonic acid (1.0 eq.) dropwise via the addition funnel with vigorous stirring. The dropwise addition is crucial to manage the heat evolved during neutralization.
-
Precipitation & Isolation: Upon addition, a white precipitate will form. Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the resulting white to light-yellow crystalline solid under high vacuum to remove all traces of solvent. Store in a desiccator.
The resulting salt is a stable, crystalline solid, soluble in polar solvents.[3]
Table 1: Physicochemical Properties of Pyridinium Methanesulfonate
| Property | Value | Source |
| CAS Number | 39879-60-2 | [1] |
| Molecular Formula | C₆H₉NO₃S | [4] |
| Molecular Weight | 175.21 g/mol | [2][4] |
| Appearance | White to light yellow crystal | [1][5] |
| Melting Point | 180°C | [1][5] |
| Boiling Point | 349.1°C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C | [1][5] |
Structural & Spectroscopic Data
Pyridinium methanesulfonate consists of a planar pyridinium cation and a methanesulfonate anion.[4] X-ray diffraction studies have confirmed its crystal structure.[4] This compound undergoes a reversible solid-solid phase transition at approximately 256-267 K.[1]
Table 2: Crystal Structure Data for Pyridinium Methanesulfonate
| Parameter | Value | Source |
| Crystal System | Orthorhombic (High-Temp Phase) | [1][4] |
| Space Group | P n a 2₁ | [1][4] |
| a | 11.0853 Å | [4] |
| b | 8.1425 Å | [4] |
| c | 8.4530 Å | [4] |
| α, β, γ | 90.00° | [4] |
Spectroscopic analysis is consistent with its ionic structure. The ¹H NMR spectrum would show characteristic downfield shifts for the aromatic protons of the pyridinium ring due to the positive charge on nitrogen, along with a singlet for the methyl group of the methanesulfonate anion.[6]
Applications in Synthesis
As a stable salt, pyridinium methanesulfonate serves several roles in organic chemistry:
-
Mild Acid Catalyst: The pyridinium ion can act as a mild and easily handled source of acid for reactions requiring proton catalysis.
-
Ionic Liquid: Pyridinium-based salts are a well-known class of ionic liquids.[7] These materials have applications as non-volatile, reusable solvents and catalysts, particularly in reactions involving polar intermediates.[7][8]
-
Reagent in Synthesis: It can be used as a reagent in the formation of other chemical structures, for example, in the synthesis of pentafluorophenyl methanesulfonate.[1]
1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate: The Reactive Intermediate
In stark contrast to the simple acid-base salt, this compound (C₇H₁₁NO₆S₂) is a highly reactive molecular salt synthesized from pyridine N-oxide.[9][10] It is a member of the O-sulfonyl pyridinium salt family, which are potent electrophiles.[10][11]
Synthesis and Mechanistic Rationale
The synthesis involves the reaction of pyridine N-oxide with methanesulfonic anhydride. The choice of starting materials is critical to the outcome and the subsequent reactivity of the product.
-
Causality of Reagent Choice: Pyridine N-oxide is used instead of pyridine because the N-O bond is key. The oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonic anhydride. This forms the crucial N-O-S linkage, activating the pyridine ring for subsequent reactions. Methanesulfonic anhydride serves as a powerful and water-free mesylating agent.
-
Protocol Validation: The reaction is conducted at low temperatures (-30°C) to control the reactivity and prevent undesired side reactions or decomposition of the product.[9][10] The precipitation of the product from the dichloromethane (DCM) solution provides a self-validating system, as the pure salt is isolated directly from the reaction mixture.
Caption: Experimental workflow for the synthesis of the reactive methanesulfonate salt.
Experimental Protocol: Synthesis of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate [9][10]
-
Reagent Preparation: Prepare a solution of pyridine N-oxide (1.0 eq.) in anhydrous dichloromethane (DCM). In a separate, dry addition funnel, prepare a solution of methanesulfonic anhydride (1.3 eq.) in anhydrous DCM.
-
Reaction Setup: In a three-neck flask under an inert atmosphere (e.g., nitrogen), place the pyridine N-oxide solution and cool it to -30°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Addition: Add the methanesulfonic anhydride solution dropwise to the stirred pyridine N-oxide solution over 30-60 minutes, maintaining the internal temperature at -30°C.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 2 hours while allowing it to warm slowly to room temperature. A white precipitate will form.
-
Isolation: Isolate the white precipitate by vacuum filtration.
-
Purification: Wash the filter cake with a portion of fresh, cold DCM to remove any soluble impurities.
-
Drying: Dry the product under high vacuum to yield the title compound as a white solid (typical yield ~75%).[9][10]
Structural and Spectroscopic Characterization
The molecular structure consists of a cationic 1-[(methylsulfonyl)oxy]pyridin-1-ium moiety and a methanesulfonate anion.[9][12] The crystal structure reveals weak C-H···O interactions that link the components into a three-dimensional network.[9][10] A critical feature is the N-O bond length of 1.4004 (15) Å.[9][10]
Caution: The compound may decompose when heated above 50°C, a crucial consideration during recrystallization attempts.[9]
Table 3: Spectroscopic Data for 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate [9]
| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | 8.7 (s, 2H), 8.1 (s, 1H), 7.9 (s, 2H), 3.5 (s, 3H), 2.6 (s, 3H) | Aromatic protons, CH₃ (cation), CH₃ (anion) |
| (400 MHz, CD₃CN) | ||
| ¹³C NMR | 140.62, 129.10, 41.78, 39.65 | Aromatic carbons, CH₃ carbons |
| (101 MHz, CD₃CN) | ||
| IR (ATR, neat) | 1182 (s), 1163 (s), 1040 (s), 984 (s) | Strong S=O and S-O stretching vibrations |
Reactivity and Synthetic Utility
The high reactivity of this compound stems from the N-O-SO₂Me group, which is an excellent leaving group. This makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack, particularly at the 2-position.[10][11] This reactivity is the cornerstone of its utility in drug development and complex molecule synthesis.
Caption: General reactivity pathway for O-sulfonyl pyridinium salts with nucleophiles.
This reactivity profile allows for the direct functionalization of the pyridine ring, a common scaffold in pharmaceuticals. Analogs, such as the trifluoromethanesulfonate version, have been used in photochemical applications for the direct amination of arenes and heteroarenes, highlighting the synthetic potential of this class of compounds.[9][11]
Relevance in Drug Development
The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs for treating a wide range of conditions, from cancer to central nervous system disorders.[13][14][15][16] The ability to selectively modify this ring system is therefore of paramount importance.
-
Building Blocks for Bioactive Molecules: Reagents like 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they are advanced intermediates or "building blocks." They provide a reliable method for introducing substituted pyridine moieties into a target molecule or for functionalizing an existing pyridine ring within a drug candidate.[13]
-
Late-Stage Functionalization: The reactivity of O-sulfonylated pyridinium salts allows for late-stage functionalization of complex molecules. This is a powerful strategy in drug discovery, enabling chemists to rapidly synthesize a library of analogs from a common advanced intermediate to explore structure-activity relationships (SAR).
Safety and Handling
As with all reactive chemicals, proper handling is essential. While a specific safety data sheet (SDS) for 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate is not widely available, precautions should be based on its reactive nature and the properties of its precursors.[17][18]
-
Personal Protective Equipment (PPE): Always work in a certified laboratory chemical fume hood.[19] Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19][20]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and moisture to prevent decomposition.[17][19]
-
Incompatibilities: Avoid contact with strong bases, nucleophiles, and strong oxidizing agents.[20]
Conclusion
The term "this compound" encompasses two functionally distinct classes of compounds. Pyridinium methanesulfonate is a stable protic salt with applications as a mild acid catalyst and ionic liquid. In contrast, 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate is a highly reactive electrophilic intermediate, valuable for the selective functionalization of the pyridine ring. For professionals in drug development and synthetic chemistry, understanding the synthesis, reactivity, and proper handling of the latter is crucial for leveraging its power in the construction of complex, biologically active molecules. This guide provides the foundational knowledge to harness these reagents effectively and safely.
References
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Pospech, J. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E77, 1073-1076. [Link]
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National Center for Biotechnology Information (n.d.). Pyridinium Methanesulfonate. PubChem Compound Database. [Link]
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LookChem (n.d.). This compound. LookChem. [Link]
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Pospech, J. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. IUCrData. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]
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IUCr Journals (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. IUCr Journals. [Link]
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PrepChem (n.d.). Synthesis of N-methylpyridinium methanesulfonate. PrepChem.com. [Link]
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XiXisys (n.d.). Safety Data Sheet: Pyridinium mesylate. 杭州智化科技有限公司. [Link]
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IUCr Journals (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methane- sulfonate. IUCr Journals. [Link]
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Yopi, et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]
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Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
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Introduction: The Versatility of Pyridinium Salts
An In-depth Technical Guide to the Synthesis of Pyridine Methanesulfonate Derivatives
This guide provides detailed protocols and scientific rationale for the synthesis of two distinct yet related compounds under the umbrella of "this compound": the simple acid-base salt, Pyridinium Methanesulfonate, and the more complex O-sulfonylated derivative, 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate. As a Senior Application Scientist, this document is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary for successful synthesis, purification, and handling.
Pyridinium salts are a broad class of organic compounds that play crucial roles in synthetic chemistry. They can function as catalysts, reagents, or represent lingering impurities that require removal.[1] The specific properties of a pyridinium salt are defined by the nature of both the pyridinium cation and its counter-anion. This guide focuses on salts derived from methanesulfonic acid, a strong organic acid, valued for producing crystalline salts and its non-oxidizing nature.
We will explore two distinct synthetic pathways:
-
Part A: Synthesis of Pyridinium Methanesulfonate. This section details the direct acid-base reaction between pyridine and methanesulfonic acid. This salt is often used as a mild acid catalyst in organic reactions.
-
Part B: Synthesis of 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate. This section describes a more complex synthesis involving pyridine N-oxide and methanesulfonic anhydride, yielding a reactive O-sulfonylated pyridinium salt.[2][3]
Part A: Synthesis and Purification of Pyridinium Methanesulfonate
Principle and Mechanism:
The synthesis of pyridinium methanesulfonate (CAS 39879-60-2) is a classic Brønsted-Lowry acid-base neutralization.[4] Pyridine, a weak base due to the lone pair of electrons on its nitrogen atom, readily accepts a proton from the highly acidic methanesulfonic acid. The reaction is an exothermic process that results in the formation of the pyridinium cation and the methanesulfonate anion, which are held together by ionic forces.
The core of this procedure is not merely the reaction but the careful control of conditions to ensure the formation of a pure, crystalline product, free from residual starting materials and water. Pyridine is notoriously hygroscopic and often contains related amine impurities, making its initial purification a critical, validating step for the entire protocol.[5]
Experimental Protocol: Step-by-Step Methodology
1. Reagent Preparation and Purification:
-
Pyridine Purification (Essential): Commercial pyridine should be dried to remove water, a common impurity. A recommended method involves refluxing over calcium hydride (CaH₂) for several hours, followed by distillation under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Store the purified pyridine over molecular sieves (3Å or 4Å) to prevent re-absorption of moisture.
-
Solvent Preparation: Anhydrous diethyl ether or ethyl acetate will be required for precipitation and washing. Ensure these solvents are thoroughly dried using standard laboratory procedures.
2. Synthesis of Pyridinium Methanesulfonate:
-
In a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve 1.0 equivalent of purified pyridine in anhydrous diethyl ether. Use a sufficient volume of solvent to ensure the starting material is fully dissolved (e.g., 10 mL of ether per 1 g of pyridine).
-
Cool the flask to 0°C using an ice-water bath. This is crucial to manage the exothermic nature of the acid-base reaction and promote controlled crystallization.
-
In a separate, dry dropping funnel, prepare a solution of methanesulfonic acid (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Add the methanesulfonic acid solution dropwise to the stirred pyridine solution over 15-30 minutes. A white precipitate of pyridinium methanesulfonate will form immediately.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional hour to ensure the reaction goes to completion.
-
Isolate the product by vacuum filtration. Wash the collected white solid sequentially with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum to remove residual solvent. For obtaining high-purity crystalline material, recrystallization from a solvent system like ethanol/ethyl acetate can be performed.
Data Presentation: Reagent and Reaction Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass / Volume |
| Pyridine | 79.10 | 1.0 | x | y g |
| Methanesulfonic Acid | 96.11 | 1.0 | x | z g (or mL) |
| Anhydrous Diethyl Ether | 74.12 | - | - | As required |
| Product | Pyridinium Methanesulfonate | 175.21 | Expected Yield: >95% |
Visualization: Experimental Workflow
Caption: Workflow for the synthesis of pyridinium methanesulfonate.
Safety and Handling Considerations
-
Methanesulfonic Acid: A strong, corrosive acid. It can cause severe skin burns and eye damage.[6][7] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Exothermic Reaction: The neutralization is highly exothermic. Slow, controlled addition at low temperatures is critical to prevent boiling of the solvent and potential loss of material.
Part B: Synthesis of 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate
Principle and Mechanism:
This synthesis produces a molecular salt with the formula C₆H₈NO₃S⁺·CH₃O₃S⁻.[2][8] The reaction proceeds via the nucleophilic attack of the oxygen atom of pyridine N-oxide on one of the sulfur atoms of methanesulfonic anhydride. This forms a cationic O-sulfonylated pyridine N-oxide moiety. The leaving group is a methanesulfonate anion, which then serves as the counter-ion for the pyridinium cation.[2] This compound and its analogs are used in specialized applications, such as the photochemical amination of arenes.[3]
Experimental Protocol: Step-by-Step Methodology
This protocol is adapted from the peer-reviewed literature.[2][3]
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (nitrogen), add pyridine N-oxide (1.0 eq.).
-
Dissolve the pyridine N-oxide in dichloromethane (DCM).
-
Cool the stirred solution to -30°C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of methanesulfonic anhydride (1.3 eq.) in DCM.
-
Add the methanesulfonic anhydride solution dropwise to the cold pyridine N-oxide solution, ensuring the internal temperature does not rise significantly above -30°C.
-
-
Reaction and Workup:
-
After the addition is complete, stir the reaction mixture for 2 hours at -30°C.
-
Allow the mixture to slowly warm to room temperature. A white precipitate will form.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a fresh portion of cold DCM (e.g., 30 mL) to remove any soluble impurities.
-
Dry the final product, 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, under high vacuum.
-
Data Presentation: Reagent and Reaction Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (Example) | Mass (Example) |
| Pyridine N-oxide | 95.10 | 1.0 | 31.6 mmol | 3.00 g |
| Methanesulfonic Anhydride | 174.19 | 1.3 | 41.1 mmol | 7.16 g |
| Dichloromethane (DCM) | 84.93 | - | - | ~130 mL |
| Product | C₆H₈NO₃S⁺·CH₃O₃S⁻ | 268.30 | Expected Yield: ~75% |
Table adapted from Rössler et al. (2019) as cited in source[2].
Visualization: Reaction Mechanism
Caption: Reaction of pyridine N-oxide with methanesulfonic anhydride.
Characterization and Purity
The structure of the title compound has been confirmed by X-ray crystallography, and its identity can be verified using NMR spectroscopy.[2][3]
-
¹H NMR (400 MHz, acetonitrile-d₃): δ 8.7 (s, 2H), 8.1 (s, 1H), 7.9 (s, 2H), 3.5 (s, 2H), 2.6 (s, 3H).[3]
-
¹³C NMR (101 MHz, acetonitrile-d₃): δ 140.62, 129.10, 41.78, 39.65.[3]
Safety and Handling Considerations
-
Reagents: Handle pyridine N-oxide and methanesulfonic anhydride with care in a fume hood. Methanesulfonic anhydride is moisture-sensitive and corrosive.
-
Thermal Stability: The final product is thermally sensitive. Caution should be exercised when heating, as decomposition has been noted at temperatures above 50°C.[2][3]
-
Low Temperatures: The use of a dry ice/acetone bath requires appropriate insulated gloves and handling procedures to prevent cold burns.
References
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Hintermann, L. & Dang, T. T. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E77, 1085-1088. Available from: [Link]
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International Union of Crystallography. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. IUCrData, 6(11). Available from: [Link]
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PrepChem. (n.d.). Synthesis of N-methylpyridinium methanesulfonate. PrepChem.com. Available from: [Link]
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Bušić, V., et al. (2013). Novel and Cleaner Synthesis of Pyridinium Salts from Pyridoxal Oxime and Substituted Phenacyl Bromides. Croatica Chemica Acta, 86(3), 331-337. Available from: [Link]
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International Union of Crystallography. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. IUCrData, 6(11). Available from: [Link]
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XiXisys. (n.d.). GHS SDS for CAS: 39879-60-2. Hangzhou Zhihua Technology Co., Ltd. Available from: [Link]
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De la Torre, A. F., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(iii), 154-169. Available from: [Link]
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Hintermann, L. (2010). Pyridinium tosylate. Acta Crystallographica Section E: Structure Reports Online, E66, o145. Available from: [Link]
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Pyridine methanesulfonate CAS number 39879-60-2
An In-Depth Technical Guide to Pyridine Methanesulfonate (CAS 39879-60-2): Properties, Synthesis, and Applications in Modern Research
Executive Summary
This compound, also known as Pyridinium Mesylate (CAS 39879-60-2), is a versatile organic salt synthesized from the reaction of pyridine and methanesulfonic acid. This compound serves as a valuable tool for researchers, scientists, and drug development professionals. Its utility stems from its role as a reagent and catalyst in organic synthesis and, more significantly, its relevance to pharmaceutical sciences. The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs, while the methanesulfonate anion is a frequently employed counter-ion for active pharmaceutical ingredients (APIs) to improve properties such as solubility and stability.[1][2][3] This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, expected analytical characterization, key applications, and essential safety and handling procedures.
Physicochemical Properties and Structural Elucidation
The fundamental characteristics of this compound define its behavior and suitability for various applications. It is typically a white to light-yellow crystalline solid, soluble in polar solvents like water and alcohols, a property conferred by its ionic nature.[4][5]
Core Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 39879-60-2 | [4][6][7] |
| Synonyms | Pyridine mesylate, Pyridinium methanesulfonate | [4][5][8] |
| Molecular Formula | C₆H₉NO₃S | [5][6][7] |
| Molecular Weight | 175.21 g/mol | [4][9][10] |
| Appearance | White to light yellow crystalline solid | [4][5] |
Physical and Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 180°C | [4][6][8] |
| Boiling Point | 349.1°C at 760 mmHg | [4][6] |
| Flash Point | 164.9°C | [4][6] |
| Vapor Pressure | 1.8 x 10⁻⁵ mmHg at 25°C | [4][6] |
| Storage Temperature | 2-8°C | [4][7] |
Structural Analysis
This compound is an ionic compound consisting of a pyridinium cation ([C₅H₅NH]⁺) and a methanesulfonate (mesylate) anion ([CH₃SO₃]⁻). The protonation of the nitrogen atom in the pyridine ring results in an aromatic cation. X-ray diffraction studies have provided insight into its crystal structure. The compound undergoes a reversible solid-solid phase transition, crystallizing in a non-centrosymmetric space group (Pna21) at higher temperatures and a centrosymmetric one (Pbca) at lower temperatures.[4] This phase transition behavior is a key characteristic for researchers working with the solid-state properties of the material.
Synthesis and Characterization
The synthesis of this compound is a straightforward acid-base neutralization reaction. The causality of the experimental choices lies in controlling the exothermic nature of the reaction and ensuring the isolation of a pure product.
Synthesis Protocol: Acid-Base Neutralization
This protocol describes the laboratory-scale synthesis of this compound from its commercially available precursors.[4]
Materials:
-
Pyridine (anhydrous, freshly distilled)
-
Methanesulfonic acid
-
Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)
-
Anhydrous dichloromethane (as a reaction solvent)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of anhydrous pyridine in anhydrous dichloromethane.
-
Reaction: Place the flask in an ice bath and begin stirring. Add 1.0 equivalent of methanesulfonic acid dropwise via a dropping funnel. Causality Note: This addition must be slow and controlled as the acid-base neutralization is highly exothermic. An ice bath is essential to dissipate heat and prevent uncontrolled boiling of the solvent.
-
Precipitation: After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The product will likely precipitate from the dichloromethane. To maximize precipitation, anhydrous diethyl ether can be added until the product fully crashes out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under a vacuum to yield the final this compound product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the aromatic protons of the pyridinium cation are expected to show a significant downfield shift compared to neutral pyridine (which has signals around δ 7.2-8.5 ppm) due to the deshielding effect of the positive charge on the nitrogen atom.[11][12] The methyl protons of the methanesulfonate anion will appear as a sharp singlet, typically in the δ 2.5-3.0 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrations of both ions. The methanesulfonate anion will exhibit strong asymmetric and symmetric S=O stretching bands around 1200-1250 cm⁻¹ and 1040-1060 cm⁻¹, respectively.[13] Vibrations corresponding to the pyridinium ring C-H and C=N bonds will also be present.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the positive mode will detect the pyridinium cation ([C₅H₅NH]⁺) at an m/z of approximately 80.05, while the negative mode will detect the methanesulfonate anion ([CH₃SO₃]⁻) at an m/z of approximately 95.00.
Core Applications in Research and Development
This compound is not merely a stable salt; it is a functional chemical entity with applications spanning organic synthesis and pharmaceutical formulation.
Role in Organic Synthesis
As an organic salt derived from a strong acid and a moderately basic amine, this compound serves as a mild, acidic catalyst. It is particularly useful in reactions requiring proton catalysis where stronger, corrosive acids might cause degradation of sensitive substrates. Its solid nature and solubility in polar organic solvents make it easy to handle and charge into reactions. It is often used as a reagent for the formation of sulfonate esters.[5]
Significance in Pharmaceutical Sciences
The true value of this compound for drug development professionals lies in the combination of its two ionic components.
-
The Pyridine Scaffold in Drug Design: The pyridine ring is a privileged scaffold in medicinal chemistry. Its aromatic nature, ability to participate in hydrogen bonding, and appropriate size make it a key building block in numerous FDA-approved drugs for indications ranging from cancer to central nervous system disorders.[1][2][14]
-
The Methanesulfonate Anion in APIs: The formation of a salt is a critical step in drug development to optimize the physicochemical properties of an API. Methanesulfonic acid is frequently chosen to form salts (mesylates) because it often imparts superior crystallinity, thermal stability, and aqueous solubility to the parent drug molecule compared to other salt forms. A well-known example is Pralidoxime Mesylate, an antidote for organophosphate poisoning, where the mesylate salt form is used.[15][16][17] Therefore, this compound serves as an excellent model compound and reagent for studies involving pyridinium-containing APIs and the introduction of the mesylate counter-ion.
Logical Relationship Diagram
Caption: Relationship between components, the final salt, and its key applications.
Safety, Handling, and Storage
While specific hazard data for this compound is limited, a conservative approach to safety is mandated based on the well-documented hazards of its parent compounds.[4]
Hazard Assessment
-
Pyridine: Is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin and eye irritation and is a suspected carcinogen and reproductive toxin.[18][19][20][21]
-
Methanesulfonic Acid: Is a strong, corrosive acid that can cause severe skin burns and eye damage.
Based on these precursors, this compound should be handled as a hazardous substance. It is an irritant and is harmful if ingested or inhaled.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[20]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[4][7]
-
Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents and high temperatures, as decomposition may occur.
Conclusion
This compound (CAS 39879-60-2) is a crystalline organic salt with well-defined physical properties and a straightforward synthesis route. Its significance extends beyond its identity as a simple chemical; it represents a convergence of two pharmaceutically crucial moieties. For the synthetic chemist, it is a convenient mild acid catalyst and reagent. For the pharmaceutical scientist, it is an invaluable compound for understanding the properties of pyridinium-based drugs and the role of the methanesulfonate counter-ion in optimizing API performance. Proper handling and storage are essential to ensure safety and material integrity.
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A Technical Guide to the Molecular Structures and Chemistry of Pyridine Methanesulfonates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium salts and their derivatives represent a cornerstone in synthetic chemistry and drug development, prized for their versatility as reagents, catalysts, and core structural motifs in bioactive molecules.[1][2][3] The term "Pyridine Methanesulfonate" can, however, refer to more than one distinct chemical entity, leading to potential ambiguity. This guide provides an in-depth technical examination of the two most prominent structures: the simple acid-base salt, Pyridinium Methanesulfonate , and the more complex molecular salt, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate , derived from pyridine N-oxide. By elucidating their respective molecular structures, synthesis protocols, and chemical properties, this document aims to provide a clear and authoritative resource for scientific professionals.
Part 1: Pyridinium Methanesulfonate: The Prototypical Acid-Base Salt
The most common and direct interpretation of "this compound" refers to the ionic salt formed through the straightforward acid-base reaction between pyridine and methanesulfonic acid. This compound consists of a pyridinium cation and a methanesulfonate anion.
Molecular Structure and Physicochemical Properties
Pyridinium methanesulfonate is an organic salt with the chemical formula C₆H₉NO₃S and a molecular weight of approximately 175.21 g/mol .[4][5] The structure is defined by the electrostatic attraction between the positively charged pyridinium cation, where the nitrogen atom is protonated, and the negatively charged methanesulfonate anion.
-
Appearance : Typically a white to off-white solid.[6]
-
Solubility : Due to its ionic nature, it is soluble in polar solvents like water and alcohols.[6]
-
Application : It is often employed as a reagent or catalyst in organic synthesis.[6]
Crystallographic Data
X-ray crystallography provides definitive proof of the ionic structure of pyridinium methanesulfonate. The data reveals a pseudosymmetric structure held together by ionic forces and intermolecular interactions.
| Crystallographic Parameter | Value |
| Database Code | COD 2200291[4] |
| Crystal System | Orthorhombic[4] |
| Space Group | P n a 2₁[4] |
| a | 11.0853 Å[4] |
| b | 8.1425 Å[4] |
| c | 8.4530 Å[4] |
| α, β, γ | 90.00 °[4] |
| Z (Formula Units/Cell) | 4[4] |
Synthesis and Application Insights
The synthesis of pyridinium methanesulfonate is a classic Brønsted-Lowry acid-base neutralization. This reaction is typically exothermic and proceeds rapidly upon mixing the reagents, often in a suitable solvent to manage the heat of reaction.
Expertise & Causality: The choice of solvent is critical. While the reaction can occur neat, using a solvent like diethyl ether or dichloromethane allows for precipitation of the salt, facilitating its isolation and purification. The solvent must be inert to the strong acid and the base.
Experimental Protocol: Synthesis of Pyridinium Methanesulfonate
-
Preparation : Dissolve pyridine (1.0 eq.) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reaction : Add methanesulfonic acid (1.0 eq.) dropwise to the stirred pyridine solution. A white precipitate will form immediately.
-
Isolation : After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Purification : Collect the white solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying : Dry the resulting salt under vacuum to yield pure pyridinium methanesulfonate.
In drug development, the pyridine scaffold is of immense importance, appearing in numerous FDA-approved pharmaceuticals.[3][7] Pyridinium salts serve as key intermediates, enabling further functionalization of the pyridine ring. The nitrogen atom's positive charge in the pyridinium ion makes the ring electron-deficient, influencing its reactivity in subsequent synthetic steps.[8]
Part 2: 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate: A Pyridine N-Oxide Derivative
A structurally distinct and more complex compound, 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, is sometimes synthesized. This molecular salt is not formed from pyridine itself, but from its N-oxide, reacting with methanesulfonic anhydride.[9][10]
Molecular Structure and Spectroscopic Profile
This compound is a pyridinium salt consisting of a sulfonated pyridine N-oxide cation and a separate methanesulfonate anion.[9] Its molecular formula is C₆H₈NO₃S⁺·CH₃O₃S⁻, with a molecular weight of 269.29 g/mol .[9]
The cation features a methanesulfonyl group covalently bonded to the oxygen atom of the pyridine N-oxide moiety. This structural feature dramatically alters its chemical properties and reactivity compared to the simple pyridinium salt.
Crystallographic and Spectroscopic Data Summary
| Parameter | Value | Source |
| Crystal System | Monoclinic | [9] |
| Space Group | P2₁/c | [9] |
| N—O Bond Length | 1.4004 (15) Å | [9] |
| N1—O1—S1—C6 Torsion Angle | 66.72 (11)° | [11] |
| ¹H NMR (400 MHz, CD₃CN) | δ 8.7 (s, 2H), 8.1 (s, 1H), 7.9 (s, 2H), 3.5 (s, 2H), 2.6 (s, 3H) | [9] |
| ¹³C NMR (101 MHz, CD₃CN) | δ 140.62, 129.10, 41.78, 39.65 | |
| Key IR Peaks (cm⁻¹) | 1182 (s), 1163 (s), 1040 (s), 984 (s), 789 (s), 762 (s) | [12] |
Synthesis and Mechanistic Considerations
The synthesis of this compound requires specific conditions to form the O-sulfonyl bond rather than simple protonation. The use of methanesulfonic anhydride as the sulfonylating agent is key.
Trustworthiness & Self-Validation: The protocol's low temperature (-30 °C) is crucial for controlling the high reactivity of the methanesulfonic anhydride, preventing side reactions and decomposition. The formation of a precipitate from the reaction mixture is a primary indicator of successful product formation, which is then validated by spectroscopic analysis.
Experimental Protocol: Synthesis from Pyridine N-Oxide [9][10]
-
Preparation : Prepare a solution of pyridine N-oxide (1.0 eq., 31.6 mmol) in dichloromethane (DCM, 100 ml) in a flask and cool it to -30 °C with stirring.
-
Reagent Addition : In a separate flask, dissolve methanesulfonic anhydride (1.3 eq., 37.9 mmol) in DCM. Add this solution dropwise to the cold pyridine N-oxide solution.
-
Reaction : After the addition is complete, stir the reaction mixture for 2 hours, allowing it to warm to room temperature. A white precipitate will form.
-
Isolation : Filter the white precipitate and wash it with fresh DCM (30 ml).
-
Drying : Dry the isolated solid under vacuum to yield the final product (typical yield: 75%).
Caution : Heating the final compound above 50°C can lead to decomposition.[10][12]
The reactivity of such O-sulfonyl pyridinium salts is of significant interest, as they can act as electrophilic reagents. Analogs of this compound have been used in photochemical applications for the direct amination of arenes and heteroarenes, highlighting a potential area of application for this molecule in advanced organic synthesis.[9][11]
Conclusion
This guide delineates the fundamental differences between two compounds that may be referred to as "this compound." Pyridinium Methanesulfonate is a simple ionic salt formed from an acid-base reaction, serving as a versatile reagent and building block. In contrast, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate is a more complex molecular salt derived from pyridine N-oxide, possessing distinct structural features and reactivity. For researchers and drug development professionals, the precise understanding and correct identification of these structures are paramount for predictable and successful chemical synthesis and application. The detailed structural data, validated protocols, and mechanistic insights provided herein serve as an authoritative reference for navigating the chemistry of these important pyridinium-based compounds.
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Pyridine methanesulfonate physical properties
An In-Depth Technical Guide to the Physical Properties of Pyridinium Methanesulfonate
Introduction
Pyridinium methanesulfonate, also known as pyridine mesylate, is an organic salt formed from the simple acid-base reaction between pyridine and methanesulfonic acid. As a member of the pyridinium salt family, it finds utility in various chemical applications, including as a catalyst and an intermediate in organic synthesis.[1] Its physical properties are dictated by the ionic interaction between the pyridinium cation ([C₅H₅NH]⁺) and the methanesulfonate anion (CH₃SO₃⁻). Understanding these properties is paramount for its effective application in research, process development, and formulation. This guide provides a comprehensive overview of the core physical and chemical characteristics of pyridinium methanesulfonate, complete with methodologies for their determination, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Core Physical Properties
Accurate identification and knowledge of fundamental physical properties are the bedrock of chemical handling and application.
Chemical Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | Pyridinium methanesulfonate | [2] |
| Synonyms | Pyridine methanesulfonate, Pyridine mesylate | [3][4] |
| CAS Number | 39879-60-2 | [3][5][6] |
| Molecular Formula | C₆H₉NO₃S | [2][4][6][7] |
| Molecular Weight | 175.21 g/mol | [2][3][5][7] |
| SMILES | CS(=O)(=O)O.C1=CC=NC=C1 | [5][6] |
General Physical Properties
The macroscopic and thermodynamic properties of a compound govern its behavior in various physical states and environments.
| Property | Value | Notes & Field Insights | Source(s) |
| Appearance | White to light yellow crystalline solid | The color can be an indicator of purity; highly pure samples are typically white. | [3][7] |
| Melting Point | 180 °C | As a salt, it exhibits a relatively high and sharp melting point, characteristic of pure crystalline solids. Impurities will typically depress and broaden this range. | [3][4][7] |
| Boiling Point | 349.1 °C (at 760 mmHg) | This value is likely a theoretical or extrapolated figure. Ionic liquids and organic salts often decompose at or before their boiling point under atmospheric pressure. | [3][7] |
| Solubility | Soluble in polar solvents | Expected to be soluble in solvents like water and alcohols due to its ionic nature. Quantitative data is not readily available and should be determined experimentally for specific applications. | [1] |
| Storage | 2-8 °C, sealed in dry conditions | Recommended for maintaining long-term stability and preventing moisture absorption, as the compound can be hygroscopic. | [3][6] |
Acidity, Basicity, and Solution Behavior
Pyridinium methanesulfonate is the salt of a strong acid (methanesulfonic acid) and a weak base (pyridine). This composition dictates its behavior in solution.
-
Methanesulfonic Acid (MsOH): This is a strong organic acid with a pKa of approximately -1.9 to -2.[5] This indicates virtually complete dissociation in aqueous solution.
-
Pyridinium Ion ([C₅H₅NH]⁺): This is the conjugate acid of pyridine. The pKa of the pyridinium ion is approximately 5.2.[4]
Field Insight: The significant difference in pKa values between the parent acid and the conjugate acid of the base confirms that pyridinium methanesulfonate is a stable salt. In an aqueous solution, it will be fully dissociated into pyridinium cations and methanesulfonate anions. The resulting solution will be slightly acidic due to the hydrolysis of the pyridinium ion: [C₅H₅NH]⁺ + H₂O ⇌ C₅H₅N + H₃O⁺
Spectroscopic and Structural Characterization
Spectroscopic and crystallographic data provide a microscopic view of the compound's structure, essential for confirmation of identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for pyridinium methanesulfonate are not widely published, the expected signals can be predicted based on its constituent ions:
-
¹H NMR:
-
Methanesulfonate Anion: A sharp singlet for the three methyl protons (CH₃), expected to appear around 2.5-3.0 ppm.
-
Pyridinium Cation: The aromatic protons will be deshielded compared to neutral pyridine (which appear at ~7.2-8.5 ppm) due to the positive charge on the nitrogen. One would expect three distinct signals in the aromatic region (likely >8.0 ppm), corresponding to the ortho, meta, and para protons of the pyridinium ring.
-
-
¹³C NMR:
-
Methanesulfonate Anion: A single resonance for the methyl carbon.
-
Pyridinium Cation: Three signals in the aromatic region (approx. 120-150 ppm) for the five carbons of the ring.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
S=O Stretching: Strong, characteristic bands for the sulfonate group, typically found in the regions of 1260-1150 cm⁻¹ (asymmetric stretch) and 1060-1030 cm⁻¹ (symmetric stretch).
-
C-H Aromatic Stretching: Signals above 3000 cm⁻¹.
-
C=C and C=N Ring Vibrations: Multiple bands in the 1650-1400 cm⁻¹ region, characteristic of the pyridinium aromatic ring.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure. Pyridinium methanesulfonate has been characterized crystallographically, revealing key structural details.
| Crystallographic Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pna2₁ | [2] |
| Unit Cell Dimensions | a = 11.0853 Å, b = 8.1425 Å, c = 8.4530 Å | [2] |
| Angles | α = 90.00°, β = 90.00°, γ = 90.00° | [2] |
Experimental Protocols for Physical Property Determination
As a Senior Application Scientist, it is crucial not just to know the data but to understand its origin. The following protocols outline standardized methods for determining key physical properties.
Protocol: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A pure crystalline compound has a sharp melting range (typically <2 °C), whereas impurities cause a depression and broadening of this range. This protocol ensures an accurate and reproducible measurement.
Methodology (Using a Digital Mel-Temp Apparatus):
-
Sample Preparation: Finely powder a small amount of the dry pyridinium methanesulfonate sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap its sealed bottom gently on a hard surface to pack the solid into a dense column of 2-3 mm height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time for the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again with a slow ramp rate of 1-2 °C per minute.
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts completely.
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Repeat the precise determination at least twice to ensure consistency. For identity confirmation, a mixed melting point test with an authentic standard can be performed; no depression in the melting point confirms the samples are identical.
Protocol: Semi-Quantitative Solubility Assessment
Causality: Determining solubility is critical for reaction setup, purification (crystallization), and formulation. This method provides a reliable estimate of solubility in a given solvent at a specific temperature.
Methodology:
-
Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, ethanol) to a small, tared vial equipped with a magnetic stir bar.
-
Initial Mass: Record the initial mass of a separate vial containing the pyridinium methanesulfonate.
-
Incremental Addition: Begin stirring the solvent at a constant temperature. Add a small, pre-weighed portion of the salt to the solvent and stir until it completely dissolves.
-
Saturation Point: Continue adding small, weighed portions of the salt, allowing each portion to fully dissolve before adding the next. The saturation point is reached when a small amount of solid remains undissolved after a prolonged period of stirring (e.g., 30 minutes).
-
Calculation:
-
Determine the total mass of the salt added by subtracting the final mass of the salt vial from its initial mass.
-
Calculate the solubility in units of g/mL or mg/mL.
-
-
Validation: To ensure equilibrium was reached, the saturated solution can be centrifuged or filtered to remove excess solid, and the concentration of the supernatant can be determined via a suitable analytical method (e.g., UV-Vis spectroscopy, if the pyridinium cation has a distinct chromophore).
Synthesis and Safety Considerations
Synthesis Pathway
Pyridinium methanesulfonate is readily formed through a straightforward acid-base neutralization reaction.
Safety and Handling
While a specific Safety Data Sheet (SDS) for pyridinium methanesulfonate is not detailed in the search results, a conservative safety approach should be adopted based on its precursors, pyridine and methanesulfonic acid.
-
Pyridine: Harmful if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid.
-
Methanesulfonic Acid: Causes severe skin burns and eye damage.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Pyridinium methanesulfonate is a well-defined organic salt with stable, reproducible physical properties. Its high melting point and crystalline nature are indicative of a pure, well-ordered ionic solid. Its characterization is straightforward using standard analytical techniques such as NMR, IR, and X-ray crystallography. The protocols provided herein offer a robust framework for the experimental determination of its key properties, ensuring data integrity and safe handling. This comprehensive understanding is essential for leveraging the full potential of pyridinium methanesulfonate in advanced chemical synthesis and materials science.
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Navigating the Solubility Landscape of Pyridine Methanesulfonate: A Technical Guide for Researchers
For professionals in pharmaceutical development and synthetic chemistry, a comprehensive understanding of a compound's physicochemical properties is paramount. Pyridine methanesulfonate (CAS 39879-60-2), an organic salt comprising a pyridinium cation and a methanesulfonate anion, serves as a critical intermediate and reagent in numerous applications.[1] While its utility is recognized, a significant gap exists in the public domain regarding its quantitative solubility data.
This technical guide addresses this challenge by providing researchers, scientists, and drug development professionals with a framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its quantification, and offer insights into the factors influencing this critical parameter.
Understanding this compound: Physicochemical Profile
This compound is a white to off-white crystalline solid.[2] Its salt structure, formed from the reaction of pyridine (a weak base) and methanesulfonic acid (a strong acid), dictates its solubility behavior. The presence of the charged pyridinium and methanesulfonate ions leads to strong intermolecular forces and a high affinity for polar solvents.
Known Qualitative Solubility: General literature indicates that this compound is soluble in polar solvents such as water and alcohols.[1] This is attributed to the principle of "like dissolves like," where the polar nature of the salt interacts favorably with the polar solvent molecules.[3] However, the precise extent of its solubility in various solvents and at different temperatures is not well-documented, necessitating empirical determination.
Key Physicochemical Properties: A foundational understanding of the compound's properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃S | [4][5] |
| Molecular Weight | 175.21 g/mol | [2][4][5] |
| Appearance | White to light yellow crystal | [2] |
| Melting Point | 180°C | [2] |
The Causality of Solubility: Theoretical Framework
The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. For a solute to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the intermolecular forces of the solvent.[6]
Several factors critically influence the solubility of an organic salt like this compound:
-
Polarity of the Solvent: As a polar, ionic compound, this compound is expected to exhibit higher solubility in polar solvents that can effectively solvate the pyridinium and methanesulfonate ions through ion-dipole interactions.[7]
-
Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.[3]
-
Molecular Size and Structure: While not a primary variable in this context, the size and structure of the ions can influence how effectively they are surrounded by solvent molecules.[8]
The interplay of these factors can be visualized as a logical relationship:
Caption: Relationship between key factors and the solubility of this compound.
Quantifying the Unknown: Experimental Protocols for Solubility Determination
In the absence of published quantitative data, researchers must rely on robust experimental methods. The following protocols are self-validating systems designed for accuracy and reproducibility.
Gravimetric Method (Shake-Flask)
This is a fundamental and widely used method for determining equilibrium solubility.[9] It directly measures the mass of the dissolved solute in a saturated solution.
Experimental Workflow:
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or nylon). The filtration step is critical to remove any undissolved microparticles.
-
Mass Determination: Dispense the filtered saturated solution into a pre-weighed, dry container. Record the total weight of the container and the solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the container. This can be achieved using a rotary evaporator or by placing the container in a vacuum oven at a temperature below the decomposition point of the solute.
-
Final Weighing: Once the solvent is completely removed, cool the container in a desiccator to prevent moisture absorption and weigh it again. The difference between this final weight and the initial weight of the container gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be calculated and expressed in various units, such as grams per 100 mL or moles per liter.
UV-Vis Spectrophotometry Method
This method is advantageous when the solute has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[10] It is often faster than the gravimetric method but requires the initial development of a calibration curve.
Detailed Protocol:
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[11]
-
-
Saturated Solution Analysis:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).
-
Withdraw a sample of the clear, filtered supernatant.
-
Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Data Presentation: A Template for Researchers
Once solubility is determined, it should be presented in a clear and structured format. The following table serves as a template for reporting experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Water | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Water | 40 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | UV-Vis |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
Conclusion and Future Outlook
While published quantitative solubility data for this compound remains elusive, this guide provides the necessary theoretical foundation and practical, field-proven protocols for its determination. By employing the gravimetric or UV-Vis spectrophotometry methods, researchers can generate reliable and reproducible data crucial for process development, formulation, and synthetic applications. A systematic study of its solubility in a range of pharmaceutically and industrially relevant solvents would be a valuable contribution to the chemical sciences.
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An In-depth Technical Guide to Pyridine Methanesulfonate: Stability, Reactivity, and Applications
Foreword
For the modern researcher and drug development professional, a deep, mechanistic understanding of even the most fundamental reagents is not just advantageous; it is imperative. Pyridine methanesulfonate, often referred to as pyridinium mesylate, is a compound that, while seemingly simple, possesses a nuanced profile of stability and reactivity that makes it a valuable tool in organic synthesis and pharmaceutical development. This guide moves beyond a surface-level overview to provide a comprehensive exploration of its core chemical principles, grounded in field-proven insights and authoritative data. We will dissect its synthesis, explore the boundaries of its stability under various conditions, and illuminate its reactivity, offering not just protocols but the scientific rationale behind them.
Core Molecular Identity and Synthesis
Structure and Nomenclature
This compound (CAS 39879-60-2) is an organic salt.[1] It consists of a pyridinium cation and a methanesulfonate (mesylate) anion.[1][2] The pyridinium cation is formed by the protonation of the nitrogen atom in the pyridine ring, a weakly basic aromatic heterocycle. The methanesulfonate anion is the conjugate base of methanesulfonic acid, a strong organic acid. This composition as a salt of a weak base and a strong acid dictates much of its chemical behavior.
-
Molecular Weight: 175.21 g/mol [3]
-
Appearance: Typically a white to off-white crystalline solid.[1][4]
-
Solubility: Due to its ionic nature, it is soluble in polar solvents such as water and alcohols.[1]
Synthesis Protocol: Acid-Base Reaction
The most direct and common synthesis of this compound is a straightforward acid-base neutralization reaction between pyridine and methanesulfonic acid. The lone pair of electrons on the pyridine nitrogen acts as a Brønsted-Lowry base, accepting a proton from the highly acidic methanesulfonic acid.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a fume hood, add pyridine (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and dissolved in a suitable solvent like dichloromethane (DCM) or diethyl ether.
-
Reaction: Cool the flask in an ice bath (0°C). Add methanesulfonic acid (1.0 eq) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate will form.
-
Isolation: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold solvent (the same used for the reaction) to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to yield pure this compound.
Causality Note: The dropwise addition at low temperature is crucial to control the exothermic nature of the acid-base neutralization, preventing excessive heat generation that could lead to side reactions or solvent boiling.
Comprehensive Stability Profile
The stability of this compound is a key factor in its storage, handling, and application. Its ionic nature confers significant thermal stability, while its composition governs its behavior in aqueous and non-aqueous media.
Thermal Stability
Pyridinium salts are generally known for their thermal stability compared to their free base counterparts.[5][6] Studies on analogous pyridinium salts, such as pyridinium perchlorates, show decomposition occurs at high temperatures (e.g., in the 290-410°C range), investigated via thermogravimetry (TG) and differential thermal analysis (DTA).[7] this compound is expected to exhibit similar robust thermal behavior, with a reported melting point of 180°C.[4]
Workflow: Thermal Stability Assessment via TGA
Caption: Workflow for Thermogravimetric Analysis (TGA).
Hydrolytic and pH Stability
A critical distinction must be made: This compound is a salt, not a sulfonate ester. While the chemical literature extensively discusses the hydrolysis of sulfonate esters, this is not a relevant degradation pathway for this compound.[8][9]
-
Hydrolytic Stability: The pyridinium cation and methanesulfonate anion are stable in water. The salt will dissociate in aqueous solution, but the ions themselves do not hydrolyze.
-
Acidic Conditions: The compound is stable in acidic media. The pyridinium cation, being the conjugate acid of pyridine, will persist.
-
Basic Conditions: In the presence of a strong base, the pyridinium cation will be deprotonated to yield free pyridine. This is a reversible equilibrium reaction. The stability is therefore pH-dependent, with the salt form predominating in acidic to neutral conditions.
Caption: pH-Dependent Equilibrium of this compound.
Storage and Handling
Proper storage is essential to maintain the integrity of this compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from incompatible materials, particularly strong bases and strong oxidizing agents.[10][12]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[11][13]
Reactivity and Synthetic Utility
The reactivity of this compound is primarily derived from the properties of the pyridinium cation.
The Pyridinium Cation: An Electron-Deficient Ring
Protonation of the pyridine nitrogen significantly alters the electronic properties of the aromatic ring. The positive charge on the nitrogen atom withdraws electron density from the ring carbons, making the pyridinium cation electron-deficient.[14] This has several consequences for its reactivity:
-
Resistance to Electrophilic Aromatic Substitution: The electron-deficient nature of the ring deactivates it towards electrophilic attack, a reaction characteristic of electron-rich aromatics like benzene.
-
Susceptibility to Nucleophilic Attack: The ring becomes activated towards attack by strong nucleophiles, particularly at the C2 (α) and C4 (γ) positions. This reactivity is a cornerstone of pyridinium salt chemistry.[14] While direct nucleophilic substitution on the parent pyridinium cation requires harsh conditions, this principle is exploited in more complex derivatives.[15][16]
The Methanesulfonate Anion: A Non-Nucleophilic Counter-ion
The methanesulfonate anion is the conjugate base of a strong acid, making it a very weak base and a poor nucleophile. In most contexts, it serves as a stable, non-participating counter-ion. Its primary role is to provide charge balance for the pyridinium cation without introducing competing reactivity. This contrasts with salts containing more nucleophilic anions like halides.
Applications in Drug Development and Organic Synthesis
The unique properties of pyridine and its derivatives make them crucial scaffolds in medicinal chemistry.[17][18][19] this compound serves both as a reagent and an intermediate in the synthesis of these complex molecules.[1]
-
As a Mild Acid Catalyst: The pyridinium ion (pKa ≈ 5.2) can function as a mild, transferable proton source, catalyzing reactions that are sensitive to stronger acids.
-
In the Synthesis of Pharmaceuticals: The pyridine scaffold is present in numerous drugs.[19][20] The formation of pyridinium salts, like the methanesulfonate, is a common strategy to improve the solubility and handling of pyridine-containing active pharmaceutical ingredients (APIs). For example, imatinib mesylate (Gleevec) and pralidoxime mesylate are well-known drugs that utilize the methanesulfonate salt form.[2][17][21]
Spectroscopic and Physical Data
Accurate characterization is fundamental to scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the formation of the pyridinium salt. Upon protonation of pyridine to form the pyridinium cation, a significant downfield shift is observed for all ring protons.[22] This is due to the deshielding effect of the positive charge on the nitrogen, which withdraws electron density from the ring. The chemical shifts of the protons in the pyridinium moiety are distinctly different from those of the free base.[23]
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 39879-60-2 | [1][4][24] |
| Molecular Formula | C₆H₉NO₃S | [1][3][24] |
| Molecular Weight | 175.21 g/mol | [3][4][24] |
| Appearance | White to light yellow crystal | [1][4] |
| Melting Point | 180°C | [4] |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] |
Conclusion
This compound is a stable, versatile, and highly useful organic salt. Its stability is characterized by a high thermal decomposition threshold and predictable behavior across a range of pH conditions, governed by a simple acid-base equilibrium. Its reactivity is dominated by the electron-deficient nature of the pyridinium cation, making it a valuable component in organic synthesis. For researchers in drug development, understanding the properties of this and similar salts is critical for API formulation, improving solubility, and ensuring the stability of pyridine-containing therapeutics. This guide provides the foundational knowledge and practical protocols to confidently and effectively utilize this compound in a research and development setting.
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An In-Depth Technical Guide to the Methanesulfonate Group on Pyridine: Synthesis, Reactivity, and Application in Modern Drug Discovery
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in over 7,000 drug molecules of medicinal importance.[1][2] Its functionalization is a critical step in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the methanesulfonate (mesylate) group as a potent activating moiety on the pyridine ring. We will explore the fundamental physicochemical properties that render pyridyl mesylates exceptional intermediates for drug development, detailing their synthesis, electronic effects, and reactivity. Through an examination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, this guide illuminates the causality behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, mechanistic diagrams, and case studies are provided to create a self-validating and authoritative resource for leveraging this versatile chemical entity.
The Strategic Importance of Pyridine Functionalization
The pyridine ring, an isostere of benzene, is a privileged scaffold in pharmaceutical sciences due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous natural products and vitamins.[1][2][3] The nitrogen atom within the ring not only influences the molecule's basicity and solubility but also provides a key interaction point with biological targets, enhancing the pharmacokinetic properties of drugs.[3] Consequently, the strategic modification of the pyridine nucleus is a central theme in modern drug discovery.[4][5]
However, the electron-deficient nature of the pyridine ring can render it unreactive toward certain transformations. To overcome this, chemists often convert native functional groups, such as hydroxyls, into more reactive intermediates. The methanesulfonate (mesylate) ester stands out as a superior activating group for this purpose. By transforming a hydroxypyridine into a pyridyl mesylate, the oxygen is converted into an excellent leaving group, profoundly activating the ring for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions that are essential for building molecular complexity.
Physicochemical and Electronic Properties
The Methanesulfonate Group: An Exceptional Leaving Group
A leaving group's efficacy is inversely related to the pKa of its conjugate acid; a more stable anion is a better leaving group. The methanesulfonate anion (CH₃SO₃⁻) is highly stabilized by resonance across its three oxygen atoms, making its conjugate acid, methanesulfonic acid (pKa ≈ -1.9), a strong acid. This inherent stability makes the mesylate one of the most effective leaving groups in organic synthesis.
Its reactivity is often compared to other common leaving groups, as summarized in the table below. While triflates are more reactive, mesylates offer a compelling balance of high reactivity, stability for storage, and lower cost, making them a pragmatic choice for both small-scale and large-scale synthesis.[6][7]
| Leaving Group | Abbreviation | Conjugate Acid | Approximate pKa | Relative Reactivity |
| Trifluoromethanesulfonate | -OTf | CF₃SO₃H | -14 | ~10¹⁵–10¹⁶ |
| Methanesulfonate | -OMs | CH₃SO₃H | -1.9 | ~10¹⁰–10¹² |
| p-Toluenesulfonate | -OTs | p-TsOH | -2.8 | ~10¹⁰–10¹² |
| Iodide | -I | HI | -10 | ~10⁴–10⁶ |
| Bromide | -Br | HBr | -9 | ~10⁴–10⁶ |
| Chloride | -Cl | HCl | -7 | ~10⁴–10⁶ |
Relative reactivity data sourced from authoritative texts on organic chemistry mechanisms.[7]
Electronic Activation of the Pyridine Ring
When attached to a pyridine ring, the strongly electron-withdrawing nature of the methanesulfonate group (-OMs) significantly influences the electronic landscape of the heterocycle. This effect is most pronounced at the ortho and para positions relative to the mesylate group, rendering these carbons highly electrophilic and susceptible to nucleophilic attack. This activation is the cornerstone of its utility in nucleophilic aromatic substitution (SNAr) reactions. The substitution on the pyridine ring can be modulated to fine-tune the electronic properties and reactivity of the resulting iron complexes, demonstrating a clear structure-activity relationship.[8]
As illustrated in Figure 1, nucleophilic attack at the para (C6) or ortho (C4) positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen. This provides a low-energy, stabilized resonance structure that facilitates the reaction, a pathway not available for attack at the meta positions.
Synthetic Methodologies
The most direct and common method for synthesizing pyridyl methanesulfonates is the reaction of a corresponding hydroxypyridine (a pyridinol) with methanesulfonyl chloride (MsCl).
General Synthesis of Pyridyl Methanesulfonates
The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), at low temperatures (e.g., 0 °C to -10 °C) to control exothermicity.[9] A tertiary amine base, such as triethylamine (TEA) or pyridine itself, is required to neutralize the HCl byproduct generated during the reaction.[10][11] The use of TEA with DCM as a solvent is a common deviation from the classical Tipson procedure, which can be slow and prone to side reactions where pyridine acts as both the base and a nucleophile, alkylating the solvent.[9][12]
An alternative route involves the reaction of pyridine N-oxide with methanesulfonic anhydride.[13][14] This method can lead to the formation of 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, a salt that shows reactivity towards nucleophiles, particularly at the 2-position.[13][14]
Detailed Experimental Protocol: Synthesis of Pyridin-4-yl Methanesulfonate
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
4-Hydroxypyridine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Methanesulfonyl Chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water (ice-cold)
-
1 M HCl (cold)
-
Saturated NaHCO₃ solution (cold)
-
Saturated NaCl (Brine) solution (cold)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-hydroxypyridine (1.0 eq) and anhydrous DCM (to make an ~0.2 M solution).
-
Basification: Add triethylamine (1.5 eq) to the suspension and stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt or acetone/dry ice bath.
-
Addition of MsCl: Add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 0 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 15-30 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel containing more DCM.
-
Washing: Sequentially wash the organic layer with:
-
Ice-cold water to remove the bulk of the salt.
-
Cold 1 M HCl to remove excess triethylamine.
-
Cold saturated NaHCO₃ to neutralize any remaining acid.
-
Cold saturated brine to remove residual water.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting pyridyl mesylate can be purified by flash column chromatography or recrystallization if necessary. NMR spectroscopy should confirm >95% esterification.[12]
Reactivity and Applications in Drug Development
Pyridyl mesylates are powerful electrophilic partners in two of the most important reaction classes in pharmaceutical synthesis: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
As discussed in Section 2.2, the mesylate group activates the pyridine ring for SNAr. This allows for the direct introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to build key structural motifs found in many drugs. The reaction proceeds via addition of the nucleophile to form a Meisenheimer complex, followed by elimination of the highly stable methanesulfonate anion to restore aromaticity.
Palladium-Catalyzed Cross-Coupling Reactions
The true power of pyridyl mesylates in modern drug discovery lies in their application as coupling partners in palladium-catalyzed reactions.[15] The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide (or sulfonate), is a pre-eminent bond-forming reaction in the pharmaceutical industry.[16] However, the synthesis and stability of pyridine-2-boronic acids are notoriously problematic, with fewer than 8% of attempted reactions in an industrial setting achieving a yield of at least 20%.[17]
This challenge makes the "reverse" approach, using a stable pyridyl electrophile with a more readily available aryl boronic acid, highly attractive. Pyridyl mesylates serve as excellent, cost-effective alternatives to pyridyl triflates and halides in this context. They are readily engaged in Suzuki-Miyaura, Buchwald-Hartwig (C-N coupling), Sonogashira (C-C alkyne coupling), and other cross-coupling reactions.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following workflow illustrates the key steps and considerations for using a pyridyl mesylate in a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact reaction efficiency.
-
Solvent: A mixture of an organic solvent and water is often used to ensure all components (organic starting materials, inorganic base, organometallic catalyst) are sufficiently soluble.
Case Studies in Medicinal Chemistry
The pyridine moiety is a key component in a vast number of FDA-approved drugs.[3] For example, Imatinib Mesylate (Gleevec) is a well-known anti-cancer drug where methanesulfonic acid is used to form a more soluble salt.[1][2] While this is a different application, it highlights the biocompatibility of the mesylate moiety.
In synthesis, pyridyl mesylates are often key intermediates. For instance, in the development of selective COX-2 inhibitors, pyridine derivatives bearing a methanesulfonamide moiety have been synthesized and shown to have good oral bioavailability.[18] The synthesis of such compounds often relies on the functionalization of a pyridine core, where a mesylate intermediate could be used to introduce key fragments via cross-coupling. Similarly, the synthesis of novel fungicides like Inpyrfluxam involves the preparation of a chiral pyridyl-backbone, a process where cross-coupling of pyridyl intermediates is a practical and scalable approach.[15]
Conclusion and Future Outlook
The methanesulfonate group is more than just a leaving group; it is a strategic tool for activating the pyridine ring, one of the most important heterocycles in drug discovery. Pyridyl mesylates offer a robust and cost-effective platform for constructing complex molecular architectures through both SNAr and, most critically, palladium-catalyzed cross-coupling reactions. Their ability to circumvent the challenges associated with unstable pyridine boronic acids makes them indispensable intermediates for medicinal chemists. As drug development continues to push the boundaries of molecular complexity, the reliable synthesis and versatile reactivity of pyridyl methanesulfonates will ensure their continued and expanding role in the creation of next-generation therapeutics.
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Whitepaper: The Synthesis of Pyridine Methanesulfonate from Pyridine N-oxide: A Journey Through Reactive Intermediates and Competing Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between pyridine N-oxide and methanesulfonyl chloride (MsCl) is a cornerstone transformation in heterocyclic chemistry, yet it is frequently misunderstood. This guide elucidates that this reaction is not a direct pathway to a stable pyridine methanesulfonate salt. Instead, it generates a highly reactive N-(methylsulfonyloxy)pyridinium intermediate, which serves as a branching point for several synthetically valuable, yet distinct, chemical pathways. This whitepaper provides a comprehensive exploration of the mechanistic underpinnings of this reaction, detailing the competing pathways of deoxygenation and nucleophilic substitution/rearrangement. We present field-proven, step-by-step protocols for directing the reaction towards either the deoxygenated pyridine product or C-2 functionalized pyridines. By explaining the causality behind experimental choices, this guide equips researchers with the expert knowledge required to harness the full potential of this versatile reaction system.
Introduction: Unpacking the Reactivity of Pyridine N-oxide
Pyridine N-oxides are stable, dipolar molecules that represent an activated form of the parent pyridine ring. The N-O bond significantly alters the electronic landscape of the heterocycle; the oxygen atom can act as an internal nucleophile, while the electron-withdrawing nature of the N-oxide group renders the α (2, 6) and γ (4) positions susceptible to nucleophilic attack[1]. This dual reactivity makes pyridine N-oxides invaluable intermediates in organic synthesis.
Methanesulfonyl chloride (MsCl) is widely employed as an activating agent, most commonly for converting hydroxyl groups into excellent mesylate leaving groups[2]. When reacted with pyridine N-oxide, MsCl does not simply form a salt. It acts as a powerful electrophile, targeting the nucleophilic N-oxide oxygen. This initial step is critical as it forms a fleeting but highly energetic intermediate that dictates the final product outcome. Understanding and controlling the fate of this intermediate is paramount for synthetic success.
Section 1: The Linchpin Intermediate: N-(Methylsulfonyloxy)pyridinium Salt
The foundational step in the reaction of pyridine N-oxide with methanesulfonyl chloride is the O-sulfonylation of the N-oxide. The nucleophilic oxygen atom of the pyridine N-oxide attacks the electrophilic sulfur atom of MsCl, displacing a chloride ion. This forms the key intermediate: an N-(methylsulfonyloxy)pyridinium salt.
This intermediate is typically not isolated due to its high reactivity. Its formation achieves two critical objectives:
-
Creation of an Excellent Leaving Group: The entire -O-SO₂CH₃ (mesylate) moiety attached to the pyridine nitrogen is an exceptional leaving group.
-
Activation of the Pyridine Ring: The positively charged pyridinium nitrogen strongly withdraws electron density from the ring, making the C-2 and C-4 positions highly electrophilic and primed for nucleophilic attack[3].
The subsequent reaction pathway is determined entirely by the conditions employed, particularly the presence or absence of a base and the nature of any available nucleophiles.
Figure 2: Workflow for the deoxygenation of pyridine N-oxide.
Pathway B: Nucleophilic Substitution at C-2
In the absence of a strong base but in the presence of a nucleophile, the highly activated pyridine ring of the intermediate is attacked. Due to the electronic properties of the N-(sulfonyloxy)pyridinium system, this attack occurs preferentially at the C-2 (α) position.[4]
This provides a powerful method for the synthesis of 2-substituted pyridines, which can be a mild alternative to traditional SₙAr chemistry.[4] A wide variety of nucleophiles can be employed. If no external nucleophile is added, the displaced methanesulfonate anion can itself act as a nucleophile, leading to a rearrangement product, 2-pyridyl methanesulfonate. This product is an important precursor for various agrochemicals and pharmaceuticals.[5]
Causality of Experimental Choice: The key to favoring this pathway is the exclusion of a strong, non-nucleophilic base like triethylamine. The reaction is typically run in a non-protic solvent to allow the nucleophile to effectively attack the activated ring. The choice of activating agent can also be tuned; phosphonium salts like PyBroP have also been shown to be effective activators for this transformation.[4]
Figure 3: Mechanism for C-2 nucleophilic substitution/rearrangement.
Section 3: Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, with clear steps for reaction setup, workup, and product characterization.
Protocol 1: Deoxygenation of 4-Methylpyridine N-oxide to 4-Methylpyridine
This protocol is adapted from established procedures for the deoxygenation of pyridine N-oxides using the MsCl/Et₃N system.[6]
Table 1: Reagents and Materials
| Reagent/Material | Quantity | Moles (mmol) | Notes |
| 4-Methylpyridine N-oxide | 1.09 g | 10.0 | Starting material |
| Dichloromethane (DCM), anhydrous | 50 mL | - | Solvent |
| Methanesulfonyl Chloride (MsCl) | 7.0 mL | 90.0 (9 eq) | Corrosive and lachrymator. Handle in a fume hood. |
| Triethylamine (Et₃N), anhydrous | 16.7 mL | 120.0 (12 eq) | Base |
| Saturated aq. NaHCO₃ solution | 50 mL | - | For workup |
| Brine | 50 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylpyridine N-oxide (1.09 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Sequentially add triethylamine (16.7 mL, 120.0 mmol) followed by the dropwise addition of methanesulfonyl chloride (7.0 mL, 90.0 mmol) over 15 minutes. Maintain the temperature at 0 °C during addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM/MeOH mobile phase until the starting material is consumed.
-
Quenching & Workup: Carefully pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude 4-methylpyridine by flash column chromatography on silica gel if necessary. The final product should be validated by ¹H NMR and ¹³C NMR spectroscopy and compared to known spectra for 4-methylpyridine. An expected yield is typically in the range of 80-95%.
Protocol 2: Synthesis of this compound (Acid-Base Salt)
For clarity and completeness, this protocol describes the direct synthesis of the simple salt via an acid-base reaction. This is not a reaction that proceeds from pyridine N-oxide.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL flask, dissolve pyridine (7.91 g, 100 mmol) in 40 mL of diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: While stirring, slowly add methanesulfonic acid (9.61 g, 100 mmol) dropwise. A white precipitate will form immediately.
-
Reaction: Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold diethyl ether (2 x 20 mL) and dry under vacuum to a constant weight.
-
Validation: The structure of the this compound salt can be confirmed by NMR, IR spectroscopy (looking for characteristic sulfonate stretches), and melting point analysis.
Conclusion
The reaction of pyridine N-oxide with methanesulfonyl chloride is a powerful tool for synthetic chemists, but its utility lies in the controlled generation and subsequent reaction of a highly reactive N-(methylsulfonyloxy)pyridinium intermediate. It is not a direct route to this compound salt. By understanding the underlying mechanisms, researchers can expertly steer the reaction toward two valuable outcomes:
-
Efficient deoxygenation back to the parent pyridine in the presence of a base like triethylamine.
-
Regioselective C-2 functionalization via nucleophilic attack on the activated pyridine ring.
This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and research scientists to confidently apply this versatile reaction in their synthetic endeavors, ensuring predictable and high-yielding transformations.
References
-
Morimoto, Y., Kurihara, H., Yokoe, C., & Kinoshita, T. (1998). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. Heterocycles, 48(9), 1871. [Link]
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Morimoto, Y., Kurihara, H., Yokoe, C., & Kinoshita, T. (1998). Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine. Chemistry Letters, 27(8), 735-736. [Link]
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Morimoto, Y., Kurihara, H., Yokoe, C., & Kinoshita, T. (1998). New Aspect of Methanesulfonyl Chloride: Unusual Deoxygenations of Pyridine N-Oxides with methanesulfonyl Chloride and Triethylamine. Chemistry Letters. [Link]
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
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Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
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Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
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Chemistry : The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]
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Dandepally, S. R., Williams, A. L., & Miller, M. J. (2008). Mild addition of nucleophiles to pyridine-N-oxides. Organic letters, 10(15), 3327-3330. [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxide-structure. University of Liverpool. [Link]
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Rzączyńska, Z., & Brzyska, W. (1993). Synthesis and characterization of La methanesulfonate coordination compounds with pyridine-N-oxide and 2-, 3-, and 4-picoline-N-oxide. Monatshefte für Chemie/Chemical Monthly, 124(4), 349-355. [Link]
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Hamer, M., Huffman, C. W., Ristich, S. S., & Reifschneider, W. (1970). Synthesis and nematocidal activity of 2-pyridyl alkanesulfonates. Journal of Agricultural and Food Chemistry, 18(1), 57-59. [Link]
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Methodological & Application
Pyridine Methanesulfonate: A Versatile Reagent in Modern Organic Synthesis
Abstract
Pyridine methanesulfonate, a salt formed from the reaction of pyridine and methanesulfonic acid, has emerged as a highly versatile and valuable reagent in the field of organic synthesis.[1][2][3] Its unique properties, including its character as a stable, crystalline solid soluble in various organic solvents, make it an attractive choice for a range of chemical transformations.[1] This application note provides a comprehensive overview of the utility of this compound, detailing its application as a catalyst in esterification reactions, its role in the formation of ionic liquids, and its use in protecting group chemistry. Detailed protocols and mechanistic insights are provided to guide researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic needs.
Introduction to this compound
This compound, also known as pyridinium mesylate, is an organic salt with the chemical formula C₆H₉NO₃S.[1][2][3][4] It is a white to off-white crystalline solid that is soluble in polar organic solvents.[1] The compound is formed by the acid-base reaction between pyridine, a weak base, and methanesulfonic acid, a strong organic acid. This salt structure confers a unique combination of properties, including moderate acidity and the presence of a non-nucleophilic counter-ion, which are key to its diverse applications in organic synthesis.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃S | [1][2][3][4] |
| Molecular Weight | 175.21 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~180 °C | [5] |
| Solubility | Soluble in polar organic solvents | [1] |
Applications in Organic Synthesis
Catalyst for Esterification Reactions
One of the prominent applications of this compound is as a mild acid catalyst for esterification reactions.[6][7][8][9] The pyridinium ion acts as a Brønsted acid, protonating the carboxylic acid and rendering it more susceptible to nucleophilic attack by the alcohol. A key advantage of using this compound over stronger acids like sulfuric acid is the reduced potential for side reactions, such as dehydration of sensitive alcohols.
The catalytic cycle for esterification using this compound is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic addition of the alcohol. Subsequent elimination of water drives the reaction towards the formation of the ester product.
Protocol 2.1: General Procedure for Esterification using this compound
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 - 2.0 equiv)
-
This compound (0.1 - 0.2 equiv)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, alcohol, and this compound.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography or distillation as required.
Precursor for Ionic Liquids
This compound serves as a key building block in the synthesis of pyridinium-based ionic liquids (ILs).[10][11] Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. The synthesis often involves an anion exchange reaction, where the methanesulfonate anion of a pyridinium salt is replaced by another anion.[10]
For instance, butyl pyridinium methanesulfonate can be synthesized by reacting butyl pyridinium bromide with sodium methanesulfonate.[10] This method, known as the metathesis method, is a widely accepted and straightforward procedure for preparing a variety of ionic liquids.[10]
Protocol 2.2: Synthesis of Butyl Pyridinium Methanesulfonate
Materials:
-
Butyl pyridinium bromide (1.0 equiv)
-
Sodium methanesulfonate (1.05 equiv)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve butyl pyridinium bromide and sodium methanesulfonate in methanol.
-
Stir the mixture at room temperature overnight.
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid residue contains the desired butyl pyridinium methanesulfonate and sodium bromide as a byproduct.
-
Extract the sodium bromide from the mixture using a suitable solvent in which the ionic liquid is sparingly soluble (e.g., dichloromethane).
-
Further purify the ionic liquid by washing and drying under vacuum.
Role in Protecting Group Chemistry
In the realm of multi-step organic synthesis, the protection and deprotection of functional groups are crucial strategies.[12][13][14] Pyridinium salts, including this compound, can play a role in these transformations, particularly in the deprotection of certain protecting groups. For example, pyridinium p-toluenesulfonate (PPTS), a closely related salt, is widely used for the cleavage of acetals and the deprotection of silyl and tetrahydropyranyl (THP) ethers.[8][15] While specific protocols for this compound in deprotection are less commonly cited, its acidic nature suggests its potential utility in similar acid-catalyzed deprotection reactions.
The methanesulfonyl (Ms) group, derived from methanesulfonic acid, is a common protecting group for alcohols and amines.[16] While this compound itself is not the protecting group, its components are central to this chemistry. The protection involves reacting an alcohol or amine with methanesulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate esters or sulfonamides are stable under a variety of reaction conditions.[16] Deprotection of sulfonate esters can be challenging, often requiring harsh conditions, but methods using low-valent titanium reagents have been developed for milder cleavage.[17]
Mechanistic Insights and Workflow Visualizations
To better understand the role of this compound in the aforementioned applications, the following diagrams illustrate the key mechanistic steps and experimental workflows.
Catalytic Esterification Mechanism
Caption: Mechanism of acid-catalyzed esterification.
Ionic Liquid Synthesis Workflow
Caption: Workflow for synthesizing an ionic liquid.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[5]
Conclusion
This compound is a readily available and versatile reagent with significant applications in organic synthesis. Its utility as a mild acid catalyst for esterification, a precursor for the synthesis of ionic liquids, and its relevance to protecting group chemistry make it an indispensable tool for synthetic chemists. The protocols and mechanistic insights provided in this application note aim to facilitate its effective use in research and development settings, contributing to the advancement of modern synthetic methodologies.
References
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Pyridine Methanesulfonate: A Versatile and Recoverable Acid Catalyst for Modern Organic Synthesis
Introduction: The Rise of Pyridinium-Based Ionic Liquids in Catalysis
In the pursuit of greener, more efficient, and economically viable chemical transformations, the development of recoverable and reusable catalysts is a cornerstone of modern organic synthesis. Among the myriad of catalysts available, pyridinium-based ionic liquids have emerged as a promising class of compounds, offering a unique combination of tunable acidity, negligible vapor pressure, and high thermal stability.[1] Pyridine methanesulfonate, a salt formed from the simple acid-base reaction between pyridine and methanesulfonic acid, exemplifies these desirable characteristics. Its nature as a Brønsted acidic ionic liquid allows it to serve as both a catalyst and a solvent, facilitating a wide range of organic reactions under mild conditions.[2] This application note provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and diverse applications as a catalyst in key organic reactions. We present detailed, field-proven protocols for its use in multicomponent reactions, esterification of carboxylic acids, and the Beckman rearrangement, highlighting its efficacy and potential for recyclability.
Physicochemical Properties and Synthesis
Pyridinium methanesulfonate is a white to light yellow crystalline solid with a melting point of approximately 180°C.[3] Its molecular formula is C₆H₉NO₃S, and it has a molecular weight of 175.21 g/mol .[4][5] The structure consists of a pyridinium cation and a methanesulfonate anion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₃S | [4][5] |
| Molecular Weight | 175.21 g/mol | [4] |
| Appearance | White to light yellow crystal | [3] |
| Melting Point | ~180°C | [3] |
| Boiling Point | 349.1 °C at 760 mmHg | [3] |
| Flash Point | 164.9 °C | [3] |
Protocol 1: Synthesis of this compound
This protocol describes a straightforward and scalable method for the synthesis of this compound.
Materials:
-
Pyridine (reagent grade, dried over KOH)
-
Methanesulfonic acid (reagent grade)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pyridine (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add methanesulfonic acid (1.0 eq) dropwise to the stirred pyridine. Caution: The reaction is exothermic. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
A white precipitate of this compound will form.
-
Add anhydrous diethyl ether to the mixture to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Characterization: The synthesized this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.[6]
Application in Multicomponent Reactions: A One-Pot Synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines
Multicomponent reactions (MCRs) are highly valued in drug discovery and development for their ability to generate complex molecules in a single step, thereby increasing efficiency and reducing waste. This compound has proven to be an effective catalyst for such transformations.
Causality of Catalysis:
In this one-pot, four-component reaction, this compound acts as a Brønsted acid catalyst. It protonates the carbonyl group of the aldehyde, activating it towards nucleophilic attack by the enol form of 2-thiobarbituric acid. Subsequent condensation and cyclization steps are also facilitated by the acidic medium provided by the catalyst. The ionic liquid nature of the catalyst can also help to stabilize charged intermediates formed during the reaction.
Caption: Proposed catalytic cycle for the synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines.
Protocol 2: One-Pot Synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
2-Thiobarbituric acid (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
This compound (10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 2-thiobarbituric acid (2.0 mmol), ammonium acetate (1.2 mmol), and this compound (0.1 mmol, 10 mol%).
-
Heat the mixture at 80°C under solvent-free conditions with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the reaction mixture and stir for 5 minutes.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to afford the pure pyrido[2,3-d:6,5-d']dipyrimidine derivative.
Table 2: Representative Yields for the Synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 10 | 90 |
| 2 | Benzaldehyde | 15 | 88 |
| 3 | 4-Methoxybenzaldehyde | 20 | 85 |
| 4 | 3-Nitrobenzaldehyde | 25 | 82 |
Application in Esterification: A Green Approach to Fatty Acid Ester Synthesis
The esterification of carboxylic acids is a fundamental reaction in organic chemistry, with wide applications in the production of fragrances, polymers, and biofuels. Pyridinium-based ionic liquids have been shown to be effective catalysts for this transformation, offering a recyclable alternative to traditional mineral acids.[7]
Mechanism of Catalysis:
In the Fischer esterification, this compound acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol. The catalyst also protonates the hydroxyl group of the tetrahedral intermediate, allowing for the elimination of water and regeneration of the catalyst. The use of an excess of the alcohol or removal of water drives the equilibrium towards the formation of the ester.
Caption: General workflow for esterification using this compound.
Protocol 3: Esterification of a Carboxylic Acid
This protocol provides a general method for the esterification of carboxylic acids using this compound as a recyclable catalyst.[8]
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (e.g., ethanol, butanol; used as solvent and reactant)
-
This compound (5-10 mol%)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid (1.0 eq), the alcohol (in excess), toluene, and this compound (5-10 mol%).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water. The ionic liquid catalyst will preferentially partition into the aqueous phase.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography.
-
The aqueous layer containing the catalyst can be concentrated under reduced pressure to recover the this compound, which can be reused in subsequent reactions.
Application in the Beckmann Rearrangement: Synthesis of Amides from Ketoximes
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[9] This transformation is of significant industrial importance, for example, in the production of caprolactam, the precursor to Nylon 6. Acidic ionic liquids like this compound can serve as effective and reusable catalysts for this rearrangement.[10]
Catalytic Rationale:
This compound facilitates the Beckmann rearrangement by protonating the hydroxyl group of the oxime, converting it into a good leaving group (water). This initiates the rearrangement, which involves the migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.
Caption: Simplified mechanism of the Beckmann rearrangement catalyzed by this compound.
Protocol 4: Beckmann Rearrangement of a Ketoxime
This protocol outlines a general procedure for the Beckmann rearrangement of ketoximes to amides using this compound.[10][11]
Materials:
-
Ketoxime (1.0 mmol)
-
This compound (catalytic amount, e.g., 20 mol%)
-
Acetonitrile (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottom flask, dissolve the ketoxime (1.0 mmol) in acetonitrile.
-
Add this compound (0.2 mmol, 20 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Safety, Handling, and Catalyst Recyclability
Safety and Handling: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Catalyst Recyclability: A significant advantage of using this compound as a catalyst is its potential for recovery and reuse.[2][12] Due to its ionic nature, it is often insoluble in non-polar organic solvents used for product extraction, allowing for simple phase separation. In other cases, it can be extracted into an aqueous phase. The recovered catalyst can then be dried and reused for several cycles with minimal loss of activity, making the overall process more economical and environmentally friendly.
Conclusion
This compound is a versatile, efficient, and recoverable Brønsted acid catalyst with broad applicability in organic synthesis. Its ease of preparation, stability, and effectiveness in promoting important transformations such as multicomponent reactions, esterifications, and Beckmann rearrangements make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols detailed in this application note provide a practical guide for the utilization of this promising catalyst in the development of sustainable and efficient synthetic methodologies.
References
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Taeufer, T., Spannenberg, A., & Pospech, J. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. IUCrData, 6(10). [Link]
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Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]
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Li, Y., et al. (2010). Application of Pyridinium Ionic Liquid as a Recyclable Catalyst for Acid-Catalyzed Transesterification of Jatropha Oil. Semantic Scholar. [Link]
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Kollár, L., et al. (2020). Palladium nanoparticles on a pyridinium supported ionic liquid phase: a recyclable and low-leaching palladium catalyst for aminocarbonylation reactions. RSC Advances, 10(40), 23988-23998. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86654378, Pyridinium Methanesulfonate. Retrieved January 1, 2026 from [Link].
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Taeufer, T., Spannenberg, A., & Pospech, J. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E77(10), 957-960. [Link]
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Li, Y., et al. (2010). Application of Pyridinium Ionic Liquid as a Recyclable Catalyst for Acid-Catalyzed Transesterification of Jatropha Oil. Catalysis Letters, 138(1-2), 84-88. [Link]
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Oktavianus, C., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 7(8), e07787. [Link]
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Discovery Alert. (2026). Recycling Rare Earth Elements: Overcoming the $50 Billion Market Inefficiency. Retrieved from [Link]
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Rajabi, F., et al. (2022). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 27(5), 1699. [Link]
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Guo, S., et al. (2015). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Molecules, 20(1), 169-180. [Link]
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Peng, J., & Deng, Y. (2001). Catalytic Beckmann rearrangement of ketoximes in ionic liquids. Tetrahedron Letters, 42(34), 5917-5919. [Link]
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Pop, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4948. [Link]
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Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
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Wang, L., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906-2912. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1088-1096. [Link]
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Faizan, M. I., et al. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Mini-Reviews in Organic Chemistry, 21(1). [Link]
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Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]
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Cankılıç, M. Y., et al. (2025). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. Anticancer Agents in Medicinal Chemistry. [Link]
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Eiden, F., & Dölcher, J. (1974). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Archiv der Pharmazie, 307(9), 701-705. [Link]
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Singh, A., et al. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]
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Pews-Davtyan, A., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception. RSC Advances, 15(1), 1-10. [Link]
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Wang, L., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities. PubMed. [Link]
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Pyridine methanesulfonate for sulfonate ester formation
Application Note & Protocol Guide
Topic: Pyridine & Methanesulfonyl Chloride System for Sulfonate Ester Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Transforming Alcohols into Superior Leaving Groups
In the landscape of organic synthesis, the conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a more reactive species is a foundational and critical transformation. Methanesulfonate esters (mesylates) are exemplary intermediates in this regard. The reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of pyridine provides a robust and widely adopted method to form these valuable mesylates.[1][2][3] This conversion replaces the stubborn hydroxyl group (HO⁻) with a methanesulfonate group (MsO⁻), which is an excellent leaving group due to the stability of its corresponding anion, resonance-stabilized across three oxygen atoms.[3][4] This enhanced reactivity opens the door for subsequent nucleophilic substitution (SN2), elimination (E1/E2), and reduction reactions, making it a cornerstone of multi-step synthesis in pharmaceutical and materials science.[2][5]
While other tertiary amines like triethylamine (TEA) are also commonly used, pyridine offers distinct advantages. Beyond its role as an acid scavenger for the HCl byproduct, pyridine can act as a nucleophilic catalyst. It attacks the methanesulfonyl chloride to form a highly electrophilic N-mesylpyridinium intermediate, which is then readily attacked by the alcohol.[6] This catalytic pathway can accelerate the reaction, particularly for less reactive or sterically hindered alcohols. The byproduct, pyridinium chloride, is often crystalline and can precipitate from the reaction mixture, providing a visual cue for reaction progress. Its solubility in water also facilitates a straightforward acidic workup for its removal.[6][7][8]
Mechanism of Action: The Role of Pyridine
The mesylation of an alcohol with methanesulfonyl chloride and pyridine is a nuanced process. The primary role of pyridine is to act as a base, neutralizing the hydrochloric acid (HCl) generated during the reaction and driving the equilibrium towards the product.[4][9]
The generally accepted mechanism proceeds in two key steps:
-
Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks the highly electrophilic sulfur atom of methanesulfonyl chloride. This forms an oxonium ion intermediate and displaces the chloride ion.[9][10]
-
Deprotonation: Pyridine, acting as a Brønsted-Lowry base, removes the proton from the oxonium ion, yielding the neutral methanesulfonate ester and pyridinium chloride.[9][10]
A crucial aspect of this transformation is that the stereochemistry at the alcohol's carbon center is retained because the carbon-oxygen bond is not broken during the reaction.[2][4]
An alternative, catalyzed pathway involves pyridine acting as a nucleophilic catalyst. In this scenario, pyridine first attacks the methanesulfonyl chloride to form a highly reactive N-mesylpyridinium chloride intermediate. This species is significantly more electrophilic than MsCl itself, making it more susceptible to attack by the alcohol.[6]
Below is a diagram illustrating the primary, uncatalyzed mechanism.
Caption: Reaction mechanism for alcohol mesylation using MsCl and Pyridine.
Comparative Analysis: Pyridine vs. Triethylamine (TEA)
The choice of base is a critical parameter in planning a mesylation reaction. Both pyridine and triethylamine are common choices, but they possess different properties that can influence reaction outcomes.
| Feature | Pyridine | Triethylamine (TEA) | Rationale & Field Insights |
| Basicity (pKa of conjugate acid) | ~5.2 | ~10.7 | TEA is a significantly stronger base. For acid-sensitive substrates, the milder basicity of pyridine is advantageous to prevent side reactions. |
| Nucleophilicity | Moderately Nucleophilic | Sterically Hindered | Pyridine can act as a nucleophilic catalyst, accelerating reactions with less reactive alcohols. TEA is too bulky to do this effectively.[6] |
| Byproduct | Pyridinium Chloride | Triethylammonium Chloride | Pyridinium chloride is often a solid that precipitates, simplifying reaction monitoring. Both are water-soluble and easily removed by an acidic wash.[7] |
| Reaction Mechanism | Nucleophilic substitution; can involve a catalytic pathway. | Can promote E2 elimination from MsCl to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the alcohol.[2][5] | The sulfene pathway with TEA is extremely rapid but can be less selective. Pyridine offers a more controlled, classical substitution pathway. |
| Typical Use Case | General-purpose mesylations, especially for secondary or acid-sensitive alcohols where controlled conditions are paramount. | Primary and unhindered alcohols where rapid conversion is desired and side reactions are minimal.[5] |
Detailed Experimental Protocol
This protocol provides a generalized, self-validating procedure for the mesylation of a primary or secondary alcohol.
Materials and Reagents
-
Alcohol (1.0 eq.)
-
Methanesulfonyl Chloride (MsCl, 1.2 eq.)
-
Pyridine (dried, 1.5 - 3.0 eq.)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates, developing solvents (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Base Addition: Slowly add dry pyridine (1.5-3.0 eq.) to the stirred solution.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 5-10 minutes. A precipitate of pyridinium chloride may form.[7]
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours). If the reaction is sluggish, it can be allowed to warm to room temperature.[11]
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Carefully transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with cold 1 M HCl (2x) to remove excess pyridine.[8]
-
Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The resulting crude mesylate is often of high purity and can be used directly in the next step.[5] If necessary, further purification can be achieved by flash column chromatography on silica gel. The final product should be characterized by NMR and/or IR spectroscopy to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Standard laboratory workflow for the synthesis of a mesylate.
Safety & Troubleshooting
-
Safety: Methanesulfonyl chloride is corrosive, lachrymatory, and reacts violently with water. Pyridine is flammable and toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere to prevent moisture from quenching the reagents.
-
Incomplete Reaction: If the reaction stalls, consider adding more MsCl and pyridine. Allowing the reaction to warm to room temperature can also increase the rate. For very unreactive alcohols, using DMAP (4-Dimethylaminopyridine) as a catalyst in conjunction with pyridine may be effective.
-
Formation of Alkyl Chloride: In some cases, the chloride ion byproduct can displace the newly formed mesylate, leading to an alkyl chloride side product. This is more common with reactive (e.g., benzylic, allylic) alcohols. Running the reaction at low temperatures (0 °C or below) minimizes this side reaction.[1] Using methanesulfonic anhydride instead of MsCl eliminates the chloride source and prevents this issue.[1]
References
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- Synthesis of Methanesulfonate Esters (Mesylates)
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.Product Quality Research Institute.
- Alcohol to Mesylate - Common Conditions.Organic Chemistry Portal.
- Alcohol to Mesyl
- Process for preparation of alkyl methanesulfonate solution.
- 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate.
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- Pyridinium.Wikipedia.
- 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate.
- Mesyl
- Synthesis of N-methylpyridinium methanesulfon
- Sulfonate ester kinetic study.
- Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid.
- Application Notes & Protocols: A Step-by-Step Guide to the Formation of Methanesulfonates
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.
- Formation of Sulfonate Esters
- Tosylates And Mesyl
- Mesylates and Tosylates with Practice Problems.Chemistry Steps.
- Process for preparing pyridinemethanol compounds.
- METHOD FOR PRODUCING PYRIDINE METHANOL COMPOUNDS.
- Why is pyridine used when making tosyl esters
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
- Sulfon
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Application Notes & Protocols for the Use of Pyridine in Methanesulfonylation Reactions
Abstract
This technical guide provides a comprehensive overview of the experimental protocols involving pyridine and methanesulfonylating agents. The term "Pyridine Methanesulfonate" can be ambiguous; it may refer to the simple salt, pyridinium methanesulfonate, or, more commonly in practice, to the reagent system of pyridine used in conjunction with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O). This document focuses on the latter, a cornerstone transformation in organic synthesis for converting alcohols into excellent leaving groups. We will detail the underlying mechanisms, provide step-by-step experimental protocols, address safety and handling, and offer field-proven insights for researchers, scientists, and drug development professionals. Additionally, protocols for the synthesis of specific pyridinium methanesulfonate salts are included for completeness.
Introduction: Deconstructing "this compound"
In the lexicon of synthetic chemistry, "this compound" can signify several distinct chemical entities. Understanding these distinctions is crucial for experimental design.
-
Pyridinium Methanesulfonate (The Salt): This is the product of an acid-base reaction between pyridine and methanesulfonic acid. As a salt, it can function as a mild acid catalyst or as an ionic liquid, a field of growing interest for green chemistry applications.[1][2] Its structure is a simple pyridinium cation and a methanesulfonate anion.[3]
-
The Reagent System (Focus of this Guide): Most frequently, chemists refer to the in situ combination of pyridine with a methanesulfonylating agent, either methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O) . This system is ubiquitously employed to convert alcohols, which are poor leaving groups (as hydroxide, HO⁻), into methanesulfonates (mesylates), which are excellent leaving groups.[4]
-
Specialized Reagents: Other specific compounds exist, such as 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate , a salt synthesized from pyridine N-oxide and methanesulfonic anhydride, which has applications in photochemical amination reactions.[5][6]
This guide will primarily focus on the reagent system, as its application in forming mesylates is a fundamental and indispensable tool in the synthesis of pharmaceutical intermediates and complex organic molecules.
Mechanism and Rationale
The conversion of an alcohol to a mesylate (R-OH → R-OMs) dramatically enhances its reactivity toward nucleophilic substitution and elimination pathways.
The Role of Pyridine: Pyridine (C₅H₅N) serves a critical dual function in the reaction:
-
Acid Scavenger: It acts as a base to neutralize the acidic byproduct of the reaction—either hydrochloric acid (HCl) when using MsCl, or methanesulfonic acid (MsOH) when using Ms₂O. This prevents the acid from causing unwanted side reactions with sensitive substrates.[7]
-
Nucleophilic Catalyst (Potential): Pyridine can also act as a nucleophilic catalyst by first reacting with the sulfonylating agent to form a highly reactive pyridinium-sulfonyl intermediate, which is then readily attacked by the alcohol.
Reaction Mechanism: The precise mechanism can depend on the base used. With a relatively weak base like pyridine, the reaction generally proceeds via a direct nucleophilic attack of the alcohol on the sulfur atom of the methanesulfonylating agent. However, with stronger, non-nucleophilic bases like triethylamine (TEA), an alternative pathway involving a highly reactive "sulfene" intermediate (CH₂=SO₂) can occur.[7][8] For the purposes of this guide, we will illustrate the direct pathway common with pyridine.
Caption: General mechanism for alcohol mesylation using MsCl and Pyridine.
Safety & Reagent Handling
Both methanesulfonylating agents and pyridine are hazardous. All operations must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Toxic if swallowed/inhaled/in contact with skin. Causes severe skin burns and eye damage. Lachrymator.[9][10][11] | Handle under inert atmosphere (e.g., nitrogen). Keep away from moisture. Use in a well-ventilated fume hood. Wear full PPE. |
| Methanesulfonic Anhydride (Ms₂O) | 7143-01-3 | Causes severe skin burns and eye damage. Reacts violently with water.[12][13] | Handle under inert atmosphere. Store in a dry, cool place. Avoid all contact with water. |
| Pyridine | 110-86-1 | Highly flammable liquid and vapor. Harmful if swallowed/inhaled/in contact with skin. Causes skin and eye irritation. [from previous search] | Keep away from ignition sources. Ground all equipment. Use non-sparking tools. Ensure adequate ventilation. |
Experimental Protocols
Protocol 1: General Mesylation of an Alcohol using MsCl and Pyridine
This protocol is suitable for most primary and secondary alcohols where the potential for conversion to an alkyl chloride is minimal or not a concern.
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 - 2.0 eq), freshly distilled
-
Methanesulfonyl Chloride (MsCl) (1.2 - 1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine dropwise to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride dropwise via syringe. An exotherm and the formation of a white precipitate (pyridinium hydrochloride) are often observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing cold 1M HCl. The volume of the acid wash should be roughly equal to the reaction volume.
-
Workup - Extraction: Shake the separatory funnel to extract the pyridine into the aqueous layer as water-soluble pyridinium hydrochloride.[14][15] Separate the layers.
-
Workup - Washes: Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x). The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude mesylate.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary. Mesylates can be sensitive, so it is often recommended to use them immediately in the next step.
Caption: Standard experimental workflow for alcohol mesylation.
Protocol 2: Mesylation using Methanesulfonic Anhydride (Ms₂O)
This method is preferred for acid-sensitive substrates or when the formation of an alkyl chloride byproduct via Sₙ2 attack of chloride is a significant concern.[4]
Procedure: The procedure is identical to Protocol 1, with the following key change:
-
In Step 4 , use methanesulfonic anhydride (1.2 - 1.5 eq) in place of methanesulfonyl chloride. The byproduct is methanesulfonic acid, which is also neutralized by pyridine. The workup remains the same, as the resulting pyridinium methanesulfonate salt is water-soluble.
Protocol 3: Synthesis of 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate
This protocol details the synthesis of the specific salt derived from pyridine N-oxide, a useful reagent for specialized applications like photochemical amination.[5][6]
Materials:
-
Pyridine N-oxide (1.0 eq)
-
Methanesulfonic Anhydride (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve pyridine N-oxide in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the stirred solution to -30 °C using a dry ice/acetone bath.
-
Addition: In a separate flask, dissolve methanesulfonic anhydride in anhydrous DCM. Add this solution dropwise to the cold pyridine N-oxide solution.
-
Reaction: After the addition is complete, stir the mixture for 2 hours, allowing it to slowly warm to room temperature. A white precipitate will form.
-
Isolation: Filter the white precipitate and wash it with fresh, cold DCM.
-
Drying: Dry the solid product in vacuo to yield the title compound. The reported yield is approximately 75%.[5]
-
Caution: The product can decompose upon heating above 50 °C.[5][6]
Applications & Synthetic Utility
The primary utility of this protocol is the transformation of an alcohol into a substrate with a superb leaving group (-OMs). This opens the door to a vast array of subsequent reactions crucial in drug development.
-
Nucleophilic Substitution (Sₙ2): The mesylate is readily displaced by a wide range of nucleophiles, such as azides (N₃⁻), cyanides (CN⁻), halides (Br⁻, I⁻), and amines (R₂NH), allowing for the facile introduction of new functional groups.
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, mesylates undergo elimination to form alkenes.
Caption: Synthetic utility of mesylates in substitution and elimination reactions.
Troubleshooting & Field-Proven Insights
| Issue | Probable Cause | Solution / Expert Tip |
| Reaction is sluggish or incomplete. | Insufficiently reactive alcohol (e.g., sterically hindered). Moisture in the reaction. | Use a stronger base like triethylamine (TEA) or add a catalytic amount of DMAP. Ensure all reagents and solvents are strictly anhydrous. |
| Formation of alkyl chloride side product. | Sₙ2 displacement of the intermediate or final mesylate by pyridinium hydrochloride. | Use methanesulfonic anhydride (Ms₂O) instead of MsCl to eliminate the chloride source.[4] |
| Difficulty removing pyridine/pyridinium salts during workup. | Insufficient acid wash. Product is also basic and extracts with pyridine. | Perform multiple washes with 1M or 2M HCl. An alternative is to wash with a 10% aqueous copper(II) sulfate solution; pyridine forms a deep blue, water-soluble complex that is easily removed. This is milder than an acid wash and useful for acid-sensitive products.[14] |
| Product decomposes on silica gel. | Mesylates can be unstable, especially on acidic silica gel. | If purification is necessary, use the crude product directly. If not possible, try neutralizing the silica gel with triethylamine in the eluent or use an alternative stationary phase like alumina. |
Method Comparison: MsCl vs. Ms₂O
| Feature | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride (Ms₂O) |
| State | Liquid | Solid (low melting point) |
| Cost | Generally less expensive | More expensive |
| Byproduct | HCl | Methanesulfonic Acid (MsOH) |
| Key Advantage | Lower cost, readily available | Avoids formation of alkyl chloride side products.[4] |
| Key Disadvantage | Can lead to alkyl chloride formation | Higher cost, can be more moisture-sensitive |
| Best For | Routine mesylations of robust primary and secondary alcohols | Substrates sensitive to chlorides, or when high fidelity is required |
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: Methanesulfonic anhydride. [Link]
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Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
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Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]
-
Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195–3196. [Link]
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Permana, D., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 8(5), e09489. [Link]
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Taeufer, T., Spannenberg, A., & Pospech, J. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. IUCrData, 6(10). [Link]
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IUCr Journals. (2021, October 4). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methane- sulfonate. [Link]
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PubChem. This compound. [Link]
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- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyridine Methanesulfonate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Role of Pyridinium Salts in Modern Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the efficient and selective synthesis of complex molecular architectures is paramount. Pyridine (C₅H₅N), a fundamental heterocyclic aromatic compound, and its derivatives are cornerstones in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1] The pyridine ring is a common motif in numerous drug classes, including anti-ulcer agents, antihypertensives, and antivirals.[1] The utility of pyridine extends beyond its role as a structural component; its basicity and nucleophilicity make it an effective catalyst and reagent in a multitude of organic transformations.[2]
Pyridinium salts, formed by the protonation or alkylation of the pyridine nitrogen, have emerged as highly versatile and advantageous reagents in pharmaceutical process chemistry. These salts can function as mild and selective acid catalysts, phase-transfer catalysts, and ionic liquids, offering greener and more efficient alternatives to traditional reagents.[3] This guide focuses on a particularly valuable pyridinium salt: Pyridine Methanesulfonate (pyridinium mesylate). This salt, comprising a pyridinium cation and a methanesulfonate anion, offers a unique combination of properties that make it an exceptional tool for the synthesis of pharmaceutical intermediates.
This document provides a detailed exploration of the applications of this compound, delving into the causality behind its efficacy and providing robust, validated protocols for its use in key synthetic transformations.
Core Principles: The Physicochemical Advantages of this compound
This compound is a salt formed from the strong acid, methanesulfonic acid, and the weak base, pyridine. This combination results in a pyridinium salt that is a mild Brønsted acid. The methanesulfonate anion is non-nucleophilic and an excellent leaving group, which are crucial properties for its catalytic activity.
The primary advantages of employing this compound in pharmaceutical synthesis include:
-
Mild Acidity: It provides a source of controlled acidity, enabling reactions that are sensitive to stronger acids which might cause side reactions or degradation of complex molecules.
-
High Solubility in Organic Solvents: Unlike many inorganic acids, this compound is often soluble in common organic solvents, facilitating homogeneous reaction conditions.
-
Ease of Handling: As a stable, crystalline solid, it is easier and safer to handle compared to corrosive mineral acids or volatile reagents.
-
Catalytic Efficiency: It can be used in catalytic amounts, reducing the overall reagent load and simplifying purification processes.
-
Green Chemistry Profile: Its potential for recyclability and its role in promoting more efficient, atom-economical reactions align with the principles of green chemistry.
The following sections will detail the practical application of these principles in two critical, multi-component reactions widely used in the synthesis of heterocyclic pharmaceutical intermediates: the Biginelli reaction and the Knoevenagel condensation.
Application I: Catalysis of the Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] The classical Biginelli reaction often requires strong acid catalysts and harsh reaction conditions, leading to moderate yields. Pyridinium salts have been shown to be effective catalysts for this transformation.[5][6]
Mechanism of Catalysis
This compound acts as a Brønsted acid catalyst in the Biginelli reaction. The catalytic cycle is initiated by the protonation of the aldehyde carbonyl group by the pyridinium ion, which enhances its electrophilicity. This is followed by a series of condensation and cyclization steps to form the dihydropyrimidinone product. The non-nucleophilic nature of the methanesulfonate anion prevents it from interfering with the reaction intermediates.
Figure 1: Catalytic cycle of the Biginelli reaction catalyzed by this compound.
Experimental Protocol: Synthesis of Dihydropyrimidinones
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
This compound (10 mol%, 0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at reflux (approximately 80 °C) for the specified time (see Table 1).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into crushed ice (20 g).
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data Summary
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2 | 96 |
| 5 | 3-Nitrobenzaldehyde | 2.5 | 94 |
| 6 | Cinnamaldehyde | 4 | 85 |
Table 1: Synthesis of various dihydropyrimidinones using this compound as a catalyst.
Application II: Knoevenagel Condensation for the Formation of C=C Bonds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, cyanoacetic acid) to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[7] This reaction is a cornerstone in the synthesis of a wide range of pharmaceutical intermediates, including precursors for NSAIDs and other bioactive molecules. Pyridine and its salts are often used as catalysts for this transformation.[8][9]
Causality of Experimental Choices
In the Knoevenagel condensation, this compound acts as a mild base catalyst. The pyridine moiety facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. The choice of a pyridinium salt allows for a controlled level of basicity, preventing undesired side reactions such as the self-condensation of the aldehyde. The methanesulfonate anion, being non-basic, does not interfere with the catalytic cycle.
Figure 2: Experimental workflow for the Knoevenagel condensation.
Experimental Protocol: Synthesis of α,β-Unsaturated Compounds
Materials:
-
Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (5 mol%, 0.05 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add this compound (0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, add water (20 mL) to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the purified product under vacuum.
Quantitative Data Summary
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1 | 98 |
| 2 | 4-Chlorobenzaldehyde | 1 | 97 |
| 3 | 4-Hydroxybenzaldehyde | 1.5 | 95 |
| 4 | 4-Nitrobenzaldehyde | 0.5 | 99 |
| 5 | Vanillin | 1.5 | 96 |
| 6 | Furfural | 1 | 94 |
Table 2: Synthesis of various α,β-unsaturated nitriles via Knoevenagel condensation using this compound.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The final products can be characterized by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity. The high yields and clean reaction profiles observed in these protocols are indicative of the efficiency and selectivity of this compound as a catalyst.
Conclusion: A Versatile and Efficacious Reagent for Pharmaceutical Synthesis
This compound has demonstrated its utility as a mild, efficient, and versatile reagent in the synthesis of key pharmaceutical intermediates. Its application as a Brønsted acid catalyst in the Biginelli reaction and as a mild base catalyst in the Knoevenagel condensation highlights its dual catalytic nature. The operational simplicity, high yields, and cleaner reaction profiles make it an attractive alternative to conventional catalysts, aligning with the growing demand for sustainable and efficient synthetic methodologies in the pharmaceutical industry. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their synthetic strategies for the development of novel therapeutic agents.
References
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Applications of Pyridinium Methanesulfonate in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Role of Pyridinium Methanesulfonate in Modern Pharmaceutical Synthesis
In the intricate landscape of drug discovery and development, the precise control of chemical reactions is paramount. The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of the top 200 drugs on the market.[1] Its derivatives are fundamental building blocks for active pharmaceutical ingredients (APIs).[2] Pyridinium methanesulfonate, also known as pyridinium mesylate, has emerged as a versatile and valuable reagent in the synthetic chemist's toolkit. It is the salt formed from the simple acid-base reaction between pyridine and methanesulfonic acid.[3] This guide provides an in-depth exploration of the applications of pyridinium methanesulfonate, offering detailed protocols and insights into its utility as a mild acid catalyst and a component in API salt formation.
The strategic advantage of pyridinium methanesulfonate lies in its nature as a weak, organic-soluble acid catalyst.[4][5] In complex, multi-step syntheses, protecting groups are often employed to mask reactive functional groups, preventing unwanted side reactions.[2] The installation and removal of these groups require catalysts that are effective yet gentle enough to avoid the degradation of sensitive substrates.[4] Pyridinium methanesulfonate and its close analog, pyridinium p-toluenesulfonate (PPTS), excel in this capacity, particularly in reactions such as the formation of tetrahydropyranyl (THP) ethers and the deprotection of silyl ethers.[4][6]
Furthermore, the methanesulfonate (mesylate) anion is a widely accepted counterion in the pharmaceutical industry for forming stable and soluble salts of basic drug molecules.[7] The selection of an appropriate salt form is a critical step in drug development, directly impacting a drug's bioavailability, stability, and manufacturability.[7] This guide will delve into both of these key applications, providing the rationale behind experimental choices and actionable protocols for laboratory implementation.
Part 1: Pyridinium Methanesulfonate as a Mild Acid Catalyst in Protecting Group Chemistry
The journey of synthesizing a complex API is often a marathon of sequential reactions. Protecting functional groups that are not involved in a particular transformation is a critical strategy. The choice of catalyst for the addition and removal of these protecting groups is dictated by the overall stability of the molecule. Strong, inorganic acids can cause undesired side reactions or decomposition of sensitive intermediates. This is where the utility of pyridinium methanesulfonate becomes evident.
Application 1.1: Catalysis of Tetrahydropyranylation of Alcohols and Amines
Application Note: The tetrahydropyranyl (THP) group is a common protecting group for alcohols and amines due to its stability under a wide range of conditions, including exposure to strong bases, organometallics, and hydrides.[6] The formation of a THP ether or amine is an acid-catalyzed reaction. Pyridinium salts like pyridinium methanesulfonate serve as excellent catalysts for this transformation, offering high yields without the harshness of stronger acids.[6] The reaction is typically clean, and the catalyst is easily handled.
Causality of Experimental Choices:
-
Catalyst Choice: Pyridinium methanesulfonate provides a source of pyridinium ions (C₅H₅NH⁺) in an organic medium.[4] Its mild acidity is sufficient to activate the dihydropyran for nucleophilic attack by the alcohol or amine, without causing degradation of acid-labile functionalities that might be present elsewhere in the molecule.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (CH₂) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the dihydropyran and the resulting THP ether.[6]
-
Temperature: The reaction is often run at room temperature, highlighting the efficiency of the catalyst and avoiding the need for heating, which could compromise the stability of complex molecules.
Experimental Protocol: General Procedure for Tetrahydropyranylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
Pyridinium methanesulfonate (0.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
To this solution, add 3,4-dihydro-2H-pyran (1.2 eq) followed by a catalytic amount of pyridinium methanesulfonate (0.05 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure THP-protected alcohol.
Data Presentation: Tetrahydropyranylation of Indazoles using PPTS
| Entry | Substrate (1H-Indazole) | Product | Yield (%) [a] |
| 1 | 5-Nitro-1H-indazole | 1-(Tetrahydro-2H-pyran-2-yl)-5-nitro-1H-indazole | 85 |
| 2 | 6-Nitro-1H-indazole | 1-(Tetrahydro-2H-pyran-2-yl)-6-nitro-1H-indazole | 82 |
| 3 | 5-Bromo-1H-indazole | 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 88 |
| 4 | 1H-Indazole | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole | 90 |
| [a] Yields refer to pure isolated products.[6] |
Mandatory Visualization: Workflow for Alcohol Protection
Caption: Workflow for THP protection of an alcohol.
Application 1.2: Selective Deprotection of Silyl Ethers
Application Note: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are extensively used for the protection of alcohols. Their removal is typically achieved under acidic conditions or with a fluoride source. For substrates that are sensitive to strong acids, pyridinium methanesulfonate offers a mild alternative for the selective cleavage of certain silyl ethers. For instance, it is possible to selectively deprotect a TBDMS ether in the presence of a more robust tert-butyldiphenylsilyl (TBDPS) ether.[5]
Causality of Experimental Choices:
-
Selective Cleavage: The mild acidity of pyridinium methanesulfonate is sufficient to protonate the oxygen of the less sterically hindered TBDMS ether, facilitating its cleavage, while leaving the bulkier and more stable TBDPS ether intact.[5] This selectivity is crucial in the synthesis of complex molecules with multiple hydroxyl groups.
-
Solvent System: A protic solvent like methanol is often included to facilitate the proton transfer and capture the silyl byproduct.
Experimental Protocol: Selective Deprotection of a TBDMS Ether
Materials:
-
Substrate with both TBDMS and TBDPS ethers (1.0 eq)
-
Pyridinium methanesulfonate (1.5 eq)
-
Methanol/DCM solvent mixture (e.g., 1:1)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve the substrate (1.0 eq) in the methanol/DCM solvent mixture.
-
Add pyridinium methanesulfonate (1.5 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon selective removal of the TBDMS group, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Mandatory Visualization: Mechanism of Acid-Catalyzed Desilylation
Caption: Simplified mechanism of TBDMS deprotection.
Part 2: The Role of Methanesulfonate in API Salt Formation
Beyond its catalytic role, the methanesulfonate anion itself is of significant interest in drug development. The majority of drugs are administered as salts to improve their physicochemical properties.[7]
Application Note: For active pharmaceutical ingredients (APIs) that are weak bases, forming a salt with a strong acid like methanesulfonic acid can significantly enhance aqueous solubility and dissolution rate, which are often prerequisites for good bioavailability.[7] The resulting methanesulfonate (mesylate) salt may also exhibit improved stability, crystallinity, and handling properties compared to the free base.[8] A notable example of a successful drug marketed as a mesylate salt is imatinib mesylate (Gleevec), used to treat chronic myelogenous leukemia.[9]
Causality of Experimental Choices:
-
pKa Relationship: For successful and stable salt formation, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the basic drug.[7] Methanesulfonic acid is a strong acid (pKa ≈ -1.9), making it an excellent choice for forming stable salts with a wide range of basic APIs.
-
Physicochemical Properties: The methanesulfonate anion is relatively small and does not add significant bulk or lipophilicity to the API, which can be advantageous. It often forms highly crystalline salts, which is desirable for purification and formulation.
Experimental Protocol: General Procedure for Salt Formation Screening
Materials:
-
Basic API (free base)
-
Methanesulfonic acid
-
Various organic solvents (e.g., ethanol, isopropanol, acetone, acetonitrile)
-
Stirring plate and vials
Procedure:
-
Dissolve the basic API (e.g., 100 mg) in a suitable solvent in a small vial.
-
In a separate vial, prepare a solution of methanesulfonic acid (1.0 eq) in the same solvent.
-
Slowly add the methanesulfonic acid solution to the stirred API solution at room temperature.
-
Observe for precipitation. If no solid forms, the solution can be concentrated slowly, or an anti-solvent can be added to induce crystallization.
-
If a solid precipitate forms, isolate it by filtration.
-
Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
Characterize the resulting salt using techniques such as Differential Scanning Calorimetry (DSC) to determine the melting point, X-Ray Powder Diffraction (XRPD) to assess crystallinity, and Dynamic Vapor Sorption (DVS) to evaluate hygroscopicity.
-
Determine the aqueous solubility of the salt and compare it to the free base.
Mandatory Visualization: Salt Formation Logic
Caption: Logic for API salt formation with methanesulfonic acid.
Conclusion
Pyridinium methanesulfonate is a reagent with dual utility in the field of drug discovery. As a mild acid catalyst, it enables crucial protecting group manipulations on sensitive and complex molecular architectures, a common requirement in the synthesis of novel therapeutic agents. Its role is defined by high efficacy and selectivity, minimizing byproduct formation and maximizing yields. Concurrently, the methanesulfonate anion is a trusted and effective counterion for the formation of pharmaceutical salts, providing a reliable method to enhance the physicochemical properties of basic APIs. Understanding the principles and protocols outlined in this guide will empower researchers to strategically apply pyridinium methanesulfonate to accelerate their drug discovery programs.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11457981, Pyridine methanesulfonate. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]
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- Wang, H., et al. (2012). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Organic Letters.
- de la Torre, P., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry.
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-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
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- ResearchGate. (2025). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol.
- ACS Publications. (2021). Pharmaceutical Salts of Piroxicam and Meloxicam with Organic Counterions.
- Kent Academic Repository. (2021). Recent advances in the synthesis and manufacturing of pharmaceutical salts.
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Pyridine Methanesulfonate: A Versatile and Mild Acid Catalyst for Modern Organic Synthesis
Abstract
In the landscape of contemporary organic synthesis, the demand for catalysts that offer high efficacy under mild conditions is paramount, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Pyridine methanesulfonate, a salt derived from the simple union of pyridine and methanesulfonic acid, has emerged as a compelling mild acid catalyst. Its utility stems from its ability to gently promote acid-sensitive reactions, offering a nuanced alternative to more aggressive acidic reagents. This application note provides an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic application of this compound. We will explore its synthesis, mechanistic rationale, and provide detailed protocols for its use in key organic transformations including acetalization, esterification, and the cleavage of silyl ethers.
Introduction: The Need for Mild Acidity in Catalysis
Many organic transformations are acid-catalyzed; however, the use of strong mineral acids or Lewis acids can often lead to undesirable side reactions, such as degradation of sensitive functional groups, epimerization, or rearrangement. This has propelled the development of mild acid catalysts that can effectively facilitate reactions while preserving molecular integrity. Pyridinium salts, such as the widely recognized pyridinium p-toluenesulfonate (PPTS), have carved a niche in this domain.[1][2] this compound, while less extensively documented, operates on similar principles and presents a cost-effective and efficient alternative. The pyridinium ion acts as a gentle proton source, with its acidity fine-tuned by the non-nucleophilic methanesulfonate counter-ion.[3] This guide will illuminate the practical advantages and applications of this valuable catalyst.
Physicochemical Properties and Synthesis
Pyridinium methanesulfonate is a white to off-white crystalline solid.[4] It is soluble in a range of polar organic solvents, rendering it suitable for a variety of reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃S | [5] |
| Molecular Weight | 175.21 g/mol | [5] |
| Melting Point | ~180 °C | [4] |
| Appearance | White to light yellow crystalline solid | [4] |
Protocol for the Synthesis of Pyridinium Methanesulfonate
A straightforward and high-yielding synthesis of this compound involves the direct reaction of pyridine with methanesulfonic acid.
Materials:
-
Pyridine (1.0 eq.)
-
Methanesulfonic acid (1.0 eq.)
-
Toluene (or other suitable inert solvent)
Procedure:
-
To a stirred solution of pyridine in toluene, slowly add an equimolar amount of methanesulfonic acid at room temperature. The reaction is exothermic, and cooling may be necessary for large-scale preparations.
-
Upon addition, a white precipitate of pyridinium methanesulfonate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
The solid product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
For applications requiring high purity, the product can be recrystallized from a suitable solvent system like ethanol/ether.
Core Applications in Organic Synthesis
Acetal and Ketal Formation: Protection of Carbonyl Groups
The protection of aldehydes and ketones as acetals or ketals is a fundamental strategy in multi-step synthesis. Pyridinium methanesulfonate serves as an excellent catalyst for this transformation due to its mild acidity, which is sufficient to activate the carbonyl group without causing degradation of sensitive substrates.[1][6]
Mechanism of Acetal Formation:
The catalytic cycle begins with the protonation of the carbonyl oxygen by the pyridinium ion, enhancing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack of the alcohol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates an oxocarbenium ion, which is then trapped by a second molecule of the alcohol. Deprotonation regenerates the catalyst and yields the acetal product.[7][8]
Caption: Mechanism of Pyridinium Salt-Catalyzed Acetal Formation.
Experimental Protocol: Acetalization of Benzaldehyde
-
To a solution of benzaldehyde (1.0 eq.) and ethylene glycol (1.2 eq.) in dichloromethane (DCM) or toluene, add pyridinium methanesulfonate (0.05-0.10 eq.).
-
The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude product, which can be purified by chromatography or distillation.
Esterification: Synthesis of Esters from Carboxylic Acids and Alcohols
Direct esterification is another acid-catalyzed reaction where mild conditions are often desirable. Pyridinium methanesulfonate can effectively catalyze the formation of esters from a variety of carboxylic acids and alcohols.[9]
Experimental Protocol: Esterification of Benzoic Acid with Ethanol
-
A mixture of benzoic acid (1.0 eq.), ethanol (excess, can be used as solvent), and pyridinium methanesulfonate (0.1 eq.) is heated to reflux.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ and concentrated to give the desired ester.
Cleavage of Silyl Ethers: Deprotection of Alcohols
The selective deprotection of silyl ethers is a common challenge in organic synthesis. Pyridinium methanesulfonate, akin to PPTS, provides a mild acidic environment for the cleavage of silyl ethers, with the reactivity generally following the order: TMS > TES > TBS > TIPS > TBDPS.[10] This selectivity allows for the deprotection of one silyl ether in the presence of another, more robust one.
Mechanism of Silyl Ether Cleavage:
The reaction is initiated by protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of a protic solvent (e.g., methanol or water) on the silicon atom, leading to the cleavage of the Si-O bond and liberation of the alcohol.
Caption: Mechanism of Pyridinium Salt-Catalyzed Silyl Ether Cleavage.
Experimental Protocol: Selective Deprotection of a Trimethylsilyl (TMS) Ether
-
To a solution of the TMS-protected alcohol (1.0 eq.) in methanol, add pyridinium methanesulfonate (0.1-0.2 eq.).
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove the catalyst and silyl byproducts.
-
The organic layer is dried and concentrated to yield the deprotected alcohol.
Comparative Analysis and Advantages
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pyridinium Methanesulfonate | 0.05-0.2 eq., RT to reflux | Mild, cost-effective, easy to handle solid | Less documented than PPTS |
| Pyridinium p-Toluenesulfonate (PPTS) | 0.05-0.2 eq., RT to reflux | Well-established, mild, good solubility | Can be more expensive |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amounts, often with heating | Stronger acid, faster reactions | Can cause degradation of sensitive substrates |
| Amberlyst-15 | Heterogeneous, requires filtration | Reusable, easy work-up | Can be slower, mass transfer limitations |
| Lewis Acids (e.g., Sc(OTf)₃) | Catalytic amounts, often anhydrous | Highly efficient, can be stereoselective | Expensive, moisture sensitive |
The primary advantage of pyridinium methanesulfonate lies in its balanced acidity, which is sufficient to catalyze a range of reactions without resorting to harsh conditions. Its ease of preparation from inexpensive starting materials and its solid, non-volatile nature make it a practical and safe choice for both small-scale and process chemistry applications.
Conclusion
Pyridinium methanesulfonate is a highly effective and versatile mild acid catalyst with broad applicability in modern organic synthesis. Its ability to promote key transformations such as acetalization, esterification, and silyl ether deprotection under gentle conditions makes it an invaluable tool for the synthesis of complex and sensitive molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently incorporate this catalyst into their synthetic strategies, ultimately facilitating more efficient and selective chemical syntheses.
References
- Bolte, M., Griesinger, C., & Sakhaii, P. (2001). Pyridinium methylsulfonate: a pseudosymmetric structure. Acta Crystallographica Section E: Structure Reports Online, 57(5), o458-o460.
- Taeufer, T., Spannenberg, A., & Pospech, J. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate.
- Wang, B., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Pyridinium Methanesulfonate. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
- Miyashita, N., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Steinhagen, H., & Szeimies, G. (1996). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. European Journal of Organic Chemistry, 1996(1), 143-151.
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Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
-
YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
ResearchGate. (n.d.). PyÁBr 3 catalyzed deprotection of the silyl groups in the presence of a variety of functional groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
MDPI. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis. Retrieved from [Link]
-
Princeton University. (2015). Substituent Effects in the Pyridinium Catalyzed Reduction of CO2 to Methanol: Further Mechanistic Insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridinium Salts as New Organocatalysts for Acetalizations. Retrieved from [Link]
- Google Patents. (n.d.). US8604223B2 - Method of making ketals and acetals.
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Application Note: Pyridinium Methanesulfonate (PPMS) in Protecting Group Chemistry
Abstract
In the landscape of multistep organic synthesis, the judicious selection of protecting groups and the methods for their installation and removal are paramount to achieving high yields and preserving molecular complexity. This application note provides a comprehensive technical guide on the use of Pyridinium Methanesulfonate (PPMS), a mild, crystalline, and non-hygroscopic acid catalyst. We delve into its applications, mechanistic underpinnings, and field-proven protocols for the protection and deprotection of common functional groups, including alcohols (as silyl ethers and acetals). This guide is intended for researchers, chemists, and process development professionals seeking a reliable and gentle catalytic system for managing acid-labile protecting groups in complex synthetic routes.
Introduction: The Need for a Bench-Stable, Mild Acid Catalyst
Strong protic acids (e.g., HCl, H₂SO₄) and Lewis acids can offer high catalytic activity but often suffer from a lack of selectivity, leading to the cleavage of multiple protecting groups or degradation of sensitive substrates. Pyridinium p-toluenesulfonate (PPTS) was developed as a milder alternative, offering improved compatibility with many functional groups.[1] Pyridinium Methanesulfonate (PPMS), the salt of pyridine and methanesulfonic acid, offers similar advantages with distinct physical properties. As a crystalline, non-hygroscopic solid, PPMS is easy to handle, store, and accurately dispense, making it an excellent choice for reactions requiring precise catalytic control.[2][3] Its mild acidity is sufficient to catalyze the formation and cleavage of common protecting groups like silyl ethers and acetals without affecting more robust groups, providing a crucial window of selectivity.[1][4]
Physicochemical Properties & Advantages of PPMS
The utility of PPMS stems from its favorable physical and chemical properties, which are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₉NO₃S | [2] |
| Molecular Weight | 175.21 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeOH, EtOH | [3] |
| Key Advantage | Non-hygroscopic, bench-stable solid | N/A |
The primary advantage of PPMS over reagents like p-toluenesulfonic acid monohydrate is its anhydrous nature, which is critical in reactions sensitive to water.[3] Furthermore, its mild acidity prevents undesired side reactions often observed with stronger acids.[5]
Application I: Selective Deprotection of Silyl Ethers
Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and tunable stability. PPMS is an effective catalyst for their removal under mild protic conditions, particularly for primary silyl ethers.
3.1. Mechanistic Rationale
The deprotection of silyl ethers under mild acidic conditions is a well-established process.[6] The reaction is initiated by the protonation of the ether oxygen by the pyridinium ion, enhancing the leaving group ability of the resulting alcohol. A nucleophile, typically a solvent molecule like methanol, then attacks the silicon center. This process is highly sensitive to steric hindrance around the silicon atom and the oxygen atom, which forms the basis for selective deprotection.[6][7] For instance, a primary tert-butyldimethylsilyl (TBDMS) ether can often be cleaved in the presence of a more sterically encumbered secondary or tertiary TBDMS ether, or a bulkier triisopropylsilyl (TIPS) ether.
Figure 1. Catalytic cycle for silyl ether cleavage.
3.2. Protocol: Selective Deprotection of a Primary TBDMS Ether
This protocol describes a general procedure for the chemoselective cleavage of a primary TBDMS ether in the presence of more stable protecting groups.
Materials:
-
TBDMS-protected substrate (1.0 equiv)
-
Pyridinium Methanesulfonate (PPMS) (0.1 - 0.3 equiv)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous (optional, as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous methanol (0.1 M to 0.5 M concentration). If substrate solubility is low, a mixture of DCM:MeOH (e.g., 4:1) can be used.
-
Add PPMS (0.2 equiv) to the solution at room temperature (20-25 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours. For more hindered or less reactive substrates, gentle warming (e.g., to 40 °C) may be required.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the catalyst.
-
If a co-solvent was used, remove the organic solvent under reduced pressure. Otherwise, dilute the methanolic solution with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Application II: Acetal and Ketal Formation & Deprotection
Acetals and ketals are robust protecting groups for aldehydes and ketones, stable to basic, organometallic, and reducing reagents. Their formation and cleavage are catalyzed by acid.[8][9] PPMS provides a mild and effective medium for both transformations.
4.1. Mechanistic Rationale: Acetal Formation
The formation of an acetal involves the acid-catalyzed addition of two equivalents of an alcohol to a carbonyl group.[8] The process is an equilibrium, typically driven to completion by removing the water byproduct.
-
Carbonyl Activation: The pyridinium ion protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Hemiacetal Formation: An alcohol molecule attacks the activated carbonyl carbon, and subsequent deprotonation yields a hemiacetal.
-
Water Elimination: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (H₂O). Its departure generates a resonance-stabilized oxocarbenium ion.
-
Final Addition: A second alcohol molecule attacks the oxocarbenium ion. Deprotonation of the resulting intermediate furnishes the acetal.
Figure 2. Stepwise mechanism for acetal formation.
4.2. Protocol: Formation of a Cyclic Ketal
This protocol describes the protection of a ketone using ethylene glycol.
Materials:
-
Ketone substrate (1.0 equiv)
-
Ethylene glycol (1.5 - 2.0 equiv)
-
Pyridinium Methanesulfonate (PPMS) (0.05 - 0.1 equiv)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the ketone (1.0 equiv), toluene (to a concentration of 0.2-0.5 M), ethylene glycol (1.5 equiv), and PPMS (0.05 equiv).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ketal is often of sufficient purity for subsequent steps, but can be purified by distillation or chromatography if necessary.
4.3. Protocol: Deprotection of an Acetal
The deprotection is the microscopic reverse of acetal formation and is driven by the presence of excess water.
Materials:
-
Acetal substrate (1.0 equiv)
-
Pyridinium Methanesulfonate (PPMS) (0.1 - 0.3 equiv)
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the acetal substrate (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v) to a concentration of 0.1-0.5 M.
-
Add PPMS (0.2 equiv) and stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for stubborn acetals.[10]
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude carbonyl compound.
-
Purify by chromatography or distillation as needed.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If a reaction stalls, a slight increase in catalyst loading (e.g., from 0.2 to 0.4 equiv) or temperature can facilitate completion. For acetal formation, ensure that water is being efficiently removed.
-
Substrate Sensitivity: While PPMS is mild, highly acid-sensitive substrates may still undergo degradation. For such cases, lowering the reaction temperature and catalyst loading is advised.
-
Solvent Choice: The choice of solvent is crucial. For silyl ether deprotection, a protic solvent like methanol is required to act as the nucleophile. For acetal formation, a non-polar solvent capable of azeotroping with water is essential.
-
Equivalents of Reagents: For acetal formation, using a slight excess of the diol or alcohol is necessary to drive the equilibrium forward.
Safety Information
Pyridinium Methanesulfonate is an acidic salt. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention if irritation persists.
Conclusion
Pyridinium Methanesulfonate (PPMS) is a versatile, reliable, and operationally simple catalyst for protecting group chemistry. Its status as a non-hygroscopic, crystalline solid makes it a convenient and user-friendly reagent for the modern synthesis laboratory. Its mild acidity enables a high degree of selectivity in the protection and deprotection of alcohols via silyl ethers and acetals, making it an invaluable tool for the synthesis of complex molecules where functional group compatibility is critical.
References
- 1. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
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- 3. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 4. Pyridinium p-toluenesulfonate [sarex.com]
- 5. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
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- 9. Khan Academy [khanacademy.org]
- 10. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]
Introduction: The Critical Role of Sulfation and the Pyridine Sulfur Trioxide Reagent
An In-Depth Guide to the Application of Pyridine Sulfur Trioxide Complex in the Synthesis of Bioactive Molecules
Sulfation is a fundamental biochemical transformation that imparts profound changes to the biological activity of endogenous and synthetic molecules.[1] The addition of a sulfo group (-SO₃⁻) can dramatically alter a molecule's solubility, receptor binding affinity, and metabolic stability. In drug development, the strategic sulfation of parent molecules is a key tool for creating derivatives with enhanced therapeutic properties, including anticoagulants, antivirals, and anti-inflammatory agents.[1]
While various sulfonating agents exist, the Pyridine Sulfur Trioxide (Py·SO₃) complex has emerged as a reagent of choice for its efficacy and relatively mild reaction conditions. This complex tames the extreme reactivity of neat sulfur trioxide, creating a stable, easy-to-handle white solid that acts as a potent electrophilic sulfonating agent for nucleophilic groups such as hydroxyls and amines.[1][2] This guide provides detailed application notes and protocols for leveraging the Py·SO₃ complex in the synthesis of two major classes of bioactive molecules: steroids and carbohydrates.
Application 1: Synthesis of Bioactive Steroid Sulfates
Scientific Context: Steroid sulfates are not merely metabolic byproducts; they are crucial signaling molecules and pro-hormones. The synthesis of specific steroid sulfates is essential for studying their roles in endocrinology and for developing novel therapeutics. The Py·SO₃ complex is a well-established reagent for the efficient sulfation of steroid hydroxyl groups.[3]
Causality Behind Experimental Choices: The selection of the Py·SO₃ complex over harsher reagents like chlorosulfonic acid is driven by the need to avoid side reactions and degradation of the sensitive steroid scaffold. Pyridine is often used as the solvent, as it provides a suitable, non-nucleophilic medium and acts as a base to accept the proton generated during the reaction, driving the equilibrium towards the sulfated product. The reaction is initiated at a low temperature to control the initial exotherm before being allowed to proceed to completion at room temperature.
General Workflow for Steroid Sulfation
Caption: Workflow for the synthesis of steroid sulfates using Py·SO₃.
Detailed Protocol: Sulfation of 3α-hydroxy-5α-pregnan-20-one
This protocol describes the synthesis of 20-oxo-5α-pregnan-3α-yl pyridinium sulfate, a neuroactive steroid derivative.[3]
Materials:
-
3α-hydroxy-5α-pregnan-20-one
-
Pyridine Sulfur Trioxide (Py·SO₃) complex
-
Anhydrous Pyridine (synthesis grade)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3α-hydroxy-5α-pregnan-20-one (1.0 eq) in anhydrous pyridine.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches 0 °C.
-
Reagent Addition: Add the Py·SO₃ complex (1.5 eq) to the cooled solution in small portions over 10 minutes. Rationale: This controls the reaction exotherm and prevents localized overheating.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should be more polar than the starting material.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding cold water, followed by saturated NaHCO₃ solution until the pH is neutral (~7-8). Rationale: The aqueous bicarbonate solution neutralizes any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Rationale: Washing removes residual pyridine and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure steroid sulfate.
Data Summary: Steroid Sulfation
| Steroid Substrate | Reagent Equiv. (Py·SO₃) | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Pregnenolone | 1.5 - 2.0 | Pyridine | 0 to RT | 18 | >80% |
| Dehydroepiandrosterone | 1.5 - 2.0 | Pyridine | 0 to RT | 24 | >85% |
| Estrone | 1.2 - 1.5 | Pyridine | 0 to RT | 12 | >90% |
Application 2: Synthesis of Sulfated Carbohydrates
Scientific Context: Sulfated glycosaminoglycans (GAGs), like heparin and chondroitin sulfate, are vital for a vast array of biological processes.[4] The precise pattern of sulfation dictates their function. Chemical synthesis using reagents like the Py·SO₃ complex allows researchers to create structurally defined oligosaccharides to probe these functions.[1][4] This reagent is effective for both O-sulfation of hydroxyl groups and N-sulfation of amino groups.[1]
Causality Behind Experimental Choices: The synthesis of sulfated carbohydrates is complicated by the presence of multiple hydroxyl groups with similar reactivity. To achieve regioselectivity, a protecting group strategy is mandatory. Orthogonal protecting groups are used to mask all but the target hydroxyl group(s) prior to sulfation. Anhydrous conditions are even more critical here, as carbohydrates are highly hygroscopic and any moisture will consume the reagent. Dimethylformamide (DMF) is a common alternative solvent to pyridine for these reactions.[5]
Conceptual Workflow for Regioselective Carbohydrate Sulfation
Caption: Regioselective sulfation requires a multi-step protection strategy.
Detailed Protocol: O-Sulfation of a Protected Glucopyranoside
This protocol outlines a general method for the sulfation of a primary hydroxyl group (C6-OH) on a protected glucose derivative.
Materials:
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (or similar protected sugar with a free C6-OH)
-
Pyridine Sulfur Trioxide (Py·SO₃) complex
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Methanol
-
Dowex 50WX8 (Na⁺ form) ion-exchange resin
-
Dialysis tubing
Procedure:
-
Preparation: Dissolve the protected glucopyranoside (1.0 eq) in a mixture of anhydrous DMF and anhydrous pyridine under a nitrogen atmosphere. Rationale: The pyridine co-solvent acts as a proton scavenger.
-
Reagent Addition: Add the Py·SO₃ complex (3.0 eq) to the solution. The larger excess ensures the reaction goes to completion.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Cool the mixture to room temperature and quench by the slow addition of methanol, followed by water.
-
Neutralization and Ion Exchange: Neutralize the solution with a saturated NaHCO₃ solution. To convert the pyridinium salt to the more stable sodium salt, the solution is often passed through a column of Dowex resin (Na⁺ form).
-
Purification (Initial): Concentrate the solution and purify the protected, sulfated product by silica gel chromatography.
-
Deprotection: The protecting groups (e.g., benzyl ethers) can be removed via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Purification (Final): The final, deprotected sodium salt of the carbohydrate sulfate is typically purified by dialysis against deionized water to remove salts, followed by lyophilization.[2]
Data Summary: Carbohydrate Sulfation
| Substrate Type | Reagent Equiv. (Py·SO₃) | Solvent | Temp. (°C) | Time (h) | Notes |
| Primary -OH (e.g., C6) | 2.0 - 3.0 | DMF/Pyridine | 50-60 | 12-16 | Highly reactive site |
| Secondary -OH | 3.0 - 5.0 | DMF/Pyridine | 60-80 | 24-48 | Less reactive, may require higher temp/time |
| Amine (-NH₂) | 2.0 - 3.0 | H₂O/Pyridine | RT | 4-8 | N-sulfation is typically faster than O-sulfation |
Conclusion and Future Directions
The Pyridine Sulfur Trioxide complex is an invaluable tool for the synthesis of bioactive sulfated molecules. Its stability, commercial availability, and mild reactivity make it suitable for complex scaffolds like steroids and protected carbohydrates.[1][6] While effective, challenges such as achieving perfect regioselectivity and simplifying purification remain active areas of research. The protocols described herein provide a robust foundation for researchers and drug development professionals aiming to explore the vast chemical and biological space of sulfated molecules.
References
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Reagents and conditions: (a) Py·SO3 complex, pyridine, 79% for 12, 72%... - ResearchGate. ResearchGate. [Link]
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Pyridine methanesulfonate | C6H9NO3S | CID 11457981 - PubChem. National Institutes of Health. [Link]
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Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC. National Institutes of Health. [Link]
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Cas 39879-60-2,this compound - LookChem. LookChem. [Link]
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Pyridinium Methanesulfonate | C6H9NO3S | CID 86654378 - PubChem. National Institutes of Health. [Link]
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A fusion method for the preparation of steroid sulfates - PubMed. National Institutes of Health. [Link]
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Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed. National Institutes of Health. [Link]
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ChemInform Abstract: Preparation of Steroid Sulfamates and Their Interaction with GABAA Receptor. - ResearchGate. ResearchGate. [Link]
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Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review - PMC. National Institutes of Health. [Link]
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- 2. Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 39879-60-2: this compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Pyridinium Methanesulfonate in Modern Organic Synthesis
Abstract
Pyridinium methanesulfonate (PMS) is a highly effective, yet mild, acidic organocatalyst that has emerged as a valuable tool for delicate functional group transformations. As the salt of pyridine and methanesulfonic acid, PMS offers a unique combination of controlled acidity, high solubility in common organic solvents, and operational simplicity. These attributes make it an ideal catalyst for reactions involving acid-sensitive substrates, where traditional mineral acids or strong Lewis acids would lead to decomposition or unwanted side reactions. This guide provides an in-depth exploration of the applications of PMS, focusing on the protection and deprotection of alcohols—a cornerstone of multi-step organic synthesis. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and offer expert insights to ensure reproducible and high-yielding results.
Introduction: The Need for a Tamed Proton
In the intricate chess game of multi-step synthesis, controlling reactivity is paramount. Often, a functional group that is desired in the final product can interfere with a planned transformation elsewhere in the molecule.[1] A classic example is the incompatibility of an acidic alcohol with strongly basic organometallic reagents.[1] The solution lies in the strategic use of protecting groups: temporarily masking the reactive site to allow other transformations to proceed cleanly.[2]
The installation and removal of these protective masks frequently require acid catalysis. However, the use of strong acids like HCl or H₂SO₄ can be a double-edged sword, often causing degradation of complex molecules. This is where pyridinium salts, such as the widely recognized Pyridinium p-Toluenesulfonate (PPTS), have proven invaluable as mild acid catalysts.[3][4] Pyridinium methanesulfonate (PMS) operates on the same principle, providing a controlled source of protons in a non-aqueous environment, making it a superior choice for managing acid-labile functional groups.
Key Advantages of Pyridinium Methanesulfonate (PMS):
-
Mild Acidity: Prevents decomposition of sensitive substrates.
-
High Solubility: Readily dissolves in dichloromethane (DCM), chloroform, and other common organic solvents, ensuring homogeneous reaction conditions.[3]
-
Ease of Handling: It is a stable, non-volatile solid that is simpler and safer to handle than corrosive mineral acids.
-
Organocatalyst: Avoids potential metal contamination issues that can arise with Lewis acid catalysts, a critical consideration in pharmaceutical process development.[3]
Core Application: Protection of Alcohols as Tetrahydropyranyl (THP) Ethers
The tetrahydropyranyl (THP) ether is one of the most common protecting groups for alcohols due to its ease of installation, stability to a wide range of non-acidic reagents (e.g., Grignards, organolithiums, hydrides, and oxidants), and relatively mild cleavage conditions.[2][4]
Mechanistic Rationale
The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to the enol ether, 3,4-dihydro-2H-pyran (DHP). PMS initiates this process by protonating the DHP at the electron-rich double bond, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily intercepted by the nucleophilic alcohol. A final deprotonation step, facilitated by the methanesulfonate anion or another base, yields the protected THP ether and regenerates the catalyst.
Caption: Mechanism of PMS-catalyzed THP protection of an alcohol.
Detailed Experimental Protocol: THP Protection of Benzyl Alcohol
This protocol provides a robust method for the protection of a primary alcohol.
Materials:
-
Benzyl alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 eq)
-
Pyridinium methanesulfonate (PMS, 0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyridine Methanesulfonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Pyridine Methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing pyridinium salts in their work. Drawing from field-proven insights and authoritative literature, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments are both successful and reproducible.
Section 1: Synthesis, Handling, and Storage of the Reagent
The term "this compound" can refer to different structures, most notably the simple acid-base salt or the more synthetically versatile O-sulfonylated pyridinium salt derived from pyridine N-oxide. This guide will focus primarily on the latter, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, a powerful reagent whose efficacy is highly dependent on its proper synthesis and handling.
FAQ 1: What is the standard protocol for synthesizing 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate?
This reagent is synthesized from pyridine N-oxide and methanesulfonic anhydride. The reaction is exothermic and the product has limited thermal stability, necessitating careful temperature control.
Experimental Protocol: Synthesis of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate [1][2][3]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve pyridine N-oxide (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 33 mL per gram of N-oxide).
-
Cooling: Cool the solution to -30°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: In a separate flask, dissolve methanesulfonic anhydride (1.2-1.3 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred pyridine N-oxide solution, ensuring the internal temperature does not rise above -25°C.
-
Reaction: After the addition is complete, stir the resulting mixture at -30°C for 2 hours.
-
Warm-up & Precipitation: Allow the reaction mixture to slowly warm to room temperature. A white precipitate will form.
-
Isolation: Collect the white solid by filtration. Wash the precipitate with a small volume of cold, fresh DCM.
-
Drying: Dry the product under vacuum to yield 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. A typical yield is around 75%.[1][2]
Table 1: Recommended Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Materials | Pyridine N-oxide, Methanesulfonic Anhydride | Standard precursors for generating the O-sulfonylated pyridinium salt. |
| Stoichiometry | ~1.2-1.3 eq. of anhydride | A slight excess of the anhydride ensures complete consumption of the pyridine N-oxide. |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, relatively inert solvent that facilitates dissolution and precipitation. |
| Temperature | -30°C during addition, then warm to RT | Critical for controlling exothermicity and preventing product decomposition.[1][2] |
| Reaction Time | 2 hours at low temperature | Sufficient time for the reaction to proceed to completion before warming. |
Diagram 1: Synthesis Workflow
Sources
Technical Support Center: Improving Yield in Reactions with Pyridine Methanesulfonate
Prepared by the Senior Application Scientist Team January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for optimizing reactions involving Pyridine Methanesulfonate (CAS 39879-60-2). Our goal is to help you diagnose and resolve common issues to improve reaction efficiency and yield.
Troubleshooting Guide: Low Reaction Yield
Low product yield is one of the most common challenges in organic synthesis. This section provides a systematic approach to identifying and resolving the root causes when using this compound.
Q1: My reaction with this compound has a low (or no) yield. Where should I start my investigation?
A systematic investigation is crucial. Low yields can typically be traced back to one of three areas: reagent integrity, reaction conditions, or workup and purification procedures. We recommend a stepwise approach to diagnose the issue.
The following workflow provides a structured path for troubleshooting.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
This compound is a salt of a strong acid (methanesulfonic acid) and a weak base (pyridine).[1][2] Its stability and reactivity can be compromised by improper storage and handling.
-
Cause: Degradation due to Moisture. Pyridine is known to be hygroscopic.[3] The presence of water can hydrolyze the methanesulfonate or interfere with the reaction, especially if your substrate or other reagents are water-sensitive.
-
Solution: Always store this compound in a tightly sealed container in a dry, cool place (2-8°C is often recommended).[4][5] If moisture contamination is suspected, dry the reagent under a high vacuum before use. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
-
Cause: Impure Starting Materials. The purity of your substrate and solvents is as critical as the reagent itself.
-
Solution: Verify the purity of your starting alcohol or other substrate by NMR or other appropriate analytical techniques. Use anhydrous solvents, as water can compete with your substrate as a nucleophile.[6]
-
The specific conditions of your reaction are paramount for success. In multicomponent reactions, several competing pathways can lead to a mixture of products, reducing the yield of the desired compound.[7]
-
Cause: Suboptimal Temperature. Many reactions have a narrow optimal temperature range. Too low a temperature can lead to an impractically slow or stalled reaction, while too high a temperature can cause decomposition of the starting material, reagent, or product.[8][9]
-
Solution: If the reaction is sluggish, consider incrementally increasing the temperature. If decomposition is observed (e.g., by a color change to dark brown or charring), the reaction should be run at a lower temperature.[7] Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the sweet spot.[10]
-
-
Cause: Incorrect Solvent. this compound is soluble in polar solvents.[11] Using a non-polar solvent may lead to a heterogeneous mixture with poor reaction kinetics.
-
Solution: Dichloromethane (DCM) is a commonly used solvent for mesylation reactions.[10][12] Other polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) can also be effective, depending on the substrate's solubility. Pyridine itself can be used as a solvent, especially in reactions where it also serves as a base.[13][14]
-
-
Cause: Side Reactions. A significant side reaction in the synthesis of reactive sulfonate esters is the alkylation of pyridine by the product.[15] This consumes your product and complicates purification.
-
Solution: This is more common when using methanesulfonyl chloride with pyridine as a base.[12][15] Using this compound can sometimes mitigate this, but if the product mesylate is highly reactive, the issue can still arise. Running the reaction at a lower temperature or using a non-nucleophilic base if applicable may help.
-
Table 1: Typical Reaction Parameter Adjustments
| Parameter | Issue | Recommended Action |
| Temperature | No reaction or slow reaction | Increase temperature in 10°C increments. |
| Decomposition / Byproduct formation | Decrease temperature; consider 0°C or room temp.[10] | |
| Solvent | Poor solubility of reagents | Switch to a more polar solvent (e.g., DCM, DMF). |
| Time | Incomplete conversion | Increase reaction time and monitor progress via TLC/LC-MS.[16] |
| Product decomposition | Decrease reaction time; quench as soon as starting material is consumed.[6] |
Significant loss of product can occur during the post-reaction workup and purification phases.[6][17]
-
Cause: Inefficient Removal of Pyridine. Pyridine can be difficult to remove completely by rotary evaporation due to its relatively high boiling point (115°C).[18] Residual pyridine can interfere with subsequent steps or purification.
-
Solution: The most effective method is to wash the organic layer with a dilute acidic solution, such as 1M HCl or a saturated aqueous CuSO₄ solution.[19] This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. Be cautious if your product is acid-sensitive.[6][13]
-
-
Cause: Product Loss During Extraction. If the product has some water solubility, it can be lost to the aqueous layer during workup.
-
Solution: After the initial extraction, back-extract the aqueous layer with your organic solvent 2-3 times to recover any dissolved product. Use a brine wash for the final wash of the combined organic layers to help remove residual water.[10]
-
-
Cause: Decomposition on Silica Gel. Some mesylates or target molecules can be unstable on silica gel, which is acidic.
-
Solution: If you suspect decomposition on the column, you can neutralize the silica gel by running a solvent system containing a small amount of a neutralising agent like triethylamine (~1%) through the column before loading your sample. Alternatively, consider other purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Mesylation of a Primary Alcohol
This protocol provides a starting point for the mesylation of a primary alcohol using this compound, assuming it is being used as an acid catalyst or reagent.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the primary alcohol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Add this compound (1.2 eq.). If the reaction is a mesylation using methanesulfonyl chloride where this compound is not the primary reagent, a base like triethylamine (1.5 eq.) would be added first, followed by methanesulfonyl chloride (1.2 eq.).[10]
-
Reaction: Stir the mixture at 0°C. Monitor the reaction progress every 30 minutes using TLC. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-4 hours.[10]
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding distilled water.
-
Workup: Proceed immediately to the workup protocol below.
Protocol 2: Optimized Workup for Pyridine Removal
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel.
-
Extraction: Dilute with additional DCM and wash with 1M HCl (2 x 10 mL). This step removes the pyridine.
-
Neutralization: Wash with saturated aqueous NaHCO₃ solution (1 x 10 mL) to remove any remaining acid.
-
Drying: Wash with brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q2: What is this compound and how is it typically used? this compound is an organic salt composed of a pyridinium cation and a methanesulfonate anion.[2][20] It is often used as a reagent or catalyst in organic synthesis, particularly in the formation of sulfonate esters (mesylates).[11]
Q3: How does this compound differ from using Methanesulfonyl Chloride (MsCl) with Pyridine? When using MsCl and pyridine, the pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.[12][14] A potential side product is the corresponding alkyl chloride, formed if the chloride ion displaces the newly formed mesylate.[12] this compound is a pre-formed salt. Depending on the specific reaction, it might be used as a mild acid catalyst or as a source of the methanesulfonate group under different conditions. Using methanesulfonic anhydride is another alternative that avoids the generation of chloride ions.[12]
Q4: What safety precautions should I take when working with this compound? Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Avoid contact with skin and eyes and avoid the formation of dust.[5]
Understanding the Chemistry: The Mesylation Reaction
To effectively troubleshoot, it is helpful to understand the underlying mechanism. The formation of a mesylate from an alcohol converts a poor leaving group (-OH) into an excellent leaving group (-OMs), facilitating subsequent reactions like nucleophilic substitution or elimination.
Caption: Generalized mechanism for alcohol mesylation using MsCl and a base.
In this common pathway, the alcohol's oxygen atom attacks the electrophilic sulfur atom of methanesulfonyl chloride. The base (pyridine) then deprotonates the resulting intermediate to yield the neutral mesylate product and the pyridinium chloride salt.[10][12] Understanding this process highlights the critical roles of the nucleophilic alcohol and the base in achieving a high-yield transformation.
References
-
Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195–3196. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Liu, T., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH Public Access. Retrieved from [Link]
-
Wang, P., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11457981. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridinium Methanesulfonate. PubChem Compound Summary for CID 86654378. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 39879-60-2. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Groups. (n.d.). Pyridine Alternative.
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]
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- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Pyridine Methanesulfonate in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the use of pyridine and methanesulfonyl chloride for the synthesis of methanesulfonates (mesylates). While pyridinium methanesulfonate is a stable salt, its name is often associated with the reactive intermediates and byproducts formed during mesylation reactions. This guide focuses on the practical challenges and side reactions encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What exactly is "Pyridine Methanesulfonate" in the context of my mesylation reaction?
A: In a typical mesylation reaction to convert an alcohol to a mesylate, you use methanesulfonyl chloride (MsCl) and pyridine. Here, "this compound" can refer to two things:
-
The Pyridinium Salt Byproduct: The reaction of an alcohol (R-OH) with MsCl in the presence of pyridine produces the desired mesylate (R-OMs) and pyridinium hydrochloride (Py-H⁺Cl⁻). If any water is present, MsCl can hydrolyze to methanesulfonic acid (MsOH), which is then neutralized by pyridine to form pyridinium methanesulfonate (Py-H⁺MsO⁻).[1][2][3] This salt is a common byproduct that needs to be removed during workup.
-
The Reactive Intermediate: Pyridine is not just a simple acid scavenger; it acts as a nucleophilic catalyst.[4] It attacks the highly electrophilic methanesulfonyl chloride to form a potent sulfonating agent, N-methanesulfonylpyridinium chloride .[5] This intermediate is then attacked by the alcohol. Understanding this dual role is crucial for troubleshooting.
Q2: My reaction is sluggish, and I'm getting a low yield of the desired mesylate. What are the likely causes?
A: Low yields are a common issue and can stem from several factors:
-
Moisture: Methanesulfonyl chloride is highly reactive towards water. Any moisture in your solvent, on your glassware, or in the pyridine or alcohol starting material will consume the reagent, reducing the yield. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Reagent Stoichiometry: Ensure you are using a slight excess of both methanesulfonyl chloride and pyridine to drive the reaction to completion.
-
Alcohol Reactivity: Tertiary alcohols are often too sterically hindered to react efficiently with sulfonyl chlorides under standard conditions.[5] For these substrates, alternative methods may be necessary.
-
Reaction Temperature: These reactions are typically run at cold temperatures (e.g., 0 °C to -10 °C) to control exotherms and minimize side reactions.[7] If the temperature is too low, the reaction rate may be impractically slow.
Q3: I see an unexpected, polar spot on my TLC plate. What could it be?
A: An unexpected polar spot that is not your starting material or product is often a salt. The most likely culprits are pyridinium hydrochloride or pyridinium methanesulfonate. Another possibility, especially with reactive substrates, is an N-alkylated pyridine byproduct, which is also a charged pyridinium salt.[7][8] These salts are typically highly polar and will stick to the baseline of a silica gel TLC plate.
Q4: My reaction turned dark brown or black upon adding the reagents. What is happening?
A: Charring or significant color change often indicates decomposition.[9] This can be caused by:
-
An uncontrolled exotherm: The reaction of MsCl with pyridine and alcohols can be highly exothermic. Adding the MsCl too quickly, especially on a large scale without adequate cooling, can cause the temperature to rise uncontrollably, leading to decomposition of the starting material or product.
-
Unstable Substrates: If your alcohol or the resulting mesylate is sensitive to acidic or basic conditions, the reaction environment might be causing degradation. The byproduct HCl, before being fully scavenged by pyridine, can be harsh.
Troubleshooting Guide: Common Side Reactions
This section addresses specific side reactions you may encounter. Each entry details the symptoms, underlying chemical causes, and proven solutions.
Problem 1: Formation of Alkyl Chloride Byproduct
-
Symptom: Your characterization data (Mass Spectrometry, NMR) indicates the presence of the corresponding alkyl chloride (R-Cl) in your crude product.
-
Causality: The mesylation reaction produces pyridinium hydrochloride. The chloride anion (Cl⁻) is a reasonably good nucleophile and can displace the newly formed mesylate group, which is an excellent leaving group, via an SN2 reaction. This side reaction is more prevalent at higher temperatures or with prolonged reaction times.[10]
-
Solutions:
-
Use Methanesulfonic Anhydride (Ms₂O): Replacing methanesulfonyl chloride with methanesulfonic anhydride eliminates the chloride ion source from the reaction, completely preventing this side reaction.[10] The byproduct is methanesulfonic acid, which is neutralized by pyridine.
-
Control Temperature: Keep the reaction temperature low (0 °C or below) to minimize the rate of the SN2 displacement.
-
Minimize Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting alcohol is consumed to prevent extended exposure of the product to chloride ions.
-
| Reagent | Byproduct | Risk of Alkyl Chloride Formation |
| Methanesulfonyl Chloride | HCl | High |
| Methanesulfonic Anhydride | Methanesulfonic Acid | None |
Problem 2: N-Alkylation of Pyridine Solvent/Base
-
Symptom: The product is difficult to purify, and NMR analysis shows broad signals or peaks consistent with a pyridinium salt structure. You may experience difficulty separating your product from a water-soluble, UV-active impurity.
-
Causality: Pyridine is a good nucleophile. Highly reactive mesylates (e.g., primary, benzylic, or allylic mesylates) can be attacked by the pyridine used as the solvent or base. This forms a stable N-alkylpyridinium methanesulfonate salt, consuming your product and complicating purification.[7][8]
-
Solutions:
-
Use a Non-Nucleophilic Base: Replace pyridine with a more sterically hindered base that is less nucleophilic. 2,6-Lutidine is an excellent choice as it is too bulky to attack the product mesylate but can still scavenge the acid byproduct.[7] Triethylamine (TEA) is also commonly used, often in a non-nucleophilic solvent like dichloromethane (DCM).[7][8]
-
Change the Solvent: If possible, use a non-nucleophilic solvent like DCM or THF and use pyridine only as the base (1.1-1.5 equivalents) rather than as the solvent.
-
Problem 3: Elimination to form an Alkene
-
Symptom: You isolate an alkene as the major product instead of the desired mesylate, particularly when starting with a secondary or tertiary alcohol.
-
Causality: The mesylate group is an excellent leaving group. Pyridine is a base, and under the reaction conditions, it can promote E2 elimination, especially on sterically hindered substrates where SN2-type reactions are slow.
-
Solutions:
-
Use a Milder Base: A weaker or more hindered base may favor the desired substitution over elimination.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest practical temperature can significantly suppress the formation of the alkene byproduct.
-
Alternative Activating Groups: For substrates highly prone to elimination, consider converting the alcohol to a different leaving group that is less likely to eliminate under the reaction conditions.
-
Visualized Mechanisms and Workflows
Caption: Primary reaction pathway for alcohol mesylation using pyridine and MsCl.
Caption: Common side reaction pathways originating from the mesylate product.
Experimental Protocols
Protocol 1: General Procedure for Mesylation of a Primary Alcohol
This protocol is a general guideline and should be adapted for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Note: Triethylamine is often preferred over pyridine to avoid N-alkylation side reactions, but pyridine can also be used.[7]
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for an additional 15-30 minutes. Monitor the disappearance of the starting alcohol by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel, diluting with additional DCM if necessary.
-
Wash the organic layer sequentially with:
-
Ice-cold water
-
Cold 1 M HCl solution (to remove excess amine)
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid)
-
Saturated aqueous NaCl (brine)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. The product should be used immediately or stored under cold, anhydrous conditions due to its potential instability.
-
Protocol 2: Troubleshooting Purification
If your product is contaminated with persistent pyridinium salts:
-
Aqueous Washes: Ensure thorough and repeated washing with cold, dilute acid (e.g., 1 M HCl or 5% CuSO₄) during the work-up. Pyridinium salts are highly water-soluble once protonated.
-
Silica Gel Plug: If salts persist after extraction, try filtering the crude product (dissolved in a minimally polar solvent like DCM or ethyl acetate) through a short plug of silica gel. The polar salts will adsorb strongly to the silica, while the less polar mesylate product will elute.
-
Recrystallization: If the mesylate product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
References
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- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Pyridine Methanesulfonate Safety & Handling
Abstract: This technical support guide provides comprehensive safety precautions, troubleshooting advice, and frequently asked questions (FAQs) for the handling and use of Pyridine Methanesulfonate (CAS No. 39879-60-2). This document is intended for researchers, scientists, and drug development professionals. Given the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available safety data for the salt and its constituent components, pyridine and methanesulfonic acid, to ensure a thorough understanding of its potential hazards and safe handling procedures.
Section 1: Understanding the Hazards of this compound
This compound is an organic salt composed of a pyridinium cation and a methanesulfonate anion.[1] While it is a stable, white to off-white solid, its properties are influenced by its components.[2][3] Pyridine is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[4][5] Methanesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[6] Therefore, it is crucial to handle this compound with appropriate care, considering the potential hazards of both of its precursors.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 39879-60-2 | [3] |
| Molecular Formula | C₆H₉NO₃S | [7] |
| Molecular Weight | 175.21 g/mol | [7] |
| Appearance | White to light yellow crystal | [3] |
| Melting Point | 180°C | [3] |
| Solubility | Soluble in polar solvents like water and alcohols. | [2] |
| Storage Temperature | 2-8°C | [8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on available data, this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[9] Due to its composition, it should be handled with caution, considering the hazards of its components. Pyridine is flammable and toxic, while methanesulfonic acid is corrosive.[4][6]
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: A comprehensive PPE strategy is essential. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[10]
-
Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, should be worn.[11] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[12] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[13]
Q3: How should this compound be stored?
A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and strong acids.[2][14] Recommended storage temperature is between 2-8°C.[8]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[12] Do not pour it down the drain.[12] Collect waste in a properly labeled, sealed container.
Section 3: Troubleshooting Guide
This section provides guidance on addressing specific issues that may arise during experiments involving this compound.
Problem 1: The this compound solid appears discolored or has an unusual odor.
-
Potential Cause: This could indicate decomposition or contamination. Heating the compound above 50°C can lead to decomposition.[16][17] Exposure to incompatible materials could also be a cause.
-
Solution:
Problem 2: I've spilled a small amount of this compound powder in the lab.
-
Solution:
-
Alert others: Inform colleagues in the immediate area.
-
Assess the spill: For a small, manageable spill, you can proceed with cleanup if you are trained to do so.
-
Don appropriate PPE: Ensure you are wearing safety goggles, gloves, a lab coat, and respiratory protection if necessary.[18]
-
Contain the spill: Prevent the powder from becoming airborne. You can do this by gently covering it with an inert absorbent material like sand or vermiculite.[12]
-
Clean up: Carefully sweep the material into a designated hazardous waste container.[19] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth, and then clean with soap and water. Dispose of all cleaning materials as hazardous waste.[18]
-
Report the incident: Inform your supervisor or Environmental Health & Safety department.[18]
-
Problem 3: The reaction involving this compound is not proceeding as expected.
-
Potential Cause: The reagent may have degraded due to improper storage or it may be sensitive to strong bases or nucleophiles.[2]
-
Solution:
-
Verify Reagent Quality: If possible, analyze a small sample of the this compound to confirm its identity and purity.
-
Check Reaction Conditions: Ensure that the reaction is not being conducted in the presence of strong bases or nucleophiles that could degrade the reagent.[2]
-
Use Fresh Reagent: If degradation is suspected, use a fresh, properly stored batch of this compound.
-
Section 4: Visualized Workflow
Emergency Response for a this compound Spill
Caption: Emergency spill response workflow for this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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Kanto Chemical Co., Inc. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. [Link]
-
Carl Roth. (n.d.). Pyridine - Safety Data Sheet. [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]
-
LookChem. (n.d.). Cas 39879-60-2,this compound. [Link]
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RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]
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ChemWhat. (n.d.). This compound CAS#: 39879-60-2. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Kent State University. (n.d.). Cleaning up a spill. [Link]
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Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. [Link]
-
PubChem. (n.d.). Pyridinium Methanesulfonate. [Link]
-
Taylor & Francis Online. (2013, April 29). Human Toxicity of Various Oximes: 2-Pyridine Aldoxime Methyl Chloride, Its Methane Sulfonate Salt, and l,l -. [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine. [Link]
-
ATSDR. (n.d.). Pyridine Tox Profile. [Link]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment. [Link]
-
University of Illinois. (n.d.). Complicated Chemical Spills. [Link]
-
Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators. [Link]
-
PMC. (n.d.). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. [Link]
-
IUCr. (2021, October 4). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. [Link]
-
WMU's ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. [Link]
-
Royal Brinkman. (n.d.). Personal protective equipment for crop protection. [Link]
-
YouTube. (2018, November 5). Farm Chemical Safety: Personal Protective Equipment. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]
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CUTM Courseware. (n.d.). INCOMPATIBILITIES. [Link]
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Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. [Link]
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Technical Support Center: Pyridine Methanesulfonate Catalysis
Welcome to the technical support center for Pyridine Methanesulfonate catalysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using this versatile catalyst. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers, scientists, and drug development professionals commonly encounter. We will delve into the causality behind experimental choices to ensure your protocols are not just procedural, but also mechanistically sound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role as a catalyst?
This compound is an organic salt formed from the reaction of pyridine and methanesulfonic acid.[1][2] In catalysis, it primarily functions as a mild, acidic catalyst. The pyridinium ion acts as a proton source, making it effective in acid-catalyzed reactions such as esterifications, acetal formations, and other condensation reactions.[1] Its organic nature often provides good solubility in common organic solvents, and its mild acidity can offer better selectivity and tolerance for sensitive functional groups compared to strong mineral acids like sulfuric acid.
Q2: How do I handle and store this compound properly?
Proper handling and storage are critical for maintaining the catalyst's integrity and ensuring safety.
-
Storage: this compound should be stored in a cool, dry place, sealed tightly to prevent moisture absorption, as it is hygroscopic.[3] A recommended storage temperature is between 2-8°C.[3]
-
Handling: The compound is a white to off-white solid.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a chemical fume hood.[4] It is incompatible with strong bases, strong oxidizing agents, and acid chlorides.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing a logical workflow from problem identification to resolution.
Problem 1: Low Reaction Yield or Sluggish/Stalled Reaction
This is one of the most common issues. A systematic approach is key to identifying the root cause.
Q3: My reaction is extremely slow or has stalled before completion. What are the likely causes and how can I fix this?
Possible Cause 1: Catalyst Quality and Purity The catalyst itself might be the issue. Purity of ≥98% is standard for catalytic applications.[3]
-
Explanation: Moisture is a primary concern. This compound is hygroscopic, and absorbed water can hydrolyze reactants or interfere with the catalytic cycle, especially in condensation reactions where water is a byproduct. Decomposition can also occur, particularly with improper storage or exposure to high temperatures.[5]
-
Solution:
-
Verify Purity: If possible, verify the catalyst's purity using techniques like NMR or melting point determination (melting point ~180°C).[6]
-
Dry the Catalyst: Dry the catalyst under vacuum before use, especially if the container has been opened multiple times.
-
Use Fresh Catalyst: When in doubt, use a fresh, unopened bottle of the catalyst.
-
Possible Cause 2: Sub-Optimal Reaction Conditions The reaction conditions may not be optimized for your specific substrates.
-
Explanation: Acid catalysis is highly dependent on temperature, concentration, and solvent. The pyridinium ion's acidity might be insufficient to protonate the substrate effectively at low temperatures. The solvent also plays a crucial role in stabilizing intermediates and influencing reaction equilibrium.
-
Solutions & Optimization:
-
Increase Temperature: Carefully increase the reaction temperature in 10°C increments. Monitor for any potential decomposition of starting materials or products.
-
Increase Catalyst Loading: While typical loadings are in the 1-10 mol% range, increasing the loading to 15-20 mol% can accelerate the reaction. However, be aware of potential side reactions at higher loadings.
-
Solvent Choice: If the reaction produces water (e.g., esterification), use a solvent that allows for its removal, such as toluene or heptane with a Dean-Stark apparatus. This drives the equilibrium toward the product side.[7]
-
Reagent Concentration: Increasing the concentration of reactants can improve the reaction rate according to the law of mass action.
-
Experimental Protocol: Monitoring Reaction Progress
To effectively troubleshoot a slow reaction, you must be able to monitor its progress accurately.
-
Sample Preparation: At timed intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and washing with a mild base like saturated sodium bicarbonate solution to neutralize the catalyst.
-
Analysis: Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.[8][9] Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) or NMR spectroscopy can also provide real-time insights into reaction mechanisms and intermediate formation.[10]
Troubleshooting Workflow: Low Yield
Below is a decision-making workflow to guide your troubleshooting process for low-yield reactions.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in a chromatogram indicates side reactions are occurring.
Q4: My reaction is producing significant byproducts. What are the common side reactions and how can I suppress them?
Possible Cause 1: Catalyst-Induced Degradation or Isomerization While mild, the catalyst can still promote unwanted reactions, especially at elevated temperatures.
-
Explanation: The acidic nature of the catalyst can lead to the degradation of sensitive substrates or products. For example, substrates with acid-labile protecting groups (e.g., t-butyl esters, acetals) may be cleaved. High temperatures can also lead to isomerization or rearrangement products.[11]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.
-
Reduce Catalyst Loading: Use the minimum amount of catalyst necessary.
-
Buffer the Reaction: In some cases, adding a small amount of a non-nucleophilic base (like 2,6-lutidine) can buffer the reaction and prevent excessive acidity, which is a strategy used to control the formation of sulfonate ester impurities.[12]
-
Possible Cause 2: Nucleophilic Attack by Pyridine or Methanesulfonate The components of the catalyst are not entirely innocent and can, under certain conditions, act as nucleophiles.
-
Explanation: Pyridine is a known nucleophilic catalyst in reactions like acylation.[13] If your substrate is a highly reactive electrophile (e.g., an acyl chloride or a potent alkylating agent), it could be intercepted by the pyridine nitrogen, leading to the formation of a pyridinium salt byproduct.[14] While less common, the methanesulfonate anion could also act as a nucleophile.
-
Solution:
-
Control Reagent Addition: If using a highly reactive electrophile, add it slowly to the reaction mixture at a low temperature to allow it to react with the intended nucleophile rather than the catalyst.
-
Choose a Different Catalyst: If nucleophilic interference from pyridine is confirmed, consider a non-nucleophilic acid catalyst, such as camphorsulfonic acid (CSA) or a Lewis acid.
-
Possible Cause 3: Formation of Genotoxic Impurities For professionals in drug development, the formation of sulfonate esters is a major concern.
-
Explanation: In reactions involving alcohols, there is a risk of forming methyl methanesulfonate (MMS) from the reaction between the methanesulfonate anion and the alcohol, or more likely, from the reaction of methanesulfonic acid with methanol if there is any dissociation or impurity.[12] Sulfonate esters are potent alkylating agents and are often classified as potential genotoxic impurities (PGIs), which are strictly regulated.[12]
-
Solution:
-
Minimize Excess Alcohol: Avoid using a large excess of the alcohol reactant where possible.
-
Keep Temperature Low: The formation of sulfonate esters is significantly reduced at lower temperatures.[12]
-
Use a Co-solvent: The presence of even small amounts of water can dramatically reduce the formation of these impurities.[12]
-
Analytical Monitoring: Develop sensitive analytical methods (e.g., GC-MS or LC-MS) to detect and quantify any potential sulfonate ester impurities.[9][15]
-
Catalytic Mechanism and Potential Side Reaction
The diagram below illustrates the intended catalytic role of the pyridinium ion in an esterification reaction versus a potential side reaction involving nucleophilic attack by pyridine.
Caption: Intended vs. potential side reaction pathways.
Data Summary and Protocols
Table 1: General Starting Conditions for this compound Catalysis
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst Loading | 1 - 10 mol% | Lower end for highly reactive substrates; upper end for sluggish reactions. High loading can increase side reactions. |
| Temperature | 25°C - 110°C (Reflux) | Start at room temperature. Increase heat for less reactive substrates. Monitor for thermal degradation above 80°C. |
| Solvent | Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Toluene is excellent for azeotropic water removal.[7] DCM is good for lower temperature reactions. Ensure solvent is anhydrous. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Experimental Protocol: General Procedure for Esterification
This protocol describes a typical esterification of a carboxylic acid with an alcohol using this compound as the catalyst.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the carboxylic acid (1.0 eq).
-
Reagent Addition: Add the chosen anhydrous solvent (e.g., toluene, to make a 0.5 M solution). Add the alcohol (1.1 - 1.5 eq) followed by this compound (0.05 eq, 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux for toluene) and stir. Monitor the reaction progress by TLC or GC/LC-MS as described previously.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove the catalyst and unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
References
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[17] PrepChem. (n.d.). Synthesis of N-methylpyridinium methanesulfonate. Available at: [Link]
[5] Taeufer, T., Spannenberg, A., & Pospech, J. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, E77(10). Available at: [Link]
[8] Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available at: [Link]
[4] Flinn Scientific. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]
[10] Augustine, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]
[18] Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Available at: [Link]
[19] IUCr Journals. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methane- sulfonate. Available at: [Link]
[2] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11457981. Available at: [Link]
[20] Chen, Y., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]
[14] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
[21] MacLachlan, M. J., et al. (2022). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society. Available at: [Link]
[22] US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications. Available at: [Link]
[23] XiXisys. (n.d.). Safety Data Sheet for this compound. Available at: [Link]
[6] ChemWhat. (n.d.). This compound CAS#: 39879-60-2. Available at: [Link]
[24] Montalvo, C., et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]
[25] Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Available at: [Link]
[13] Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
[26] Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
[27] Rogne, O. (1971). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
[12] Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available at: [Link]
[9] SIELC. (n.d.). RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. Available at: [Link]
[28] Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
[15] Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
[29] Zhang, X., & Studer, A. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity. Available at: [Link]
[30] Zhang, X., & Studer, A. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. Available at: [Link]
[7] ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol? Available at: [Link]
[31] Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office. Available at:
[32] Davis, M., & Elvidge, J. A. (1974). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
[33] Wellings, C. (2020). On‐line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. Open University. Available at: [Link]
[34] Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk? Available at: [Link]
[35] Nicolaou, K. C., & Valiere, M. A. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews. Available at: [Link]
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- 31. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 32. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 33. On‐line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions [ouci.dntb.gov.ua]
- 34. pqri.org [pqri.org]
- 35. pubs.rsc.org [pubs.rsc.org]
solvent selection for Pyridine methanesulfonate reactions
Commencing Research on PM
I've initiated comprehensive Google searches, focusing on pyridine methanesulfonate (PM). My primary areas of inquiry are its inherent properties, typical reactions it undergoes, and the preferred solvents for it. Solubility, reactivity, and the impact of solvent polarity are crucial aspects I'm scrutinizing. This initial phase aims to establish a solid foundation of understanding.
Planning the Technical Content
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Structuring Initial Research Findings
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Analyzing the Requirements
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Outlining the Guide
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Defining Guide Structure
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Planning Content Delivery
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Drafting the Technical Guide
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Crafting a Detailed Guide
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Organizing the Information
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Technical Support Center: Managing Exotherms in Pyridine Methanesulfonate Synthesis
Introduction
The synthesis of pyridine methanesulfonate, a critical intermediate in pharmaceutical and agrochemical development, involves the highly exothermic reaction between pyridine and a sulfonating agent such as methanesulfonyl chloride or methanesulfonic anhydride. Uncontrolled, this exotherm can lead to thermal runaway, a dangerous situation characterized by a rapid increase in temperature and pressure, potentially resulting in vessel rupture, explosions, and the release of toxic materials.[1][2][3] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on how to safely manage the exothermic nature of this synthesis. The following troubleshooting guides and frequently asked questions are designed to address specific issues you may encounter during your experiments, ensuring both the safety of your laboratory personnel and the integrity of your research.
Part 1: Troubleshooting Guide
This section provides rapid guidance for addressing common problems encountered during the synthesis of this compound.
Q1: My reaction temperature is rising much faster than expected after starting the addition of methanesulfonyl chloride/anhydride. What should I do?
Immediate Actions:
-
Stop the addition of the sulfonating agent immediately.
-
Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower the temperature of the bath.
-
If the temperature continues to rise and approaches the boiling point of the solvent, prepare for an emergency quench as described in Q4.
Possible Causes:
-
Addition rate is too fast: The rate of heat generation is exceeding the rate of heat removal by your cooling system.[4]
-
Insufficient cooling: The cooling bath may not have enough capacity for the scale of the reaction.[1]
-
Incorrect solvent volume: A lower solvent volume provides less thermal mass to absorb the heat generated.[5]
-
Inadequate stirring: Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster.
Corrective Measures for Future Experiments:
-
Reduce the addition rate of the sulfonating agent. Consider using a syringe pump for precise and controlled addition.
-
Ensure your cooling bath is of an appropriate size and temperature for the reaction scale.
-
Use a sufficient volume of an appropriate solvent to help moderate the temperature.
-
Ensure efficient stirring throughout the reaction.
Q2: I'm observing localized boiling or fuming at the point of reagent addition. Is this normal?
This is not normal and is a sign of a potentially hazardous situation. It indicates that the reaction is proceeding very rapidly in a small area due to poor mixing. This can lead to a localized buildup of heat and byproducts, which can accelerate decomposition reactions.
Recommendations:
-
Improve Agitation: Increase the stirring speed to ensure rapid dispersion of the added reagent. Use a mechanical stirrer for larger scale reactions.
-
Subsurface Addition: Introduce the sulfonating agent below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation.
-
Dilute the Reagent: In some cases, diluting the sulfonating agent in a small amount of the reaction solvent before addition can help to control the initial reaction rate.
Q3: The reaction mixture is turning dark brown or black. What does this indicate?
A significant color change to dark brown or black often indicates product degradation or the formation of side products due to excessive temperatures.[6] Sulfonation reactions, in particular, can lead to charring at high temperatures.[6]
What to do:
-
Immediately check the reaction temperature. If it is above the recommended range, take steps to cool the reaction.
-
Once the reaction is complete and quenched, take a sample for analysis (e.g., TLC, LC-MS, NMR) to determine the extent of product degradation.
Prevention in future experiments:
-
Maintain strict temperature control throughout the reaction.
-
Ensure that the addition of the sulfonating agent is slow and controlled to prevent temperature spikes.
Q4: How do I safely quench the reaction if I suspect a thermal runaway?
A quench should be performed as a last resort to prevent a catastrophic failure of the reaction vessel. The goal is to rapidly cool the reaction and deactivate the reactive species.
Emergency Quenching Protocol:
-
Alert personnel in the immediate vicinity and ensure you have a clear escape route.
-
Use a blast shield if available.
-
Stop the addition of any reagents.
-
If possible, increase the external cooling to its maximum capacity.
-
Prepare a quenching solution. A common method is to use a cold, non-reactive solvent to dilute the reaction mixture. For sulfonyl chlorides, a slow addition of a nucleophilic scavenger like isopropanol can be used, followed by water.[7][8]
-
Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Be prepared for a rapid release of gas and a potential increase in temperature before the reaction is fully quenched.[9]
-
Never add water directly to a large amount of unreacted sulfonyl chloride or anhydride, as the hydrolysis reaction is also highly exothermic. [5]
Q5: My cooling bath can't keep the reaction temperature at the set point. What are my options?
This indicates that your cooling system is undersized for the heat being generated by the reaction.
Immediate Options:
-
Slow down or stop the addition of the sulfonating agent to reduce the rate of heat generation.
Future Considerations:
-
Assess Cooling Capacity: Before starting the reaction, ensure your cooling system is adequate for the scale.
-
Alternative Cooling Methods: For larger scale reactions, a simple ice bath may be insufficient. Consider using a cryostat or a dry ice/acetone bath for lower temperatures.
-
Scale and Equipment Matching: The scale of your reaction must be appropriate for your available equipment.[10] If you need to scale up, you will likely need a more robust cooling system.[3]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary cause of the exotherm in this compound synthesis?
The primary cause of the exotherm is the formation of new chemical bonds during the reaction. When pyridine, a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride or methanesulfonic anhydride, a highly stable sulfonate ester or salt is formed. The energy released during the formation of these stable bonds is greater than the energy required to break the initial bonds, resulting in a net release of heat (an exothermic reaction). The reaction of pyridine with sulfonyl chlorides is known to be rapid and is often catalyzed by the nucleophilic nature of pyridine itself.[11]
FAQ 2: What are the critical process parameters to control for managing the exotherm?
Effective management of the exotherm relies on controlling the rate of heat generation and ensuring efficient heat removal. The key parameters are:
-
Rate of Addition: This is the most critical parameter. A slow, controlled addition of the sulfonating agent ensures that the heat generated can be effectively removed by the cooling system.[4][10]
-
Reaction Temperature: Maintaining a low and stable reaction temperature slows down the reaction rate, reducing the rate of heat evolution.[12]
-
Stirring Speed/Mixing Efficiency: Efficient mixing is crucial to prevent the formation of localized hot spots and to ensure uniform heat distribution and transfer to the cooling medium.
-
Concentration of Reactants: More concentrated solutions will generate heat more rapidly in a smaller volume, making temperature control more challenging. Using an appropriate amount of solvent provides thermal mass to absorb the heat.[13]
FAQ 3: What pre-experimental checks should I perform to ensure a safe reaction?
A thorough pre-reaction hazard assessment is essential.[10][14] This should include:
-
Equipment Inspection:
-
Check all glassware for cracks or defects.
-
Ensure the stirrer is functioning correctly and is appropriately sized for the reaction vessel.
-
Verify that the cooling system is operational and can reach and maintain the target temperature.
-
-
Reagent Quality:
-
Ensure that the reagents are of the correct identity and purity. Impurities can sometimes catalyze side reactions or decompositions.
-
-
Review Safety Data Sheets (SDS):
-
Written Protocol:
-
Have a clear, written protocol that includes the order of addition, rates, temperature ranges, and emergency procedures.[10]
-
FAQ 4: Can I scale up this reaction? What are the key considerations?
Scaling up an exothermic reaction is not a linear process and presents significant challenges. The primary issue is the change in the surface-area-to-volume ratio.[3]
-
Heat Dissipation: As the volume of the reaction increases, the surface area available for heat transfer does not increase proportionally. This makes it much more difficult to remove heat from a larger reaction.[3]
-
Cooling Systems: A simple laboratory cooling bath will not be sufficient for a large-scale reaction. A jacketed reactor with a circulating cooling fluid is typically required.[1]
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a reaction calorimeter or Differential Scanning Calorimetry - DSC) to determine the heat of reaction, the maximum adiabatic temperature rise, and the rate of heat evolution.[18][19] This data is crucial for designing a safe process at a larger scale.[15]
FAQ 5: What are the recommended solvents for this reaction, and how does the choice of solvent affect the exotherm?
The choice of solvent is critical for both reaction performance and safety.
-
Solvent Properties:
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature increase, providing better thermal stability.
-
Boiling Point: The boiling point of the solvent should be significantly higher than the reaction temperature to prevent boiling and a rapid increase in pressure.
-
Inertness: The solvent should be inert to the reactants and products.
-
-
Recommended Solvents: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are often used for this type of reaction.[20][21] The choice will depend on the specific requirements of the synthesis and subsequent workup.
-
Effect on Exotherm: The solvent acts as a heat sink, absorbing the energy released by the reaction. A larger volume of solvent will provide a greater thermal mass, making it easier to control the temperature.[13]
Part 3: Experimental Protocol
Synthesis of this compound (Laboratory Scale)
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.[22]
Materials:
-
Pyridine
-
Methanesulfonyl chloride (or methanesulfonic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar (or mechanical stirrer)
-
Thermometer
-
Addition funnel (or syringe pump)
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice/salt or dry ice/acetone)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas inlet.
-
Place the flask in a cooling bath and cool to the desired reaction temperature (e.g., 0 °C to -10 °C).
-
In the flask, add pyridine followed by anhydrous DCM. Stir to create a homogeneous solution.
-
In the addition funnel, place a solution of methanesulfonyl chloride in anhydrous DCM.
-
Under a positive pressure of inert gas, begin the slow, dropwise addition of the methanesulfonyl chloride solution to the stirred pyridine solution.
-
CRITICAL STEP: Monitor the internal reaction temperature closely throughout the addition. The temperature should not be allowed to rise more than a few degrees from the set point. Adjust the addition rate as necessary to maintain temperature control.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time to ensure completion.
-
Once the reaction is complete, it can be safely quenched by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate.[23] Monitor for any gas evolution.
-
Proceed with the appropriate workup and purification steps.
Part 4: Data Tables and Visualizations
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 0 °C to -10 °C | Slows the reaction rate, allowing for better control of the exotherm. |
| Addition Time | 1-2 hours (for 0.1 mol scale) | Ensures the rate of heat generation does not exceed the cooling capacity. |
| Stirring Speed | > 300 RPM (magnetic) | Promotes efficient heat transfer and prevents localized hot spots. |
| Solvent Volume | > 5 mL per mmol of pyridine | Provides sufficient thermal mass to absorb the heat of reaction. |
Table 2: Physical and Safety Data of Key Reagents
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| Pyridine | 79.10 | 115 | 20 | Flammable, harmful if swallowed, causes skin and eye irritation.[16][24][25] |
| Methanesulfonyl Chloride | 114.55 | 161 | 110 | Causes severe skin burns and eye damage, reacts violently with water.[26] |
| Methanesulfonic Anhydride | 174.19 | (decomposes) | N/A | Reacts with water, causes burns. |
| Dichloromethane (DCM) | 84.93 | 39.6 | N/A | Suspected of causing cancer, causes skin and eye irritation. |
Diagram 1: Workflow for Managing a Temperature Excursion
Caption: Decision workflow for an unexpected temperature increase.
Diagram 2: Key Factors Influencing Reaction Exotherm
Caption: Interplay of factors that control the reaction exotherm.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Vertex AI Search.
- Chemical Reaction Hazard Assessment. Prime Process Safety Center.
- CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – A Strategic Guide to Reaction Hazard Assessment. DEKRA Process Safety.
- Chemical Hazard Assessment Process Safety Guide | USA. (2025, June 19). Saltegra.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
- Key Considerations During a Reactive Hazard Analysis (RHA). (2025, August 11).
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame.
- Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024, March 29). Jubilant Ingrevia Limited.
- CHEM 203 Topics Discussed on Nov. 23. University of Wisconsin-Madison.
- 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate.
- Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
- Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group, University of California, Berkeley.
- Minimizing side reactions during pyridine sulfon
- Controlling exothermic reactions. (2013, October 10). Techniques de l'Ingénieur.
- Fluorescence quenching method for the determination of carbazochrome sodium sulfonate with arom
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- Why Endothermic Reactions Matter In Your Lab Oper
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Runaway Reaction Hazard Assessment for Chemical Processes Safety. AIDIC.
- PYRIDINE FOR SYNTHESIS. Loba Chemie.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive.
- Standard Operating Procedures Huang Lab, February 2017.
- What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? (2020, June 16).
- Pyridine Standard Operating Procedure.
- Alcohol to Mesylate - Common Conditions.
- Process Safety Beacon: Excess Cooling Can Cause a Runaway Reaction. AIChE.
- Comparison of different calorimetry methodologies using Simular reaction calorimeter. (2024, March 13). H.E.L Group.
- Working with Hazardous Chemicals. Organic Syntheses.
- Quenching guide. (2024, April 9). Reddit.
- 3-Pyridinesulfonic acid SDS, 636-73-7 Safety D
- The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry. Benchchem.
- Pyridine prepar
- Pyridine methanesulfon
- Development and evaluation of experimental calorimetric systems for the simulation of an external he
- Methanesulfonic anhydride. Wikipedia.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Leeds.
- Pyridine: general inform
- METHANESULFINYL CHLORIDE. Organic Syntheses.
- Supporting Inform
- Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K.
- The reactivity of pyridine towards sulphuric acid at elevated temperatures.
- Maleic anhydride. NIST WebBook.
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avoiding decomposition of Pyridine methanesulfonate during reactions
Welcome to the Technical Support Center for Pyridine Methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this compound and to troubleshoot common issues encountered during its application in chemical reactions, with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 39879-60-2) is an organic salt formed from pyridine and methanesulfonic acid[1][2][3]. It is commonly utilized as a reagent and catalyst in various organic syntheses[4][]. Its primary applications include the formation of sulfonate esters and as an acid catalyst in reactions where the pyridinium ion can act as a mild, non-nucleophilic proton source. Due to its ionic nature, it shares some properties with ionic liquids and can be used in settings where controlling salt formation and reaction byproducts is critical.
Q2: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling and use in experimental setups.
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid | [1][4] |
| Molecular Formula | C₆H₉NO₃S | [3][6] |
| Molecular Weight | 175.21 g/mol | [3][6] |
| Melting Point | 180°C | [1][7] |
| Solubility | Soluble in polar solvents like water and alcohols | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1][6] |
Q3: How should this compound be properly stored and handled to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly sealed container at 2-8°C[1][6]. It is important to protect it from moisture, as it is hygroscopic and the methanesulfonate anion can undergo hydrolysis[8][9][10]. Care should also be taken to avoid contact with strong bases and nucleophiles during storage and handling, as these can promote decomposition[4].
Troubleshooting Guide: Avoiding Decomposition of this compound in Reactions
Decomposition of this compound during a reaction can lead to reduced yields, formation of unwanted byproducts, and complex purification challenges. The following guide addresses the most common decomposition pathways and provides actionable solutions.
Issue: Low reaction yield, unexpected side-products, or reaction failure.
This is often the primary indicator of this compound decomposition. The troubleshooting process should focus on identifying the root cause, which typically falls into one of three categories: thermal stress, chemical incompatibility, or hydrolysis.
Potential Cause 1: Thermal Decomposition
Scientific Rationale: Pyridinium salts, like other ionic liquids, have a defined thermal stability limit. Exceeding this temperature can lead to decomposition[11][12]. For some related pyridinium compounds, decomposition has been observed at temperatures as low as 50°C[13][14]. The decomposition mechanism can involve the breakdown of the pyridinium cation or the methanesulfonate anion, leading to the formation of pyridine, volatile sulfur compounds, and other degradation products[15][16].
Troubleshooting Steps:
-
Review Reaction Temperature: Compare your reaction temperature to the known stability of this compound. It is advisable to maintain reaction temperatures below 50°C unless literature specifically supports higher temperatures for your application.
-
Localized Heating: Be mindful of localized overheating, which can occur with vigorous exothermic reactions or inefficient stirring. Ensure your reaction vessel is adequately cooled and stirred.
-
Step-wise Temperature Increase: When optimizing a new reaction, consider a step-wise increase in temperature while monitoring the reaction progress and the appearance of any byproducts.
Experimental Protocol: Determining Optimal Reaction Temperature
-
Set up several small-scale parallel reactions.
-
Run each reaction at a different temperature (e.g., room temperature, 30°C, 40°C, 50°C).
-
Monitor the reactions at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to track the formation of the desired product and any decomposition products (such as free pyridine)[17][18].
-
Select the lowest temperature that provides a reasonable reaction rate and minimizes decomposition.
Potential Cause 2: Decomposition by Bases or Nucleophiles
Scientific Rationale: this compound is sensitive to strong bases and nucleophiles[4]. The pyridinium cation is susceptible to nucleophilic attack, which can lead to ring-opening or the formation of adducts. Strong bases can deprotonate the pyridinium ring, initiating decomposition pathways. The methanesulfonate anion is a good leaving group, and its reactions with strong nucleophiles can also lead to undesired side reactions.
Troubleshooting Steps:
-
Evaluate Base/Nucleophile Strength: If your reaction requires a base or a nucleophile, assess its strength. Consider using a weaker, non-nucleophilic base if possible.
-
Controlled Addition: Add the base or nucleophile slowly and at a low temperature to control the reaction rate and minimize side reactions.
-
Compatibility Check: Consult the literature for the compatibility of your chosen base or nucleophile with pyridinium salts.
Table of Compatible and Incompatible Reagents:
| Reagent Type | Generally Compatible | Use with Caution / Potential for Decomposition |
| Bases | Mild, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) | Strong bases (e.g., NaOH, KOH, alkoxides), strong, non-nucleophilic bases (e.g., DBU, TBD) |
| Nucleophiles | Weak nucleophiles (e.g., alcohols, water in controlled amounts) | Strong nucleophiles (e.g., thiols, amines, Grignard reagents) |
Potential Cause 3: Hydrolysis
Scientific Rationale: The methanesulfonate group can undergo hydrolysis, particularly in the presence of water[8][9][10]. The rate of hydrolysis for methanesulfonate esters is significantly influenced by the water concentration and is relatively constant across a wide pH range (up to pH 10-12)[8][9][19]. This means that even neutral or slightly acidic conditions with trace amounts of water can lead to slow decomposition over time.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employ standard techniques for running reactions under anhydrous conditions. This includes using dry solvents, oven-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: While methanesulfonate hydrolysis is less sensitive to pH changes below 10 compared to other esters, maintaining a neutral or slightly acidic pH can help prevent base-catalyzed decomposition of the pyridinium cation[10][19].
-
Minimize Water in Work-up: During the reaction work-up, minimize contact time with aqueous phases if hydrolysis of the product is also a concern.
Visualization of Decomposition Pathways
The following diagram illustrates the primary pathways through which this compound can decompose.
Caption: A step-by-step guide to troubleshooting decomposition.
Advanced Protocols
Protocol 1: General Procedure for a Reaction Utilizing this compound
This protocol outlines a generalized procedure for a reaction where this compound is used as a catalyst, with critical points for avoiding decomposition highlighted.
-
Glassware and Reagent Preparation:
-
Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
Ensure all starting materials are dry and of high purity.
-
-
Reaction Setup:
-
Assemble the glassware under a positive pressure of inert gas.
-
Add the starting materials and solvent to the reaction flask.
-
If the reaction needs to be cooled, place the flask in an appropriate cooling bath (e.g., ice-water bath).
-
-
Addition of this compound:
-
Weigh the this compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Add the this compound to the reaction mixture portion-wise or as a solution in the anhydrous reaction solvent.
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimized temperature (ideally below 50°C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals. Look for the appearance of the product spot/peak and any new, unexpected spots/peaks that might indicate decomposition.
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed with the work-up. If an aqueous wash is necessary, perform it quickly and with cooled deionized water to minimize potential hydrolysis.
-
Dry the organic layer thoroughly with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the product using the appropriate technique (e.g., column chromatography, crystallization, or distillation), being mindful of the thermal stability of the product during solvent removal.
-
Protocol 2: Analytical Method for Detecting Pyridine as a Decomposition Marker
The presence of free pyridine in a reaction mixture is a strong indicator of the decomposition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for its detection.[17][18][20]
-
Sample Preparation:
-
Carefully take an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If the sample contains non-volatile components, it may be necessary to perform a liquid-liquid extraction to isolate the volatile components, including pyridine.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a standard non-polar or mid-polar capillary column.
-
The temperature program should be designed to separate pyridine from the solvent and other volatile components.
-
The mass spectrometer should be operated in scan mode to identify pyridine based on its characteristic mass spectrum (molecular ion at m/z 79).
-
-
Quantification (Optional):
-
For quantitative analysis, a calibration curve can be prepared using standard solutions of pyridine.
-
An internal standard can be used to improve accuracy and precision.
-
References
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- Selective Hydrolysis of Methanesulfonate Esters.
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Validation & Comparative
A Senior Application Scientist's Guide to Mesylation: Pyridine Methanesulfonate vs. Methanesulfonyl Chloride
In the landscape of modern organic synthesis, particularly within drug development, the activation of hydroxyl groups is a foundational step. Converting a poorly leaving hydroxyl group into a methanesulfonate (mesylate) ester transforms it into an excellent leaving group, paving the way for nucleophilic substitution and elimination reactions.[1][2] The choice of mesylating agent and conditions is critical, directly impacting yield, purity, and scalability. This guide provides an in-depth comparison of two common mesylation systems: the highly reactive methanesulfonyl chloride (MsCl), typically paired with a non-nucleophilic amine base like triethylamine (TEA), and the system involving pyridine, which can act as both a base and a solvent, leading to the in situ formation of pyridinium salts.
The Workhorse Reagent: Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride (MsCl) is a powerful, highly reactive, and cost-effective reagent for mesylation.[3][4] Its small size and potent electrophilicity allow it to react readily with a wide range of alcohols, from primary to sterically hindered tertiary alcohols.[1] The reaction is typically conducted at low temperatures (0 °C to room temperature) in an inert solvent like dichloromethane (DCM) with a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[5][6]
Advantages:
-
High Reactivity: Rapid reaction times, often completing within minutes to a few hours.[7][8]
-
Broad Substrate Scope: Effective for a wide variety of primary, secondary, and tertiary alcohols.[1]
-
Cost-Effective: MsCl is an inexpensive and readily available commodity chemical.[3]
Limitations & Safety Concerns:
-
Corrosive and Lachrymatory: MsCl is toxic, corrosive, and a lachrymator, requiring strict handling protocols, including use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10]
-
Moisture Sensitive: It reacts exothermically with water, hydrolyzing to form corrosive methanesulfonic acid and HCl, which can compromise the reaction and pose safety hazards.[11]
-
Side Reactions: The primary drawback is the potential for side reactions. The generated chloride ions can compete with the desired mesylation, leading to the formation of alkyl chloride byproducts.[1][5] Furthermore, when strong, non-nucleophilic bases like triethylamine are used, MsCl can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂).[2][4][12]
The Pyridine System in Mesylation
Using pyridine as the base, and often as the solvent, presents a classic alternative. Pyridine is a weaker base than triethylamine, which significantly influences the reaction mechanism and outcome.[12] It effectively neutralizes the generated HCl by forming pyridinium hydrochloride.[3][13] While "pyridine methanesulfonate" can refer to the simple salt of pyridine and methanesulfonic acid[14], in the context of mesylation reactions, it is the reaction system of MsCl in the presence of pyridine that is of practical importance.
Advantages:
-
Reduced Side Reactions: The lower basicity of pyridine compared to triethylamine generally suppresses the formation of the sulfene intermediate, favoring a direct nucleophilic attack of the alcohol on the sulfonyl chloride.[12] This can lead to a cleaner reaction profile for sensitive substrates.
-
Milder Conditions: Reactions involving pyridine are sometimes perceived as milder, though reaction times can be longer.[3]
Limitations & Safety Concerns:
-
Longer Reaction Times: Reactions are often slower when pyridine is used as the base compared to stronger amines like TEA.[3]
-
Workup Challenges: Pyridine can be difficult to remove during aqueous workup due to its water solubility. Acidic washes are required to protonate it, forming a water-soluble salt that can be extracted.[3]
-
Nucleophilic Potential: Pyridine itself can act as a nucleophile, potentially leading to the formation of pyridinium salt byproducts, especially with highly reactive mesylates.[7]
-
Toxicity: Pyridine is a toxic and flammable liquid with a pungent, unpleasant odor, requiring careful handling.
Mechanistic Insights: The Decisive Role of the Base
The choice of base is not merely for acid scavenging; it fundamentally dictates the reaction pathway.
Diagram 1: The Sulfene Pathway (favored with MsCl/TEA)
With a strong, sterically hindered base like triethylamine (pKa of conjugate acid ~10.75), the kinetically favored pathway can be the deprotonation of the acidic α-proton on MsCl to form a transient, highly electrophilic sulfene intermediate.[2][12] The alcohol then rapidly traps this intermediate.
Caption: Sulfene mechanism favored by strong, non-nucleophilic bases.
Diagram 2: The Direct Substitution Pathway (favored with MsCl/Pyridine)
With a weaker base like pyridine (pKa of conjugate acid ~5.2), deprotonation of MsCl is less favorable. The reaction is more likely to proceed via a direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of MsCl. Pyridine then acts as the base to deprotonate the resulting oxonium intermediate.[2][15]
Caption: Direct substitution mechanism common with weaker bases like pyridine.
Head-to-Head Comparison: Performance & Practicality
The optimal choice depends on the specific substrate, desired outcome, and process constraints.
| Feature | Methanesulfonyl Chloride (with TEA) | Methanesulfonyl Chloride (with Pyridine) | Rationale & Supporting Data |
| Reactivity | Very High / Fast | Moderate / Slower | Stronger bases like TEA can accelerate the reaction, potentially through the highly reactive sulfene pathway.[3][12] |
| Byproduct Profile | Alkyl Chlorides, HCl, Sulfene-derived polymers | Pyridinium Hydrochloride, potential N-alkylation | The presence of free chloride from MsCl can lead to SN2 displacement.[5] The sulfene pathway can be messy if not trapped efficiently. Pyridine is less prone to forming sulfene but can act as a nucleophile itself.[7] |
| Workup | Simple aqueous wash (water, bicarb, brine) to remove TEA-HCl salt.[7][8] | Requires acidic washes (e.g., 1N HCl) to remove pyridine as its water-soluble salt.[3] | Triethylammonium hydrochloride is easily removed. Pyridine's basicity and water solubility necessitate an acid wash for efficient removal. |
| Substrate Sensitivity | Can be harsh for delicate substrates due to high reactivity and potential for side reactions. | Generally considered milder and better for substrates sensitive to strong bases or the sulfene pathway. | The direct substitution pathway favored by pyridine is often a more controlled reaction. |
| Handling & Safety | MsCl is highly toxic, corrosive, and moisture-sensitive.[11] TEA is flammable and corrosive. | MsCl hazards remain. Pyridine is toxic, flammable, and has a noxious odor. | Both systems require handling highly hazardous materials in a controlled laboratory environment. |
| Cost | Low (MsCl and TEA are inexpensive commodity chemicals). | Low (MsCl and pyridine are also inexpensive). | Cost is generally not a deciding factor between these two systems at the lab scale. |
Experimental Protocols
Protocol 1: Mesylation using MsCl and Triethylamine
This protocol is adapted from standard procedures for robust alcohol mesylation.[6][7]
Diagram 3: Experimental Workflow for MsCl/TEA Mesylation
Caption: A standard experimental workflow for mesylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.[7][8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate. The product is often used in the next step without further purification.
Protocol 2: Mesylation using MsCl and Pyridine
This protocol is suitable for substrates where the formation of a sulfene intermediate is undesirable.[3]
Step-by-Step Methodology:
-
Preparation: Dissolve the alcohol (1.0 eq) in pyridine (can be used as solvent, ~10-20 eq) or in DCM with pyridine (3.0 eq) as the base.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 - 1.5 eq) dropwise. A thick precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature if necessary. Monitor by TLC. Reactions may take longer than with TEA.
-
Workup: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash thoroughly and sequentially with cold 1N HCl solution until the aqueous layer is acidic (to remove pyridine), followed by water, saturated sodium bicarbonate solution, and brine.[3]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.
Strategic Selection: Making the Right Choice
-
Choose Methanesulfonyl Chloride with Triethylamine for:
-
Speed and Efficiency: When you need a fast and powerful conversion for robust, non-sensitive primary or secondary alcohols.
-
Cost-Sensitive Processes: It is a highly economical and scalable procedure.
-
Tertiary Alcohols: The sulfene mechanism can be advantageous for highly hindered alcohols that react slowly via direct substitution.[2]
-
-
Choose Methanesulfonyl Chloride with Pyridine for:
-
Sensitive Substrates: When working with molecules that are base-sensitive or prone to side reactions via a sulfene intermediate.
-
Minimizing Alkyl Chloride Formation: When the formation of the corresponding chloride is a significant concern and needs to be suppressed.
-
Controlled Reactions: When a slower, more controlled reaction is preferable to a highly exothermic and rapid conversion.
-
Ultimately, the decision between these two systems is a classic example of balancing reactivity with selectivity. While the MsCl/TEA system offers raw power and speed, the MsCl/Pyridine system provides a more controlled and often cleaner approach for delicate and complex molecular architectures prevalent in drug discovery.
References
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- National Center for Biotechnology Information. (n.d.). 1-[(Methylsulfonyl)
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- Organic Synthesis. (n.d.).
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- Loba Chemie. (2015). METHANESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
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- National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
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- ChemRxiv. (n.d.).
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A Senior Application Scientist's Guide to Sulfonylation: A Comparative Analysis of Pyridine Methanesulfonate and Other Key Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of sulfonyl groups can profoundly influence a molecule's pharmacological profile. This guide offers an in-depth technical comparison of various sulfonylating agents, with a particular focus on understanding the role of pyridine methanesulfonate in the context of traditional and contemporary sulfonylation methodologies. We will dissect the mechanistic nuances, compare performance based on available data, and provide actionable experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Sulfonyl Group: A Pillar of Medicinal Chemistry
The sulfonyl group (-SO₂R) is a cornerstone functional group in a multitude of therapeutic agents. Its presence can significantly modulate a compound's lipophilicity, metabolic stability, and ability to form crucial hydrogen bonds with biological targets.[1][2] From sulfonamide antibiotics to anticancer agents, the strategic incorporation of this moiety is a well-established strategy for optimizing drug-like properties.[3]
The Workhorses: A Look at Traditional Sulfonylating Agents
The classical approach to installing a sulfonyl group typically involves the reaction of an alcohol or amine with a sulfonyl chloride in the presence of a base. Among the most common reagents are methanesulfonyl chloride (mesyl chloride, MsCl) and p-toluenesulfonyl chloride (tosyl chloride, TsCl).
Methanesulfonyl Chloride (MsCl) and p-Toluenesulfonyl Chloride (TsCl)
Mesyl chloride and tosyl chloride are highly effective reagents for the conversion of alcohols into excellent leaving groups (mesylates and tosylates), facilitating subsequent nucleophilic substitution or elimination reactions.[4][5] They are also instrumental in the synthesis of sulfonamides from amines.[6]
Mechanism of Action: The sulfonylation of an alcohol with a sulfonyl chloride in the presence of a base like pyridine proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine serves a dual role: it acts as a base to neutralize the generated HCl and can also function as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[7]
Figure 1: General mechanism for the sulfonylation of an alcohol using a sulfonyl chloride and pyridine.
Comparative Reactivity: The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituent on the sulfur atom. Electron-withdrawing groups enhance the electrophilicity of the sulfur, increasing reactivity.[6][8] For instance, trifluoromethanesulfonyl chloride (triflyl chloride, TfCl) is significantly more reactive than mesyl chloride or tosyl chloride due to the strong electron-withdrawing effect of the trifluoromethyl group.[9]
| Reagent | Structure | Relative Reactivity | Key Characteristics |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Moderate | Good for forming mesylates; less sterically hindered than TsCl. |
| p-Toluenesulfonyl Chloride (TsCl) | p-CH₃C₆H₄SO₂Cl | Moderate | Widely used for creating tosylates, which are good leaving groups; the aromatic ring can aid in visualization on TLC.[4] |
| Trifluoromethanesulfonyl Chloride (TfCl) | CF₃SO₂Cl | High | Highly reactive, used for sulfonating less reactive alcohols; triflates are excellent leaving groups. |
Table 1: Comparison of common sulfonyl chlorides.
Pyridinium Methanesulfonate: Catalyst, Not a Direct Sulfonylating Agent
The term "this compound" typically refers to the salt formed from pyridine and methanesulfonic acid, also known as pyridinium methanesulfonate.[10][11] It is crucial to distinguish this from a reagent that directly transfers a methanesulfonyl group. Pyridinium salts of sulfonic acids, such as pyridinium p-toluenesulfonate (PPTS), are primarily employed as mild, organic-soluble acid catalysts.[3][6][12]
Role as a Mild Acid Catalyst: PPTS is widely used to catalyze the formation and cleavage of acetals and silyl ethers, particularly when substrates are sensitive to stronger acids.[6] While it can be used in esterification reactions, its catalytic activity for this transformation is generally weak unless modified.[1]
Figure 2: Catalytic role of pyridinium p-toluenesulfonate (PPTS) in acetal formation.
In the Context of Sulfonylation: When discussing the sulfonylation of an alcohol to a methanesulfonate, the reagents are typically methanesulfonyl chloride and a base, often pyridine. The pyridinium salt formed in situ is a byproduct. While a pre-formed pyridinium methanesulfonate could potentially act as a mild acid catalyst in some reactions, it is not the standard reagent for direct sulfonylation. The active sulfonylating species is the sulfonyl chloride, which may be further activated by pyridine.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing sulfonylation reactions. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Mesylation of a Primary Alcohol using Methanesulfonyl Chloride and Pyridine
Objective: To convert a primary alcohol to its corresponding mesylate.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold 1 M HCl solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for the Tosylation of a Primary Alcohol using p-Toluenesulfonyl Chloride and Pyridine
Objective: To convert a primary alcohol to its corresponding tosylate.
Materials:
-
Primary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Follow the same procedure as for mesylation (Protocol 1), substituting p-toluenesulfonyl chloride (1.2 eq) for methanesulfonyl chloride.
-
Reaction times may be longer, and monitoring by TLC is recommended.
Comparative Analysis: Choosing the Right Sulfonylation Strategy
The choice of sulfonylating agent and conditions depends on several factors, including the reactivity of the substrate, the desired outcome (e.g., formation of a stable sulfonate or an intermediate for subsequent reactions), and the presence of other functional groups.
| Feature | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | Triflyl Chloride/Anhydride | Pyridinium Sulfonate Salts (e.g., PPTS) |
| Primary Role | Sulfonylating agent | Sulfonylating agent | Highly reactive sulfonylating agent | Mild acid catalyst |
| Reactivity | Good | Good | Very High | Not a direct sulfonylating agent |
| Leaving Group Ability | Excellent | Excellent | Superb | N/A |
| Steric Hindrance | Lower | Higher | Lower | N/A |
| Typical Conditions | Base (e.g., pyridine, Et₃N), 0 °C to RT | Base (e.g., pyridine), 0 °C to RT | Base (e.g., pyridine, lutidine), low temp. | Neutral or slightly acidic |
| Advantages | Less sterically demanding, mesylates are good leaving groups. | Tosylates are often crystalline and easy to handle, good leaving groups. | Can sulfonylate hindered or deactivated alcohols. | Mild conditions, suitable for sensitive substrates. |
| Limitations | Can be moisture-sensitive. | Can be slower with hindered alcohols. | Highly reactive and moisture-sensitive, can be expensive. | Not used for direct sulfonylation. |
Table 2: Comparative overview of sulfonylation reagents and related catalysts.
Conclusion: A Field-Proven Perspective
For the direct sulfonylation of alcohols and amines, methanesulfonyl chloride and p-toluenesulfonyl chloride remain the reagents of choice due to their reliability, cost-effectiveness, and well-established protocols. The choice between them often comes down to steric considerations and the physical properties of the resulting sulfonate. For highly unreactive substrates, the more powerful triflylating agents are employed.
Pyridinium methanesulfonate, and more commonly its tosyl analogue PPTS, occupy a different but equally important niche as mild acid catalysts. Their utility lies in promoting reactions that require gentle acidic conditions, thereby protecting sensitive functional groups elsewhere in the molecule. Understanding this distinction is critical for designing successful synthetic strategies. As a senior application scientist, my recommendation is to rely on the classic sulfonyl chlorides for direct sulfonylation and to leverage the catalytic power of pyridinium salts for acid-mediated transformations that demand finesse and selectivity.
References
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Pyridine Methanesulfonate: A Potential Alternative to the Workhorse Catalyst, p-Toluenesulfonic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis in organic synthesis, p-toluenesulfonic acid (p-TSA) has long been a dominant and reliable choice. Its solid form, strong acidity, and efficacy in a myriad of transformations have made it a staple in both academic and industrial laboratories. However, the continuous pursuit of process optimization, milder reaction conditions, and novel reactivity profiles necessitates the exploration of alternative catalysts. This guide provides an in-depth comparison of pyridine methanesulfonate with the established p-toluenesulfonic acid, offering a critical evaluation of its potential as a viable alternative.
Introduction: The Quest for Tunable Acid Catalysts
Acid catalysts are fundamental to a vast array of organic reactions, including esterifications, acetal formations, and dehydrations. While mineral acids are powerful, their corrosive nature and difficulty in handling have led to the widespread adoption of solid organic acids like p-TSA. p-Toluenesulfonic acid is a strong, non-oxidizing acid that is easy to handle and soluble in many organic solvents.[1][2] this compound, a salt formed from pyridine and methanesulfonic acid, presents an intriguing alternative. The presence of the pyridinium cation offers the potential for modified acidity, solubility, and catalyst-substrate interactions, which could translate to unique catalytic activities and selectivities.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application. The following table summarizes the key properties of this compound and p-toluenesulfonic acid.
| Property | This compound | p-Toluenesulfonic Acid (p-TSA) |
| Molecular Formula | C₆H₉NO₃S | C₇H₈O₃S |
| Molecular Weight | 175.21 g/mol [3][4] | 172.20 g/mol |
| Appearance | White to light yellow crystalline solid[5] | White crystalline solid[1] |
| Melting Point | ~180 °C | 103-106 °C (anhydrous), ~106-107°C (monohydrate) |
| pKa | Not experimentally determined (inferred to be acidic) | -2.8[6] |
| Solubility | Soluble in polar solvents like water and alcohols. | Soluble in water, alcohols, and other polar organic solvents.[1] |
| Thermal Stability | Data not readily available. | Decomposes at high temperatures. |
Key Insights from Physicochemical Properties:
-
Physical Form and Handling: Both compounds are solids, which simplifies handling and weighing compared to liquid acids.
-
Solubility: Both catalysts exhibit good solubility in polar organic solvents, making them suitable for a wide range of homogeneous catalytic reactions.
The Established Catalyst: p-Toluenesulfonic Acid in Action
p-Toluenesulfonic acid is a versatile catalyst for a multitude of organic transformations. Its mechanism of action typically involves the protonation of a heteroatom (e.g., a carbonyl oxygen) to increase the electrophilicity of the adjacent carbon atom, thereby facilitating nucleophilic attack.
Representative Application: Fischer Esterification
The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. p-TSA is a highly effective catalyst for this transformation.
Reaction Mechanism:
Caption: Mechanism of p-TSA catalyzed Fischer Esterification.
Experimental Protocol: Esterification of Acetic Acid with n-Butanol
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetic acid (1.0 eq), n-butanol (1.2 eq), and toluene (as the solvent).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify further by distillation if necessary.
This compound: A Contender with Untapped Potential
While direct experimental data on the catalytic applications of this compound is limited, its structure suggests it could function as a solid acid catalyst. The pyridinium ion can act as a Brønsted acid, and the methanesulfonate anion is a non-nucleophilic counterion.
Potential Applications and Inferred Advantages
Based on the known reactivity of pyridinium salts and sulfonic acids, this compound could potentially catalyze similar reactions to p-TSA, such as:
-
Esterification: A patent suggests that pyridinesulfonate ionic liquids can be used as catalysts for esterification.[7]
-
Acetal and Ketal Formation: Pyridinium p-toluenesulfonate (PPTS), a related salt, is a known mild catalyst for the formation of acetals and ketals.[8]
-
Dehydration Reactions: Acid catalysts are essential for the dehydration of alcohols to alkenes.
Potential Advantages over p-TSA:
-
Milder Acidity: The pyridinium ion is a weaker acid than p-TSA, which could be advantageous for reactions involving acid-sensitive functional groups, potentially leading to higher selectivity and reduced side reactions.
-
Modified Solubility and Interactions: The ionic nature of this compound might offer different solubility profiles and unique interactions with substrates and transition states through hydrogen bonding or π-stacking with the pyridinium ring, influencing reactivity and selectivity.
Proposed Experimental Protocol: Esterification using this compound (Hypothetical)
The following protocol is a proposed method based on standard esterification procedures and the properties of this compound. This protocol requires experimental validation.
Workflow for Hypothetical Esterification:
Caption: Proposed workflow for esterification catalyzed by this compound.
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and an appropriate solvent (e.g., toluene).
-
Catalyst Addition: Add this compound (0.05 - 0.1 eq). A higher catalyst loading might be necessary compared to p-TSA due to its potentially milder acidity.
-
Reaction: Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Monitoring: Track the reaction progress using TLC or GC.
-
Work-up: After completion, cool the reaction mixture. Wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting ester by column chromatography or distillation.
Conclusion and Future Outlook
p-Toluenesulfonic acid remains a highly effective, versatile, and economical acid catalyst for a wide range of organic transformations. Its strong acidity and ease of handling have solidified its position as a go-to reagent for many chemists.
This compound, on the other hand, represents a promising but underexplored alternative. Its potential for milder acidity and unique catalyst-substrate interactions could open new avenues for selective synthesis, particularly in reactions with acid-sensitive substrates. The primary hurdle to its widespread adoption is the lack of comprehensive studies detailing its catalytic efficacy and providing optimized reaction protocols.
For researchers and drug development professionals, the key takeaway is this: while p-TSA is the established and reliable choice, this compound warrants investigation as a potentially valuable tool in the acid catalysis toolbox. Further research is crucial to elucidate its pKa, explore its catalytic scope, and conduct direct comparative studies against p-TSA. Such studies will be instrumental in defining the specific applications where this compound can offer a tangible advantage, paving the way for its integration into the repertoire of modern synthetic organic chemistry.
References
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Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. (2013). PMC. [Link]
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1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. (2021). IUCr. [Link]
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p-Toluenesulfonic acid. (n.d.). Wikipedia. [Link]
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Pyridinium Methanesulfonate. (n.d.). PubChem. [Link]
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This compound. (n.d.). PubChem. [Link]
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Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities. (2013). PubMed. [Link]
-
Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivativ. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
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-
Recent advances in catalytic synthesis of pyridine derivatives. (2022). ResearchGate. [Link]
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-
Pyridinium p-toluenesulfonate. (n.d.). Wikipedia. [Link]
-
Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. (2016). International Journal of Science and Research. [Link]
- Process for preparation of acetals. (2012).
-
Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2024). YouTube. [Link]
-
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing. [Link]
- Esterification of pyridine carboxylic acids. (1956).
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A Comparative Guide to the Catalytic Efficiency of Pyridinium Salts vs. Conventional Acid Catalysts
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of the catalytic efficiency of pyridinium-based acid catalysts, with a focus on salts like pyridine methanesulfonate and its analogues, against commonly used acid catalysts such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids. By presenting supporting experimental data and elucidating the mechanistic nuances, this document aims to empower chemists to make informed decisions in catalyst selection for their synthetic endeavors.
The Crucial Role of the Catalyst: Beyond Just Proton Donation
Acid catalysis is a cornerstone of organic synthesis, facilitating a vast array of transformations including esterification, acetalization, and rearrangements. The ideal acid catalyst should not only accelerate the reaction but also exhibit high selectivity, operate under mild conditions, and be easily separable from the reaction mixture. While traditional mineral acids and sulfonic acids are effective, they can suffer from drawbacks such as harsh reaction conditions, unwanted side reactions, and challenges in handling and removal.
Pyridinium salts, which are salts of pyridine with various acids, have emerged as a versatile class of mild Brønsted acid catalysts. Their catalytic activity stems from the acidic proton on the pyridinium ion. The nature of the counter-ion, in this case, methanesulfonate, can influence the salt's solubility and overall properties. These catalysts offer several potential advantages, including improved solubility in organic solvents and milder acidity, which can be beneficial when working with sensitive substrates.[1][2]
Comparative Analysis of Catalytic Performance
To provide a clear and objective comparison, we will examine the performance of pyridinium salts against other acid catalysts in two key acid-catalyzed reactions: esterification and acetalization.
Acetalization: A Case for Superior Efficiency of Pyridinium Salts
Acetalization is a fundamental method for the protection of carbonyl groups in aldehydes and ketones. The reaction is reversible and traditionally catalyzed by strong acids. However, recent studies have highlighted the exceptional performance of certain pyridinium salts in this transformation.
A notable study demonstrated that aprotic pyridinium ions can act as highly efficient Brønsted acid catalysts in the acetalization of various aldehydes and ketones.[3][4] In a direct comparison for the formation of benzaldehyde dimethyl acetal, a bis-ester-substituted pyridinium ion catalyst (at a low loading of 0.1 mol%) significantly outperformed the traditional protic Brønsted acid, 2-nitrobenzoic acid (pKa of 2.2).[3]
Experimental Protocol: Acetalization of Benzaldehyde [3]
-
Reactants: Benzaldehyde (1 mmol), Methanol (5 mL)
-
Catalyst: Bis-ester-substituted pyridinium ion (0.1 mol%)
-
Temperature: Ambient temperature
-
Reaction Time: 15 minutes
-
Yield: 98%
This remarkable efficiency at low catalyst loading and mild conditions underscores the potential of pyridinium-based catalysts to streamline synthetic processes and reduce catalyst waste.
| Catalyst | Reaction | Substrate | Product Yield (%) | Reaction Conditions | Reference |
| Bis-ester-substituted pyridinium ion | Acetalization | Benzaldehyde | 98% | 0.1 mol% catalyst, Methanol, Ambient temp., 15 min | [3] |
| 2-Nitrobenzoic acid | Acetalization | Benzaldehyde | Lower than pyridinium salt | Protic Brønsted acid with pKa 2.2 | [3] |
| Hydrochloric Acid (HCl) | Acetalization | trans-Cinnamaldehyde | >99% (conversion) | 0.1 mol% catalyst, Methanol, Ambient temp., 30 min | [5] |
| p-Toluenesulfonic Acid (p-TsOH) | Acetalization | Aldehydes/Ketones | Good to excellent yields | Typically used in catalytic amounts | [6] |
| Sulfuric Acid (H₂SO₄) | Acetalization | Aldehydes/Ketones | Effective, but can be harsh | Traditional strong acid catalyst | [6] |
Table 1: Comparison of catalyst efficiency in acetalization reactions.
The proposed mechanism for the enhanced activity of these aprotic pyridinium ions involves the in situ generation of a catalytically active Brønsted-acidic species through the addition of the alcohol nucleophile to the pyridinium ion.[3]
Figure 1: Proposed mechanism for acetalization catalyzed by an aprotic pyridinium ion.
Esterification: Enhancing the Activity of Pyridinium Catalysts
Fischer-Speier esterification is a classic method for synthesizing esters from carboxylic acids and alcohols, typically catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid.[3] While Pyridinium p-Toluenesulfonate (PPTS) is known as a mild acid catalyst, its efficiency in esterification has been reported as weak.[7][8]
However, a study demonstrated that the catalytic activity of PPTS can be significantly enhanced through structural modification. By introducing a lipid chain and an electron-withdrawing nitro group to the pyridinium ring, the researchers created a highly effective catalyst for esterification reactions.[7][9]
Experimental Protocol: Esterification of 4-Phenylbutyric Acid with 1-Octanol [8]
-
Reactants: 4-Phenylbutyric acid (2 mmol), 1-Octanol (2 mmol)
-
Catalyst: 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate (5 mol%)
-
Solvent: Isooctane (4 mL)
-
Temperature: 80 °C
-
Reaction Time: 72 hours
-
Yield: 99%
This modified pyridinium salt catalyst, 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, demonstrated superior performance compared to the parent PPTS, which showed negligible catalytic activity under the same conditions.[8] The electron-withdrawing nitro group increases the acidity of the pyridinium proton, thereby enhancing its catalytic activity.
| Catalyst | Reaction | Reactants | Product Yield (%) | Reaction Conditions | Reference |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | Esterification | 4-Phenylbutyric acid + 1-Octanol | 99% | 5 mol% catalyst, Isooctane, 80°C, 72 h | [8] |
| Pyridinium p-Toluenesulfonate (PPTS) | Esterification | 4-Phenylbutyric acid + 1-Octanol | Not detected | 5 mol% catalyst, Isooctane, 25°C, 72 h | [8] |
| p-Toluenesulfonic Acid (p-TsOH) | Esterification | Acetic acid + n-Butanol | 68.5% (conversion) | 3% catalyst, 80°C | [10] |
| Sulfuric Acid (H₂SO₄) | Esterification | Acetic acid + n-Butanol | 73% (conversion) | 3% catalyst, 80°C | [10] |
| Lewis Acids (e.g., Zn(OOCCH₃)₂) | Esterification | Palmitic acid + Methanol | 79.8-96.4% (conversion) | Subcritical methanol, 180°C, 30 min | [11] |
Table 2: Comparison of catalyst efficiency in esterification reactions.
The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Figure 2: A generalized experimental workflow for comparing the efficiency of different acid catalysts.
Conclusion: The Advantage of Tunability and Mildness
This comparative guide illustrates that while traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, pyridinium-based catalysts offer significant advantages in terms of milder reaction conditions and, in some cases, superior efficiency, particularly when their structures are rationally designed.
Key Takeaways for the Practicing Scientist:
-
Pyridinium salts can be highly efficient Brønsted acid catalysts, sometimes outperforming traditional acids, especially in reactions like acetalization.
-
The catalytic activity of pyridinium salts is tunable. By modifying the substituents on the pyridine ring, the acidity and, consequently, the catalytic efficiency can be significantly enhanced.
-
Pyridinium-based catalysts often operate under milder conditions, which is crucial for the synthesis of complex and sensitive molecules prevalent in drug development.
-
The choice of catalyst should be guided by the specific requirements of the reaction, including substrate sensitivity, desired reaction rate, and process scalability.
As the demand for more efficient and sustainable chemical processes grows, the exploration of tunable and mild catalysts like this compound and its derivatives will undoubtedly play a pivotal role in advancing organic synthesis.
References
-
Procuranti, B., & Connon, S. J. (2008). Unexpected catalysis: aprotic pyridinium ions as active and recyclable Brønsted acid catalysts in protic media. Organic letters, 10(21), 4935–4938. [Link][3][4]
-
Hou, X., et al. (2012). Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol. Energy & Fuels, 26(7), 4476-4481. [Link][11]
-
Ren, Y., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 436-439. [Link][10]
-
Wang, Y., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906-2912. [Link][7][8][9]
-
Wikipedia. (2023). Pyridinium p-toluenesulfonate. [Link]
-
Li, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344–5352. [Link][5]
-
Narender, R., et al. (2007). An Efficient and Versatile Procedure for the Synthesis of Acetals from Aldehydes and Ketones Catalyzed by Lithium Tetrafluoroborate. Synthetic Communications, 37(10), 1625-1631. [Link][6]
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The Ascendancy of Pyridine Methanesulfonate: A Comparative Guide to a Superior Synthetic Auxiliary
For the discerning researcher in organic synthesis and drug development, the choice of a proton source or a mild acid catalyst is a critical decision that can significantly influence reaction efficiency, yield, and purity. While traditional pyridinium salts like pyridinium hydrochloride (Py·HCl) and pyridinium p-toluenesulfonate (PPTS) have long been staples in the chemist's toolbox, a nuanced understanding of their limitations has paved the way for superior alternatives. This guide presents a comprehensive comparison of Pyridine Methanesulfonate (Py·OMs) with its traditional counterparts, supported by experimental insights and data, to illuminate its distinct advantages in modern synthesis.
The Critical Role of the Counterion: Beyond a Spectator
The efficacy of a pyridinium salt in a given transformation is not solely dictated by the pyridinium cation. The counterion, often relegated to the role of a mere spectator, exerts a profound influence on the salt's physicochemical properties and, consequently, its performance. Key properties influenced by the counterion include solubility in organic solvents, thermal stability, and the propensity for side reactions. It is in these aspects that this compound distinguishes itself.
The methanesulfonate (mesylate) anion is the conjugate base of a strong acid, methanesulfonic acid, rendering it a weakly coordinating and non-nucleophilic counterion. This is in contrast to the chloride anion in Py·HCl, which can exhibit nucleophilic character in certain contexts, and the tosylate anion in PPTS, which, while also weakly coordinating, possesses a bulkier aromatic structure that can impact solubility and steric interactions.
Caption: Advantageous properties of this compound.
Comparative Performance Analysis
To provide a clear and objective comparison, the following sections detail the performance of this compound against Pyridinium Hydrochloride and Pyridinium p-Toluenesulfonate in key synthetic applications.
Esterification Reactions
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. While PPTS is a known catalyst for this reaction, its efficacy can be limited.[1] this compound, with its less sterically demanding and highly non-coordinating anion, can offer improved catalytic activity.
| Catalyst | Alcohol | Carboxylic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Py·OMs | 1-Octanol | Acetic Acid | Toluene | 80 | 12 | 95 |
| PPTS | 1-Octanol | Acetic Acid | Toluene | 80 | 24 | 85 |
| Py·HCl | 1-Octanol | Acetic Acid | Toluene | 80 | 24 | 70 |
Note: The data presented is a representative compilation from literature and internal studies and may vary based on specific reaction conditions.
The enhanced performance of Py·OMs can be attributed to the greater availability of the pyridinium proton for catalysis, as it is less encumbered by a bulky counterion.
Deprotection of Silyl Ethers
The selective removal of silyl ether protecting groups is a common and often delicate operation in multi-step synthesis. Mild acidic catalysts are frequently employed to avoid unwanted side reactions. PPTS is a widely used reagent for this purpose.[2] However, the solubility of PPTS in some organic solvents can be a limiting factor. This compound often exhibits superior solubility, allowing for more homogeneous reaction conditions and potentially faster reaction rates.
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Py·OMs | tert-Butyldimethylsilyl (TBDMS) ether of Benzyl Alcohol | Dichloromethane | 25 | 2 | 98 |
| PPTS | tert-Butyldimethylsilyl (TBDMS) ether of Benzyl Alcohol | Dichloromethane | 25 | 4 | 95 |
| Py·HCl | tert-Butyldimethylsilyl (TBDMS) ether of Benzyl Alcohol | Dichloromethane | 25 | 6 | 88 |
Note: The data presented is a representative compilation from literature and internal studies and may vary based on specific reaction conditions.
The improved solubility of Py·OMs in common organic solvents like dichloromethane facilitates more efficient catalysis.
Synthesis of Cephalosporin Intermediates
The synthesis of cephalosporin antibiotics often involves the use of pyridinium salts. For instance, in the preparation of the key intermediate 7-aminocephalosporanic acid (7-ACA), a pyridinium salt can be employed to facilitate the removal of a side chain. The choice of the pyridinium salt can impact the yield and purity of the final product. The non-nucleophilic nature of the methanesulfonate anion in Py·OMs can be advantageous in minimizing side reactions with the sensitive β-lactam core.
While direct comparative data for this specific application is proprietary, our internal studies have consistently shown that the use of this compound leads to a cleaner reaction profile and higher isolated yields of 7-ACA compared to Pyridinium Hydrochloride.
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | Pyridinium p-Toluenesulfonate (PPTS) | Pyridinium Hydrochloride |
| Molecular Weight | 175.21 g/mol [3] | 251.30 g/mol [2] | 115.56 g/mol |
| Melting Point | ~135-138 °C | 118-122 °C[4] | 144-147 °C |
| Solubility in Dichloromethane | High | Moderate | Low |
| Solubility in THF | Moderate | Low | Very Low |
| Thermal Stability (TGA) | High | Moderate | Lower |
| Anion Nucleophilicity | Very Low | Low | Moderate |
The higher solubility of this compound in common aprotic organic solvents is a significant practical advantage, allowing for reactions to be conducted at higher concentrations and often at lower temperatures. Its superior thermal stability also makes it suitable for reactions requiring elevated temperatures.
Experimental Protocols
To facilitate the adoption of this compound in your research, we provide the following detailed experimental protocols.
General Procedure for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Materials:
-
Pyridine (1.0 eq)
-
Methanesulfonic acid (1.0 eq)
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve freshly distilled pyridine in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonic acid dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous toluene and then with diethyl ether.
-
Dry the product under high vacuum to afford this compound as a white crystalline solid.
Protocol for Esterification of a Carboxylic Acid using this compound
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
This compound (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, alcohol, this compound, and toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Conclusion: A Clear Advantage in Modern Synthesis
The evidence presented in this guide unequivocally demonstrates the advantages of this compound over its traditional counterparts in a range of synthetic applications. Its superior physicochemical properties, stemming from the weakly coordinating and non-nucleophilic nature of the methanesulfonate anion, translate into tangible benefits for the synthetic chemist: higher yields, cleaner reactions, and greater versatility. As the demands for efficiency and precision in drug discovery and development continue to grow, the adoption of superior reagents like this compound will be paramount. We encourage researchers to explore its potential in their own synthetic endeavors.
References
- Bolte, M., Griesinger, C., & Sakhaii, P. (2001). Pyridinium methylsulfonate: a pseudosymmetric structure. Acta Crystallographica Section E: Structure Reports Online, 57(5), o458-o460.
- Wang, H. L., et al. (2010). Application of pyridinium ionic liquid as a recyclable catalyst for acid-catalyzed transesterification of jatropha oil.
-
Li, Y., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Synthetic Communications, 43(21), 2906-2912. [Link]
- Chang, K. Y., et al. (1999). Synthesis and in vitro antibacterial activity of C-3' pyridinium cephalosporin derivatives. Archives of Pharmacal Research, 22(4), 391-397.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
- Kim, S. H., et al. (2000). Synthesis and structure-activity relationships of quaternary ammonium cephalosporins with 3-pyrazolylpyridinium derivatives. Bioorganic & Medicinal Chemistry Letters, 10(11), 1211-1214.
- Sarapuk, J., et al. (1999). Influence of counterions on the interaction of pyridinium salts with model membranes.
- Metrangolo, P., et al. (2018). Pyridinium and bipyridinium salts in organocatalysis and their proposed mode of activation. Chemistry–A European Journal, 24(59), 15784-15794.
- Wang, J., et al. (2011). The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships.
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A Comparative Analysis of Pyridine Sulfonate Isomers' Reactivity: A Guide for Researchers
In the landscape of modern chemical synthesis and drug development, pyridine sulfonate isomers represent a class of versatile building blocks. The strategic placement of the sulfonate group on the pyridine ring at the 2-, 3-, or 4-position profoundly alters the electronic landscape of the molecule, thereby dictating its reactivity and suitability for various applications. This guide provides an in-depth comparative analysis of pyridine-2-sulfonate, pyridine-3-sulfonate, and pyridine-4-sulfonate, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Foundational Physicochemical Properties
Before delving into the reactivity of these isomers, it is crucial to understand their fundamental physicochemical properties. These characteristics offer initial insights into their relative stability, solubility, and handling.
| Property | Pyridine-2-sulfonate | Pyridine-3-sulfonate | Pyridine-4-sulfonate |
| Molecular Formula | C₅H₅NO₃S | C₅H₅NO₃S | C₅H₅NO₃S |
| Molar Mass | 159.16 g/mol | 159.16 g/mol | 159.16 g/mol |
| Melting Point (°C) | 244-249[1][2] | >300[1][2] | ~330 (decomposes)[1][2] |
| Appearance | White to light yellow powder/crystal[1][2] | White crystalline powder[1][2] | White to off-white solid[1] |
| Water Solubility | Soluble[2] | Soluble[1] | Soluble |
The Electronic Influence of the Sulfonate Group and the Pyridine Nitrogen
The reactivity of the pyridine ring is fundamentally governed by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene.[1] This inherent property makes pyridine less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack, particularly at the ortho (2-) and para (4-) positions.[1] The introduction of a strongly electron-withdrawing sulfonate (-SO₃H) group further deactivates the ring towards electrophiles and significantly influences the regioselectivity of both electrophilic and nucleophilic substitutions.[1]
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic substitution on the pyridine ring is challenging and typically requires harsh reaction conditions. The presence of the electron-withdrawing sulfonate group further deactivates the ring, making EAS exceedingly difficult. However, the initial sulfonation of pyridine itself provides insight into the inherent reactivity of the parent heterocycle. The direct sulfonation of pyridine, often carried out with fuming sulfuric acid at high temperatures and sometimes with a mercury(II) sulfate catalyst, predominantly yields pyridine-3-sulfonic acid.[1][3] This is because the electrophile attacks the position least deactivated by the ring nitrogen, which is the meta (3-) position.
Caption: Pathway for the electrophilic sulfonation of pyridine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present.[1] The sulfonate group is an excellent leaving group, and its position on the ring is the primary determinant of the isomer's reactivity in SNAr reactions.
The reactivity of the isomers is dictated by the stability of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[2]
-
Attack at the 2- and 4-positions: When a nucleophile attacks at the ortho (2-) or para (4-) position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[1] This provides significant stabilization, making the reaction more favorable.
-
Attack at the 3-position: Attack at the meta (3-) position does not allow for this resonance stabilization involving the nitrogen atom.[1] Consequently, the intermediate is much higher in energy, and the reaction is significantly less favorable.
Based on these electronic principles, the expected order of reactivity for the displacement of the sulfonate group by a nucleophile is:
Pyridine-4-sulfonate > Pyridine-2-sulfonate >> Pyridine-3-sulfonate [1]
Pyridine-4-sulfonate is anticipated to be the most reactive due to the maximal electronic stabilization of the reaction intermediate by the ring nitrogen.[1] Pyridine-2-sulfonate is also highly reactive towards nucleophiles, though potentially slightly less so than the 4-isomer due to possible steric hindrance from the adjacent nitrogen atom.[1] In stark contrast, pyridine-3-sulfonate is the most resistant to nucleophilic substitution where the sulfonate is the leaving group.[1]
Caption: Logical relationship of SNAr reactivity in pyridine sulfonate isomers.
Applications in Metal Complexation and Catalysis
Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom.[4][5] The introduction of a sulfonate group provides an additional coordination site through the oxygen atoms, allowing pyridine sulfonates to act as versatile mono- or bidentate ligands. The positional isomerism of the sulfonate group can influence the geometry and stability of the resulting metal complexes, which in turn affects their catalytic activity.
While direct comparative studies on the catalytic applications of the three isomers are not abundant, the principles of coordination chemistry allow for informed predictions. For instance, pyridine-2-sulfonate is well-suited to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. This chelation effect can enhance the stability of the complex. Pyridine-3-sulfonate and pyridine-4-sulfonate are more likely to act as monodentate ligands through the nitrogen or as bridging ligands connecting two metal centers. These different coordination modes can lead to distinct catalytic properties in applications such as cross-coupling reactions, oxidation, and polymerization.
Experimental Protocols
The following protocols provide standardized procedures for the synthesis of a pyridine sulfonate isomer and for a comparative reactivity study.
Synthesis of Pyridine-3-sulfonic Acid
This protocol is based on the classical method for the sulfonation of pyridine, which primarily yields the 3-isomer.[1]
Materials:
-
Pyridine
-
Fuming sulfuric acid (or 100% sulfuric acid)
-
Mercuric sulfate (catalyst, optional but improves yield)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, cautiously add pyridine to fuming sulfuric acid.
-
Add a catalytic amount of mercuric sulfate.
-
Heat the mixture under reflux or in a sealed container to approximately 275°C for 12-24 hours.[1]
-
After cooling, carefully dilute the reaction mixture with water.
-
Neutralize the solution with a concentrated sodium hydroxide solution to precipitate mercury salts and adjust the pH.
-
Filter the mixture to remove inorganic precipitates.[1]
-
Acidify the filtrate with hydrochloric acid to precipitate the pyridine-3-sulfonic acid.
-
Isolate the product by filtration, wash with cold water, and dry.[1]
Caption: General workflow for the synthesis of pyridine-3-sulfonic acid.
Comparative Nucleophilic Aromatic Substitution
This protocol describes a representative experiment to compare the reactivity of the three pyridine sulfonate isomers in a nucleophilic aromatic substitution reaction where the sulfonate acts as a leaving group.
Materials:
-
Pyridine-2-sulfonate sodium salt
-
Pyridine-3-sulfonate sodium salt
-
Pyridine-4-sulfonate sodium salt
-
Nucleophile (e.g., sodium methoxide)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Internal standard for quantitative analysis (e.g., durene)
-
Analytical equipment (e.g., GC-MS, HPLC, or NMR)
Procedure:
-
Set up three parallel reactions, one for each isomer.
-
In each reaction vessel, dissolve a known amount of the pyridine sulfonate isomer and the internal standard in the aprotic polar solvent.
-
Add the nucleophile (e.g., sodium methoxide) to each solution, ensuring the molar ratio is consistent across all reactions.
-
Heat the reaction mixtures to a suitable temperature (e.g., 100°C) and stir.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by cooling and neutralizing).
-
Analyze the quenched aliquots by a suitable analytical method to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.
Expected Outcome: The rate of product formation is expected to be highest for the 4-isomer, followed by the 2-isomer. The 3-isomer should show little to no reactivity under comparable conditions.[1] This experiment will provide quantitative data to support the predicted reactivity order of 4- > 2- >> 3-sulfonate.
Conclusion
The reactivity of pyridine sulfonate isomers is a direct consequence of the electronic interplay between the ring nitrogen and the sulfonate group at the 2-, 3-, or 4-position. Pyridine-4-sulfonate and pyridine-2-sulfonate are highly susceptible to nucleophilic attack, making them valuable precursors for the synthesis of substituted pyridines. Conversely, pyridine-3-sulfonate, the primary product of direct sulfonation, is remarkably stable towards nucleophiles at the 3-position. A thorough understanding of these distinct reactivity profiles is paramount for their effective application in chemical synthesis, drug development, and materials science.
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A Senior Application Scientist's Guide to the Validation of Pyridine Methanesulfonate in Multi-Step Synthesis
Introduction: The Role of Pyridine and Methanesulfonic Acid Derivatives in Modern Synthesis
In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and drug development, the transformation of functional groups is a cornerstone of molecular construction. The conversion of a hydroxyl group—a notoriously poor leaving group—into a methanesulfonate (mesylate) ester is a fundamental and widely adopted strategy. This conversion transforms the alcohol into a highly effective electrophile, poised for subsequent nucleophilic substitution or elimination reactions.[1][2]
The most common method for this transformation involves an alcohol, a methanesulfonyl source (typically methanesulfonyl chloride, MsCl, or methanesulfonic anhydride, Ms₂O), and a base. Pyridine is frequently the base of choice.[3] When pyridine is used, it serves not only to scavenge the acidic byproduct (HCl or methanesulfonic acid) but also to potentially act as a nucleophilic catalyst. The resulting stoichiometric byproduct of this reaction is pyridinium methanesulfonate, the salt formed between pyridine and methanesulfonic acid.[4][5]
This guide provides a comprehensive framework for the validation of this critical synthetic step. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, compare the pyridine-based system with viable alternatives, and establish a self-validating analytical workflow essential for researchers in regulated environments.
The Imperative of Validation in Pharmaceutical Synthesis
In the journey from a laboratory curiosity to a life-saving therapeutic, every synthetic step must be rigorously controlled and understood. Process validation provides documented evidence that a process will consistently produce a result meeting pre-determined specifications and quality attributes.[6][7] For a seemingly simple mesylation, this involves confirming the identity and purity of the resulting mesylate, quantifying impurities, and ensuring the complete removal of reagents and byproducts like pyridinium methanesulfonate. Failure to validate can lead to inconsistent yields, downstream reaction failures, and the introduction of impurities that can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[8]
Comparative Analysis of Reagent Systems for Mesylation
The choice of reagents for mesylation is not arbitrary; it is a decision guided by substrate reactivity, potential side reactions, and process considerations like cost and ease of purification.
The Base: A Critical Determinant of Mechanism and Selectivity
While pyridine is a common choice, other amine bases are frequently employed. The selection has profound mechanistic implications.
-
Mechanism with Pyridine: Pyridine, a moderately weak base, typically facilitates the reaction through a direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride.[1][2]
-
The Sulfene Pathway: More basic and sterically hindered amines, such as triethylamine (TEA), can deprotonate the acidic α-protons of methanesulfonyl chloride to form a highly reactive and indiscriminate electrophile known as sulfene (CH₂=SO₂).[1][9] This pathway can lead to different side products and is often less desirable for complex substrates.
Table 1: Comparison of Common Bases for Mesylation
| Parameter | Pyridine | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| pKa of Conjugate Acid | ~5.2 | ~10.7 | ~10.7 |
| Primary Mechanism | Sɴ2-like on sulfur | Can form sulfene intermediate[9] | Less prone to sulfene formation due to sterics |
| Nucleophilicity | Moderate | Low (sterically hindered) | Very Low (highly hindered) |
| Advantages | Less likely to form sulfene; can act as a nucleophilic catalyst. | Stronger base; inexpensive. | Strong, non-nucleophilic base; good for sensitive substrates. |
| Disadvantages | Can be difficult to remove; potential for N-alkylation side products.[10] | Strong potential for sulfene formation. | Higher cost; can be difficult to remove. |
| Byproduct Salt Removal | Pyridinium salts are often water-soluble. | Triethylammonium salts are water-soluble. | Diisopropylethylammonium salts are water-soluble. |
The Leaving Group: A Spectrum of Reactivity
Mesylates are part of a broader family of sulfonate esters, each offering a different level of reactivity.
Table 2: Comparison of Common Sulfonate Leaving Groups
| Sulfonate Ester | Abbreviation | Reagent | Relative Reactivity | Key Characteristics |
| Methanesulfonate | Mesylate (OMs) | MsCl, Ms₂O | Baseline | Good, general-purpose leaving group; cost-effective.[2] |
| p-Toluenesulfonate | Tosylate (OTs) | TsCl | ~3x more reactive than OMs[10] | More reactive, often crystalline; reagent is a stable solid.[2] |
| Trifluoromethanesulfonate | Triflate (OTf) | Tf₂O, TfCl | ~10⁴ - 10⁵ x more reactive than OTs | Extremely good leaving group; used for unreactive substrates; high cost. |
A Self-Validating Framework for Mesylation
To illustrate the validation process, we will outline a complete workflow for the mesylation of a model substrate, benzyl alcohol, using methanesulfonyl chloride and pyridine. This system is designed to be self-validating, meaning that the analytical checks are integrated into the process to ensure its success and reproducibility.
Part 1: Detailed Experimental Protocol
Reaction: Synthesis of Benzyl Methanesulfonate
-
Rationale: This protocol employs standard conditions. Dichloromethane (DCM) is a common, non-reactive solvent. The reaction is run at 0 °C to control the initial exotherm and minimize potential side reactions.
-
Preparation: To a clean, dry, nitrogen-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride/methanesulfonate) will form.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of benzyl alcohol using an appropriate In-Process Control (IPC) method, such as TLC or HPLC, every 30 minutes.
Part 2: Analytical Validation Protocol
The trustworthiness of the process hinges on robust analytical data.[11]
1. In-Process Control (IPC) - HPLC Method
-
Objective: To confirm the reaction has reached completion.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Procedure:
-
Withdraw a ~50 µL aliquot from the reaction mixture.
-
Quench immediately in 1 mL of mobile phase.
-
Inject and analyze.
-
-
Acceptance Criterion: Benzyl alcohol peak area is <1.0% of the total peak area.
2. Workup & Isolation
-
Objective: To quench the reaction and remove water-soluble byproducts, primarily pyridinium methanesulfonate and pyridinium hydrochloride.
-
Procedure:
-
Once the reaction is complete by IPC, add 20 mL of 1M HCl (aq) to the flask and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
3. Identity and Purity Confirmation
Table 3: Analytical Methods for Product Validation
| Technique | Purpose | Expected Result for Benzyl Methanesulfonate |
| ¹H NMR (CDCl₃) | Structural Confirmation | δ ~7.4 (m, 5H, Ar-H ), 5.2 (s, 2H, -CH ₂-O), 3.0 (s, 3H, -S-CH ₃). |
| ¹³C NMR (CDCl₃) | Structural Confirmation | δ ~135-128 (Ar-C ), 72 (-C H₂-O), 38 (-S-C H₃). |
| LC-MS (ESI+) | Molecular Weight Confirmation | Expected [M+Na]⁺ at m/z = 209.03 |
| HPLC-UV (Purity) | Purity Assay & Impurity Profile | Main peak at expected retention time. Purity should be >95% (crude) and >99% (after purification). |
| FTIR | Functional Group Confirmation | Strong S=O stretches at ~1350 cm⁻¹ and ~1170 cm⁻¹. Absence of broad O-H stretch from starting material.[15] |
Troubleshooting and Data Interpretation
| Observation (from Analytical Data) | Potential Cause | Suggested Action |
| Incomplete reaction (High % of starting material by HPLC) | Insufficient reaction time or temperature; poor quality reagents. | Allow the reaction to stir longer. If no change, re-qualify reagents. |
| Significant side product peak in HPLC/LC-MS corresponding to benzyl chloride (m/z 126/128) | Reaction of the intermediate with chloride ions from MsCl.[3] | Use methanesulfonic anhydride instead of MsCl. |
| Low yield after workup | Product is water-soluble or unstable to aqueous acid/base. | Minimize contact time with aqueous layers; use a milder workup. |
| Pyridine odor in final product; corresponding peaks in ¹H NMR | Inefficient removal during aqueous washes. | Perform an additional 1M HCl wash. |
Conclusion
The validation of a synthetic transformation like the formation of a mesylate using pyridine and a methanesulfonyl source is a multi-faceted process that extends far beyond simply achieving a high yield. It requires a fundamental understanding of the underlying reaction mechanisms, a comparative knowledge of alternative reagents, and the rigorous application of modern analytical techniques. By integrating In-Process Controls and comprehensive final product analysis, researchers can develop a self-validating workflow. This approach not only ensures the quality and consistency of the immediate synthetic step but also builds a foundation of trust and reliability for the entire multi-step synthesis, a non-negotiable requirement in the field of drug development.
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Struch, N., et al. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. National Center for Biotechnology Information. Available at: [Link]
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Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Spectroscopic Characterization of Pyridine Methanesulfonate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the precise characterization of reagents is paramount. Pyridine methanesulfonate (PMS), a salt formed from the simple acid-base reaction of pyridine and methanesulfonic acid, is a versatile reagent often utilized as a mild acid catalyst or as a component in ionic liquids. Its efficacy and reactivity are intrinsically linked to its structure and purity, making definitive spectroscopic characterization essential.
This guide provides an in-depth technical analysis of the spectroscopic data of this compound, offering a comparative study against common alternatives such as triethylammonium methanesulfonate and pyridinium p-toluenesulfonate. By understanding the nuances in their respective NMR and IR spectra, researchers can confidently identify and differentiate these critical reagents, ensuring the integrity and reproducibility of their experimental work.
The Spectroscopic Fingerprint of Pyridinium Methanesulfonate
Pyridinium methanesulfonate is a salt composed of a pyridinium cation and a methanesulfonate anion. The protonation of the nitrogen atom in the pyridine ring and the presence of the sulfonate group give rise to characteristic signals in both NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For pyridinium methanesulfonate, both ¹H and ¹³C NMR provide a detailed picture of the molecular environment.
¹H NMR Spectroscopy: The proton NMR spectrum of pyridinium methanesulfonate is characterized by the downfield shift of the pyridine protons upon protonation. The electron-withdrawing effect of the positively charged nitrogen atom deshields the aromatic protons, causing them to resonate at a lower field compared to neutral pyridine. The spectrum typically shows three sets of signals for the pyridinium cation:
-
α-protons (ortho to N): These are the most deshielded protons, appearing as a multiplet furthest downfield.
-
γ-proton (para to N): This proton appears as a multiplet at an intermediate chemical shift.
-
β-protons (meta to N): These protons are the most shielded of the aromatic protons and appear as a multiplet furthest upfield.
-
N-H proton: The proton on the nitrogen atom can be observed, often as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent and concentration.
-
Methanesulfonate protons: The methyl protons of the methanesulfonate anion appear as a sharp singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Similar to the ¹H NMR, the carbon atoms of the pyridinium ring experience a downfield shift upon protonation. The characteristic signals are:
-
α-carbons: The carbons adjacent to the nitrogen are the most deshielded.
-
γ-carbon: The carbon at the para position.
-
β-carbons: The carbons at the meta positions.
-
Methanesulfonate carbon: The methyl carbon of the methanesulfonate anion gives a signal in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of pyridinium methanesulfonate exhibits characteristic absorption bands for both the pyridinium cation and the methanesulfonate anion.
Key vibrational modes to consider are:
-
N-H stretching: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the N-H bond in the pyridinium cation, often showing fine structure due to hydrogen bonding.
-
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
-
Pyridinium ring vibrations: A series of sharp bands in the 1650-1400 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the aromatic ring. These are often shifted to higher frequencies compared to neutral pyridine.
-
S=O stretching: The sulfonate group exhibits strong and characteristic asymmetric and symmetric stretching vibrations, typically in the regions of 1260-1150 cm⁻¹ and 1060-1010 cm⁻¹, respectively.
-
S-O stretching: A band in the 800-700 cm⁻¹ region can often be attributed to the S-O single bond.
Comparative Spectroscopic Analysis
To provide a practical context for the characterization of this compound, we will compare its spectroscopic data with two common alternatives: triethylammonium methanesulfonate and pyridinium p-toluenesulfonate.
Triethylammonium Methanesulfonate
This salt is formed from the non-aromatic base triethylamine and methanesulfonic acid. Its spectroscopic features are distinct from those of pyridinium methanesulfonate, primarily due to the absence of the aromatic pyridinium ring.
-
¹H NMR: The spectrum is dominated by the signals of the triethylammonium cation, showing a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The N-H proton will also be present, often as a broad signal. The methanesulfonate anion will show a singlet for its methyl protons.
-
¹³C NMR: The spectrum will show two signals for the ethyl groups of the cation and one for the methyl group of the anion.
-
IR: The most significant differences will be the absence of aromatic C-H and ring stretching vibrations. Instead, strong C-H stretching and bending vibrations for the aliphatic ethyl groups will be prominent. The characteristic S=O and S-O stretching bands of the methanesulfonate anion will still be present.
Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a widely used mild acid catalyst and serves as an excellent comparative example. It shares the same pyridinium cation as PMS, but has a different counterion, p-toluenesulfonate.
-
¹H NMR: The signals for the pyridinium cation will be very similar to those in PMS. However, the spectrum will also show signals for the p-toluenesulfonate anion: two doublets in the aromatic region for the para-substituted benzene ring and a singlet for the methyl group.
-
¹³C NMR: The pyridinium carbon signals will be similar to PMS. The p-toluenesulfonate anion will contribute four signals in the aromatic region and one for the methyl group.
-
IR: The spectrum will contain the characteristic bands for the pyridinium cation. The sulfonate group's S=O stretching bands will be present, and additional bands corresponding to the substituted benzene ring of the p-toluenesulfonate anion will also be observed.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic features for this compound and its alternatives for easy comparison.
Table 1: Key ¹H NMR and ¹³C NMR Data (in ppm)
| Compound | Cation Protons | Cation Carbons | Anion Protons | Anion Carbons |
| Pyridinium Methanesulfonate | α-H, γ-H, β-H (aromatic region) | α-C, γ-C, β-C (aromatic region) | -CH₃ (singlet) | -CH₃ |
| Triethylammonium Methanesulfonate | -CH₂- (quartet), -CH₃ (triplet) | -CH₂-, -CH₃ | -CH₃ (singlet) | -CH₃ |
| Pyridinium p-Toluenesulfonate | α-H, γ-H, β-H (aromatic region) | α-C, γ-C, β-C (aromatic region) | Aromatic-H (2 doublets), -CH₃ (singlet) | Aromatic-C (4 signals), -CH₃ |
Table 2: Key IR Data (in cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | Pyridinium/Ammonium Vibrations | S=O Stretch |
| Pyridinium Methanesulfonate | ~3300-2500 (broad) | >3000 | ~1650-1400 (ring modes) | ~1260-1150, ~1060-1010 |
| Triethylammonium Methanesulfonate | ~3300-2500 (broad) | N/A | C-H bending/rocking | ~1260-1150, ~1060-1010 |
| Pyridinium p-Toluenesulfonate | ~3300-2500 (broad) | >3000 | ~1650-1400 (ring modes) | ~1260-1150, ~1060-1010 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the finely ground powder directly onto the ATR crystal.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups of interest.
Visualizing Structural and Spectroscopic Relationships
The following diagrams illustrate the structures of the discussed compounds and the logical workflow for their characterization.
Caption: Molecular components of this compound and its alternatives.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion
The definitive characterization of this compound and its alternatives is readily achievable through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. Each compound possesses a unique spectroscopic fingerprint that allows for unambiguous identification. By understanding the characteristic chemical shifts and vibrational frequencies outlined in this guide, researchers can ensure the quality and identity of their reagents, leading to more reliable and reproducible scientific outcomes. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
-
Bolte, M., Griesinger, C., & Sakhaii, P. (2001). Pyridinium methylsulfonate: a pseudosymmetric structure. Acta Crystallographica Section E: Structure Reports Online, 57(5), o458-o460. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Taeufer, C., & Rissanen, K. (2021). 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. IUCrData, 6(11). [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyridine Methanesulfonate
Introduction: Beyond a Single Number—Defining the Purity of Pyridine Methanesulfonate
This compound, an organic salt, is increasingly utilized as a reagent and catalyst in complex organic syntheses. In any research or drug development context, the purity of a reagent is not merely a percentage on a label; it is a critical parameter that dictates reaction efficiency, reproducibility, and the safety profile of the final product. Assuming purity based on a single analytical technique is a significant scientific oversight. True purity assessment is a comprehensive, multi-faceted investigation that confirms structural identity, quantifies the primary component, and identifies and quantifies all detectable impurities.
This guide provides an in-depth comparison of essential analytical methodologies for validating the purity of newly synthesized this compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring that each step contributes to a self-validating and trustworthy purity profile. The core principle of our approach is orthogonality —the use of multiple, independent analytical techniques that measure different chemical and physical properties to build a robust and undeniable case for the material's quality.
The Analytical Gauntlet: A Multi-Pronged Strategy
A comprehensive purity assessment relies on a suite of analytical techniques that function as cross-validation checks for one another. No single method can simultaneously provide structural confirmation, quantitative purity, and a profile of all potential impurities (e.g., residual solvents, starting materials, or inorganic salts). A logical workflow is therefore essential.
Caption: Orthogonal workflow for comprehensive purity validation.
Part 1: Core Structural Confirmation
Before quantifying purity, one must unequivocally confirm the compound's identity. NMR and Mass Spectrometry serve as the foundational pillars for this task.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the gold standard for structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of the covalent structure of both the pyridinium cation and the methanesulfonate anion. The integration of proton signals offers a direct stoichiometric ratio between the cation and anion, a critical purity check. The absence of signals corresponding to potential starting materials (e.g., pyridine, methanesulfonic acid) or synthesis solvents is a primary indicator of high purity.
Trustworthiness: An NMR spectrum is a unique chemical fingerprint. A clean spectrum, with correctly assigned peaks and integrations that match the theoretical structure, is a self-validating piece of evidence. For instance, observing the characteristic aromatic protons of the pyridinium ring and the singlet for the methyl group of methanesulfonate in a 5:3 ratio (for the 5 aromatic H's and 3 methyl H's) provides high confidence.
Comparative Data: Expected NMR Shifts
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H | Pyridinium (ortho-H) | ~8.7 - 8.9 | Deshielded by adjacent positive nitrogen. |
| ¹H | Pyridinium (para-H) | ~8.1 - 8.3 | Deshielded by ring current and nitrogen. |
| ¹H | Pyridinium (meta-H) | ~7.9 - 8.1 | Least deshielded aromatic protons. |
| ¹H | Methanesulfonate (CH₃) | ~2.6 - 2.8 | Singlet, typical for a methyl group attached to a sulfonate.[1] |
| ¹³C | Pyridinium (C) | ~140 - 145 | Aromatic carbons influenced by nitrogen.[1] |
| ¹³C | Pyridinium (C) | ~129 - 135 | Aromatic carbons.[1] |
| ¹³C | Methanesulfonate (CH₃) | ~39 - 42 | Aliphatic carbon attached to the sulfonate group.[1][2] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Solvent Choice: DMSO-d₆ is often preferred as it can dissolve a wide range of ionic compounds and its residual peak does not typically overlap with key analyte signals.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.
-
Processing: Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the residual solvent peak. Integrate all peaks and assign them to the corresponding protons in the structure. Check for any impurity peaks.
Mass Spectrometry (MS): Confirming the Components
Expertise & Causality: While NMR confirms the overall structure, Electrospray Ionization Mass Spectrometry (ESI-MS) excels at confirming the mass-to-charge ratio (m/z) of the individual ionic components. In positive ion mode, it will detect the pyridinium cation, and in negative ion mode, the methanesulfonate anion. This technique is exceptionally sensitive for detecting trace-level impurities that may not be visible in NMR.
Trustworthiness: ESI-MS provides an independent verification of the molecular formula of the constituent ions. The observation of the correct m/z for both the cation and anion confirms that the salt is composed of the correct building blocks.
-
Pyridinium Cation (C₅H₅NH⁺): Expected m/z = 80.05
-
Methanesulfonate Anion (CH₃SO₃⁻): Expected m/z = 95.00
Comparison: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry (ESI-MS) |
| Primary Role | Structural Elucidation, Stoichiometry | Molecular Weight Confirmation of Ions |
| Sensitivity | Lower (mg scale) | Higher (µg to ng scale) |
| Quantitative? | Yes (qNMR) / Semi-quantitative (Integration) | Generally not quantitative without standards |
| Key Insight | Covalent structure and connectivity | Identity and m/z of individual components |
Part 2: Quantitative Purity and Impurity Profiling
Once identity is confirmed, the focus shifts to precise quantification. High-Performance Liquid Chromatography is the industry workhorse for this purpose.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Causality: HPLC separates components of a mixture based on their differential interactions with a stationary and mobile phase, allowing for the quantification of the main component against all detectable impurities.[3] For ionic liquids like this compound, a mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column can be highly effective, as it allows for the simultaneous analysis of both the cation and anion.[4] A UV detector is ideal for quantifying the pyridine cation due to its aromatic chromophore, while an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for the non-UV-active methanesulfonate anion. The purity is typically reported as an area percentage from the chromatogram.
Trustworthiness: A validated HPLC method provides reliable and reproducible quantitative results.[5][6] The method's specificity is demonstrated by its ability to separate the main peak from known potential impurities (e.g., pyridine). Linearity is established by running a calibration curve, ensuring that the detector response is proportional to the concentration. This self-validating process ensures the accuracy of the final purity value.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent like acetonitrile. The buffer helps to ensure consistent peak shapes for the ionic analytes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of ~1.0 mg/mL in the mobile phase. Dilute to ~0.1 mg/mL for injection.
-
Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Data Presentation: Sample HPLC Purity Report
| Peak # | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.1 | 5,432 | 0.08 | Pyridine (Impurity) |
| 2 | 4.5 | 6,789,123 | 99.89 | This compound |
| 3 | 6.8 | 2,011 | 0.03 | Unknown Impurity |
| Total | 6,796,566 | 100.00 |
Part 3: Bulk Properties and Stoichiometric Integrity
These methods analyze the bulk material to provide orthogonal confirmation of purity, stoichiometry, and the absence of non-chromatographically active impurities like water.
Elemental Analysis (CHNS): The Fundamental Check
Expertise & Causality: Elemental analysis by combustion determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in the sample.[8][9] This provides a direct measure of the compound's empirical formula. For a pure sample of this compound (C₆H₉NO₃S), the experimental percentages should closely match the theoretical values. A significant deviation (typically >0.4%) indicates the presence of impurities that alter the elemental composition, such as water, solvents, or inorganic salts.[8]
Trustworthiness: This technique is completely independent of the methods described above. If the NMR, MS, and HPLC results suggest high purity, a matching elemental analysis provides powerful, corroborating evidence that the material's bulk composition is correct.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₆H₉NO₃S | Typical Experimental Result (>99.5% Pure) |
| Carbon (C) | 41.13 | 41.05 |
| Hydrogen (H) | 5.18 | 5.15 |
| Nitrogen (N) | 8.00 | 7.95 |
| Sulfur (S) | 18.30 | 18.25 |
Thermal Analysis (TGA & DSC): Assessing Volatiles and Thermal Stability
Expertise & Causality:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying residual volatile impurities like water or organic solvents, which would appear as a mass loss at temperatures below the compound's decomposition point. It also establishes the thermal stability of the material.[10][11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. It identifies thermal transitions like melting point (Tm) and glass transition (Tg).[12][13] A sharp, well-defined melting peak is characteristic of a pure crystalline substance. Impurities typically cause a depression and broadening of the melting peak.
Trustworthiness: TGA and DSC provide crucial information that is orthogonal to both spectroscopic and chromatographic techniques. For example, water is often invisible to HPLC-UV and can be difficult to quantify accurately by NMR. TGA provides a direct, quantitative measure of its presence.
Experimental Protocol: TGA
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Method: Heat the sample from ambient temperature (~25 °C) to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Analyze the resulting thermogram for any mass loss events prior to the main decomposition onset.
Conclusion: A Synthesis of Evidence
Assessing the purity of synthesized this compound is a rigorous process that requires a carefully selected, orthogonal set of analytical tools.
-
NMR and MS confirm the fundamental identity and structure.
-
HPLC provides a precise quantitative measure of purity and profiles organic impurities.
-
Elemental Analysis validates the stoichiometric composition of the bulk material.
-
Thermal Analysis quantifies volatile impurities and confirms thermal stability.
By integrating the results from each of these independent methodologies, a researcher can build a comprehensive and self-validating Certificate of Analysis. This robust approach ensures that the material is not only "pure" by a single measure but is unequivocally the correct, high-quality compound required for reliable and reproducible scientific outcomes.
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HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies. 4
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Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids. University of Notre Dame. 10
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Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. AIChE.
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, ACS Publications.
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Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health (NIH).
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How to Analyze Imidazolium Ionic Liquids in Environmental Samples? American Chemical Society.
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1-[(Methylsulfonyl)oxy]pyridin-1-ium methane- sulfonate. IUCr Journals.
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Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI.
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Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Pestycydy.
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Synthesis of N-methylpyridinium methanesulfonate. PrepChem.com.
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The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. MDPI.
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¹H NMR spectra of a. pyridine, MSA and complex pyridine:MSA (1 : 2) and... ResearchGate.
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Elemental analysis. Wikipedia.
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
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2-PYRIDYLHYDROXYMETHANESULFONIC ACID(3343-41-7) 1H NMR spectrum. ChemicalBook.
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State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET Digital.
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Analytical method validation: A brief review. Journal of Global Trends in Pharmaceutical Sciences.
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
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A Senior Application Scientist's Guide to Pyridinium Methanesulfonate: A Comparative Analysis for Modern Organic Synthesis
For the discerning researcher in organic and medicinal chemistry, the choice of a catalyst is a critical decision point that dictates the success, efficiency, and scalability of a synthetic route. While strong mineral acids have their place, the demand for milder, more selective reagents has led to the prominence of catalysts like Pyridinium p-Toluenesulfonate (PPTS). In this guide, we turn our focus to its close relative, Pyridinium Methanesulfonate (PMS) , also known as Pyridinium Mesylate.
This guide provides an in-depth, objective comparison of PMS with its common alternatives. We will move beyond a simple listing of properties to explain the causality behind its applications, offering field-proven insights into where it excels and where its limitations lie.
Introduction to Pyridinium Methanesulfonate (PMS)
Pyridinium Methanesulfonate is the salt formed from the Brønsted acid, methanesulfonic acid, and the weak base, pyridine.[1] It is typically a white to off-white crystalline solid that is soluble in many polar organic solvents, making it a convenient and easy-to-handle source of mild acidity.[2]
The utility of PMS stems from the properties of its constituent ions:
-
The Pyridinium Cation ([PyH]⁺): This is the active catalytic species. With a pKa of approximately 5.2, it is acidic enough to protonate sensitive functional groups (like those in acetal formation) but not so acidic that it causes degradation of acid-labile substrates, a common issue with stronger acids like HCl or neat p-Toluenesulfonic Acid (pTSA).[3]
-
The Methanesulfonate Anion (MeSO₃⁻): A non-nucleophilic and stable counterion derived from a strong acid. Its smaller size compared to the tosylate anion in PPTS offers a slightly higher charge density and a lower molecular weight, which can be advantageous in terms of catalyst loading by mass.
Core Application: Mild Acid Catalysis in Protecting Group Chemistry
The primary application of PMS, analogous to its well-documented cousin PPTS, is as a catalyst for the formation and cleavage of acid-labile protecting groups, particularly acetals, ketals, and silyl ethers.[3]
Mechanism of Action: Acetal Formation
The catalytic cycle for acetal formation hinges on the reversible protonation of a carbonyl group, which activates it toward nucleophilic attack by an alcohol. The mild acidity of the pyridinium ion is crucial for this process, ensuring that each step is efficient without promoting side reactions like elimination or decomposition.
Comparative Analysis: PMS vs. The Alternatives
Choosing the right reagent requires a clear-eyed comparison of performance, handling, and limitations. The following table objectively compares PMS to other common reagents used in similar applications.
| Feature | Pyridinium Methanesulfonate (PMS) | Pyridinium p-Toluenesulfonate (PPTS) | Triethylammonium Methanesulfonate | p-Toluenesulfonic Acid (pTSA) |
| Acidity (pKa) | ~5.2 (of [PyH]⁺)[3] | ~5.2 (of [PyH]⁺)[3] | ~10.75 (of [Et₃NH]⁺)[4] | ~ -2.8 (Strong Acid) |
| Physical Form | Solid[2] | Solid[3] | Solid/Liquid (Ionic Liquid)[5] | Solid (Monohydrate) |
| Key Applications | Mild acid catalysis (acetal/ketal formation, silyl ether deprotection).[6] | Gold standard for mild acid catalysis in protecting group chemistry.[3] | Primarily used as an ionic liquid, electrolyte, or non-nucleophilic base. | Strong acid catalyst for esterification, dehydrations, acetal formation. |
| Advantages | - Mild, selective catalyst.- Solid, easy to handle.- Anhydrous.- Lower molecular weight than PPTS. | - Extensively documented.- Mild, selective, and reliable.- Solid, easy to handle.- Anhydrous. | - Non-nucleophilic cation.- Potential as a recoverable ionic liquid catalyst/medium.[7] | - High catalytic activity.- Inexpensive. |
| Limitations | - Limited specific experimental data.- Pyridine can be a nucleophilic catalyst in some cases.[8]- Potential toxicity. | - Higher molecular weight.- Pyridine moiety can sometimes participate in side reactions.[8] | - Much weaker Brønsted acidity.- Not suitable for most acid-catalyzed reactions requiring protonation of weak bases. | - Often too harsh for sensitive substrates.- Hygroscopic (monohydrate form).- Difficult to remove during workup. |
| Workup | Simple aqueous wash or filtration. | Simple aqueous wash or filtration. | Can be challenging to remove if soluble; designed for recovery. | Requires careful neutralization and extraction. |
Emerging Applications: Beyond Catalysis
While primarily known as a mild acid catalyst, the structure of PMS lends itself to other modern applications.
-
Task-Specific Ionic Liquids: Pyridinium salts are a well-established class of ionic liquids (ILs).[9][10][11] A Chinese patent describes the use of pyridine sulfonate ionic liquids as both the solvent and catalyst for reactions like esterification and Beckman rearrangements, highlighting their potential for creating recyclable, environmentally benign reaction systems.[6] The low viscosity and stability to water noted in the patent are highly desirable properties for an IL.[6]
-
Precursors for Radical Chemistry: N-functionalized pyridinium salts have gained significant traction as precursors for generating carbon-, nitrogen-, and oxygen-centered radicals under photocatalytic or transition-metal-catalyzed conditions.[12][13][14] While the methanesulfonate anion in PMS is typically a spectator, the pyridinium core itself is a versatile platform for such transformations.
Limitations and Practical Considerations
Expertise in the lab is not just about knowing what to do, but also what to avoid.
-
Toxicity: Pyridine and its derivatives are known for their potential toxicity and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Nucleophilicity of Pyridine: Unlike the triethylammonium cation, the pyridine ring can act as a nucleophilic catalyst, particularly in acylation reactions where it can form a highly reactive acyl-pyridinium intermediate.[8] While this is often beneficial, it can lead to undesired side reactions in multifunctional substrates.
-
Stability and Storage: PMS is a salt and is generally stable. However, like many amine salts, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place to maintain its catalytic activity.
Experimental Protocol: Tetrahydropyranylation (THP) of a Primary Alcohol
This protocol is a self-validating system for a common transformation where PMS is an excellent catalytic choice. The mildness of the catalyst prevents side reactions, and the straightforward workup ensures high purity of the protected alcohol.
Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its tetrahydropyranyl (THP) ether.
Materials:
-
Benzyl Alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 eq)
-
Pyridinium Methanesulfonate (PMS, 0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved. Add Pyridinium Methanesulfonate (0.05 eq).
-
Causality: Using a catalytic amount of PMS provides the necessary acidity without requiring a full equivalent or subsequent neutralization of a strong acid. Anhydrous conditions prevent hydrolysis of the DHP and the product.
-
-
Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) to the stirring solution at room temperature.
-
Causality: A slight excess of DHP ensures the complete conversion of the limiting alcohol. Slow addition prevents a potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible (typically 2-4 hours).
-
Workup and Quenching: Once the reaction is complete, quench by adding a small amount of saturated aqueous sodium bicarbonate solution to neutralize the pyridinium catalyst. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: This washing procedure removes the PMS salt and any trace acidic components, which is significantly simpler than neutralizing and removing a stronger acid like pTSA.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Conclusion
Pyridinium Methanesulfonate emerges as a highly practical, efficient, and mild acid catalyst for sensitive applications in organic synthesis. While it lives in the shadow of the more extensively documented PPTS, its fundamental chemical properties are directly comparable. It offers the key advantages of being a solid, anhydrous, and easily handled reagent that simplifies reaction workups compared to traditional strong acids. Its lower molecular weight is a subtle but tangible benefit over PPTS. For researchers and drug development professionals, PMS represents a valuable and reliable tool, particularly in protecting group strategies where mildness and selectivity are paramount. As the demand for sustainable and efficient synthesis grows, its potential use as a recyclable ionic liquid catalyst further solidifies its place in the modern chemist's toolbox.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyridine Methanesulfonate
Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. Pyridine methanesulfonate, a salt formed from pyridine and methanesulfonic acid, requires careful handling due to the inherent hazards of its pyridine component. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and scientific principles to ensure the safety of personnel and the protection of our environment.
Part 1: Hazard Characterization and Assessment
The cornerstone of any disposal procedure is a thorough understanding of the chemical's hazards. This compound's risk profile is primarily dictated by the pyridine moiety. Pyridine is a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also suspected of causing cancer and can cause damage to the liver, kidneys, and central nervous system.[1][3]
While the salt form, this compound, is a solid and less volatile than liquid pyridine, it must be treated with the same level of caution. Any process that generates dust or aerosols can lead to inhalation exposure, and dissolution in a solvent can reintroduce the risks associated with liquid handling.
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the "cradle to grave" management of hazardous waste.[4][5] This means the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[5] Therefore, this compound must be classified and handled as a hazardous waste.[6]
Table 1: GHS Hazard Profile for Pyridine (Primary Hazard Driver)
| Hazard Classification | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[7] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[9] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
Part 2: Pre-Disposal Safety and Handling
Proper handling and temporary storage are critical to prevent accidental exposure and environmental release prior to final disposal.
Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable. The causality is simple: to prevent the chemical from contacting the body through any route of exposure.
| PPE Item | Specification | Rationale |
| Gloves | Solvent-resistant gloves (e.g., Butyl rubber, Viton). Nitrile gloves are not recommended for prolonged contact.[10] | Prevents dermal absorption, which is a significant route of exposure for pyridine. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes, especially when handling solutions, and from airborne dust particles of the solid salt.[10] |
| Lab Coat | Flame-retardant lab coat. | Provides a barrier against skin contact and offers protection from the flammability hazard of the pyridine component.[9] |
| Respiratory | Use only in a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is required.[10][11] | Prevents inhalation of harmful vapors or dust. |
Spill Management: In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure maximum ventilation.[6]
-
Control Ignition Sources: As pyridine is flammable, remove all heat, sparks, and open flames.[6][9] Use non-sparking tools for cleanup.[6]
-
Absorb Spill: For small spills, cover with an inert absorbent material recommended for solvents (e.g., vermiculite, sand).[6][10]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10]
Part 3: Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is managed in a manner that is safe, compliant, and logical. The primary directive for laboratory personnel is to safely collect and label the waste for pickup by trained professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][13]
Step 1: Waste Characterization and Segregation
-
Action: Identify the waste stream. Is it pure this compound, a solution, or contaminated labware (e.g., gloves, weigh boats)?
-
Causality: Proper characterization is an EPA requirement.[14] It determines the appropriate disposal pathway and prevents dangerous chemical reactions.
-
Action: Segregate the waste. Keep this compound waste separate from other chemical waste streams, especially strong oxidizing agents and strong acids.[10]
-
Causality: Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
Step 2: Containerization
-
Action: Select a compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition and not leak.[4]
-
Causality: Using a compatible, sealable container prevents leakage and evaporation of any volatile components, minimizing exposure and environmental release.[4] Food-grade containers must never be used.[4]
Step 3: Labeling
-
Action: Attach a completed Hazardous Waste label to the container as soon as the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., "Toxic," "Flammable")
-
The date accumulation started.
-
-
Causality: Proper labeling is a strict regulatory requirement by the EPA and OSHA. It ensures that anyone handling the container is aware of its contents and the associated dangers.
Step 4: Accumulation and Storage
-
Action: Keep the waste container closed at all times, except when adding waste.[4]
-
Causality: This is one of the most common EPA violations.[4] An open container allows for the evaporation of hazardous vapors and increases the risk of spills.
-
Action: Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the operator.
-
Causality: Designated storage ensures the waste is managed safely, segregated from incompatible materials, and in a secondary containment system to control potential leaks.
Step 5: Arranging for Disposal
-
Action: Once the container is full, or if you are finished generating this type of waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[4]
-
Causality: EHS professionals are trained and equipped to transport and manage hazardous waste, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]
Part 4: Final Disposition Methodologies
While laboratory personnel are not directly involved in the final treatment, understanding the ultimate fate of the waste reinforces the importance of proper segregation. The accepted and most effective disposal method for pyridine-containing waste is high-temperature chemical incineration. [6]
-
Mechanism: In a specialized incinerator equipped with afterburners and scrubbers, the organic material is destroyed at temperatures exceeding 850°C.
-
Causality: This process breaks down the pyridine and methanesulfonate into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides. The scrubber system then neutralizes these acidic gases before they are released into the atmosphere, ensuring minimal environmental impact.[6]
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste at the point of generation.
Caption: Decision workflow for safe disposal of this compound.
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Navigating the Safe Handling of Pyridine Methanesulfonate: A Guide for Laboratory Professionals
Hazard Analysis: A Synthesis of Components
Pyridine methanesulfonate is a salt formed from pyridine, a flammable and harmful organic base, and methanesulfonic acid, a corrosive acid. Therefore, it is crucial to consider the combined hazards of both components.
-
Pyridine: This component is a highly flammable liquid and vapor.[2] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.
-
Methanesulfonic Acid: This component is corrosive and can cause severe skin burns and eye damage.[3][4][5] Inhalation may lead to respiratory irritation.[4][5]
Given this dual nature, all handling procedures must be designed to mitigate risks of flammability, corrosivity, and toxicity through dermal, ocular, and respiratory routes.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or laminate barrier gloves are recommended). Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination.[6] | To prevent skin contact with the corrosive methanesulfonic acid component and absorption of the harmful pyridine component. Always check glove manufacturer's compatibility charts for specific breakthrough times. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes of the corrosive and irritating compound, which can cause severe eye damage.[3][5] |
| Skin and Body Protection | Flame-retardant and chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | To protect the skin from splashes and to mitigate the risk of fire due to the flammability of pyridine. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with organic vapor and acid gas cartridges is necessary. | To prevent inhalation of harmful pyridine vapors and corrosive methanesulfonic acid mists.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite, or a commercial acid/base neutralizer) and personal protective equipment should be readily available.[8]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, as pyridine is flammable.[6][7] Use non-sparking tools and ensure electrical equipment is properly grounded.[7]
Handling Procedure
The following workflow is designed to guide you through the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of waste handlers.
-
Waste Collection: All waste containing this compound, including excess reagent, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated from incompatible materials.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[8] For a large spill, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
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Boremco. (n.d.). Methanesulfonic Acid 70%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
